Product packaging for Methyl 2-bromo-4-nitrobenzoate(Cat. No.:CAS No. 100959-22-6)

Methyl 2-bromo-4-nitrobenzoate

Cat. No.: B1591052
CAS No.: 100959-22-6
M. Wt: 260.04 g/mol
InChI Key: XYMZAFDNPJLOTP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO4 B1591052 Methyl 2-bromo-4-nitrobenzoate CAS No. 100959-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-4-nitrobenzoate
Source PubChem
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InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMZAFDNPJLOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578722
Record name Methyl 2-bromo-4-nitrobenzoate
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Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

100959-22-6
Record name Methyl 2-bromo-4-nitrobenzoate
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Record name Methyl 2-bromo-4-nitrobenzoate
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Record name Methyl 2-Bromo-4-nitrobenzoate
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Foundational & Exploratory

Chemical properties of Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-bromo-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a bromine atom, a nitro group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, and safe handling protocols, grounded in established scientific principles.

Core Chemical Identity and Physical Properties

This compound is a compound whose utility is defined by the interplay of its constituent functional groups. Understanding its fundamental properties is the first step in harnessing its synthetic potential.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 100959-22-6[1][2][3]
Molecular Formula C₈H₆BrNO₄[1][3]
SMILES COC(=O)C1=C(C=C(C=C1)[O-])Br[1]
InChIKey XYMZAFDNPJLOTP-UHFFFAOYSA-N[1]

The physical characteristics of a compound dictate its handling, storage, and purification requirements.

Physical PropertyValueSource
Molecular Weight 260.04 g/mol [1][3]
Appearance Light orange to Yellow to Green powder/crystal[2]
Melting Point 82.0 to 86.0 °C[2][4]
Purity >98.0% (GC)[2][4]
Topological Polar Surface Area 72.1 Ų[1]

Spectroscopic Profile: A Structural Elucidation

The structural arrangement of this compound gives rise to a distinct spectroscopic fingerprint. A thorough understanding of its expected spectral data is critical for reaction monitoring and quality control.

Causality in Spectroscopic Signatures

The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-CO₂CH₃) groups, combined with the inductive effect and lone-pair donation of the bromine (-Br) atom, creates a unique electronic environment. This environment dictates the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, the vibrational frequencies of bonds in IR spectroscopy, and the fragmentation patterns in mass spectrometry. The substituents deshield the aromatic protons, shifting them downfield in the ¹H NMR spectrum.

TechniqueExpected Peaks / SignalsRationale
¹H NMR ~8.0-8.5 ppm (3H, m)Aromatic protons are significantly deshielded by the adjacent electron-withdrawing nitro and ester groups. The splitting pattern will be complex due to the substitution pattern.
~3.9 ppm (3H, s)The singlet corresponds to the three protons of the methyl ester group.
¹³C NMR ~165 ppmCarbonyl carbon of the ester group.
~120-150 ppmAromatic carbons, with quaternary carbons (attached to Br, NO₂, CO₂CH₃) showing distinct shifts.
~53 ppmCarbon of the methyl group in the ester.
IR Spectroscopy ~1720-1730 cm⁻¹Strong C=O stretch from the ester functional group.[5]
~1530 cm⁻¹ (asymmetric)Characteristic NO₂ stretching vibrations.[5][6]
~1350 cm⁻¹ (symmetric)Characteristic NO₂ stretching vibrations.[5][6]
~1250 cm⁻¹C-O stretch of the ester.[5]
Mass Spectrometry m/z ≈ 259/261Molecular ion peak ([M]⁺) showing a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[1]
m/z ≈ 228/230Loss of the methoxy group (-OCH₃) from the molecular ion.
m/z ≈ 200/202Loss of the entire ester group (-CO₂CH₃) from the molecular ion.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the electronic properties of its substituents. The powerful electron-withdrawing nitro group, positioned para to the bromine atom, is the dominant activating feature for certain reaction types.

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is an excellent leaving group in SₙAr reactions. Its departure is facilitated by the stabilization of the negatively charged intermediate (Meisenheimer complex) by the para-nitro group. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position, providing a pathway to a wide range of derivatives.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. The resulting amino group is a versatile handle for subsequent transformations, such as diazotization or acylation, opening up further synthetic avenues.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 2-bromo-4-nitrobenzoic acid under either acidic or basic conditions. This transformation is useful when the carboxylic acid functionality is required for subsequent amide bond formation or other reactions.

Reactivity_of_Methyl_2-bromo-4-nitrobenzoate Key Reaction Pathways cluster_main cluster_products start This compound product_snar 2-Substituted-4-nitrobenzoate (e.g., Amine, Ether, Thioether) start->product_snar Nucleophilic Aromatic Substitution (SₙAr) [Nu⁻] product_reduction Methyl 2-bromo-4-aminobenzoate start->product_reduction Nitro Group Reduction [e.g., SnCl₂, HCl] product_hydrolysis 2-Bromo-4-nitrobenzoic Acid start->product_hydrolysis Ester Hydrolysis [H₃O⁺ or OH⁻]

Caption: Key reaction pathways for this compound.

Experimental Protocols and Workflows

The following protocols are designed as self-validating systems, incorporating in-process checks and characterization steps to ensure the integrity of the experimental outcome.

Protocol 1: Synthesis via Esterification of 2-Bromo-4-nitrobenzoic Acid

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid, a common and reliable method.

Causality: The reaction proceeds via acid-catalyzed esterification (Fischer esterification). A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-bromo-4-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization

Causality: This technique exploits the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling.

Step-by-Step Methodology:

  • Solvent Selection: Based on polarity, a solvent system like ethanol/water or isopropanol is a suitable starting point.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow: Synthesis to Characterization

The following workflow ensures the identity and purity of the final compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Validation cluster_final Final Product synthesis Synthesis via Esterification purification Purification by Recrystallization synthesis->purification Crude Product tlc TLC Analysis (Purity Check) purification->tlc Purified Solid mp Melting Point Determination tlc->mp nmr NMR Spectroscopy (¹H & ¹³C) mp->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms final_product Pure, Characterized This compound ms->final_product Data Confirms Structure & Purity

Caption: A logical workflow from synthesis to final product validation.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[1]

    • P280: Wear protective gloves, eye protection, and face protection.[1][4]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[2][4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[2][4]

  • Handling and Storage:

    • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.[8] Handle in accordance with good industrial hygiene and safety practices.[9]

    • Storage: Keep container tightly closed. Store in a cool, dry, and dark place.[4] Store away from incompatible materials such as strong oxidizing agents.[4][10]

Conclusion

This compound is a strategically functionalized aromatic compound with significant utility in organic synthesis. Its defined reactivity, particularly in SₙAr and nitro-reduction reactions, makes it a valuable precursor for developing novel pharmaceutical agents and functional materials. A comprehensive understanding of its properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, is essential for its effective and safe application in a research and development setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate. National Center for Biotechnology Information.
  • The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube.
  • PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. National Center for Biotechnology Information.
  • Capot Chemical. (2018). Material Safety Data Sheet.
  • Homework.Study.com. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?.

Sources

Methyl 2-bromo-4-nitrobenzoate molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-bromo-4-nitrobenzoate: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its trifunctional nature—featuring a methyl ester, a bromo substituent, and a nitro group—provides a rich platform for molecular elaboration, making it a valuable building block for the synthesis of complex target molecules. For researchers in pharmaceuticals, agrochemicals, and materials science, understanding the properties and reactivity of this reagent is crucial for developing efficient and robust synthetic pathways. This guide provides an in-depth exploration of its synthesis, chemical behavior, and key applications, with a focus on the practical insights required for laboratory implementation.

Physicochemical and Spectroscopic Properties

This compound is typically a crystalline solid at room temperature.[1][2] Its key properties are summarized below for quick reference. The structural arrangement of the electron-withdrawing bromo and nitro groups, ortho and para to the methyl ester respectively, significantly influences the molecule's reactivity and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₆BrNO₄[3][4]
Molecular Weight 260.04 g/mol [3][5]
CAS Number 100959-22-6[1][3][4]
Appearance Light orange to yellow/green crystalline powder[1][2]
Melting Point 82.0 - 86.0 °C[1][2][5]
IUPAC Name This compound[1]
Common Synonyms 2-Bromo-4-nitrobenzoic Acid Methyl Ester[1][4]
Spectroscopic Profile

Proper characterization is essential for verifying the identity and purity of synthesized or purchased material. Based on its structure and data from analogous compounds, the expected spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methyl ester protons. The powerful electron-withdrawing effects of the nitro and bromo groups will shift the aromatic protons downfield. A singlet integrating to 3H for the methyl ester (-OCH₃) would appear around 3.9-4.0 ppm. The aromatic region (approx. 7.5-8.5 ppm) will display three protons with splitting patterns dictated by their ortho, meta, and para relationships.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ester will be significantly downfield (approx. 164-166 ppm). The aromatic carbons will appear in the 120-150 ppm range, with the carbons directly attached to the bromine and nitro groups being readily identifiable. The methyl carbon will be observed around 52-53 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[6][7] Strong absorption bands are expected for the carbonyl (C=O) stretch of the ester at approximately 1720-1740 cm⁻¹. The nitro group (NO₂) will exhibit two characteristic strong stretching bands: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[6] Aromatic C-H and C=C stretching bands will also be present.

Synthesis and Purification

The most common and logical laboratory synthesis of this compound involves a two-step sequence starting from 2-bromo-4-nitrotoluene. This approach first involves the oxidation of the methyl group to a carboxylic acid, followed by Fischer esterification.

Synthesis_Workflow start 2-Bromo-4-nitrotoluene step1 2-Bromo-4-nitrobenzoic Acid start->step1  Step 1: Oxidation (KMnO₄, Pyridine/H₂O, Reflux)   end_product This compound step1->end_product  Step 2: Fischer Esterification (CH₃OH, H₂SO₄ cat., Reflux)  

Caption: Two-step synthesis of this compound.
Experimental Protocol: Synthesis

Part A: Oxidation of 2-bromo-4-nitrotoluene

This protocol is adapted from a procedure for the synthesis of the carboxylic acid precursor.[8] The causality for this step lies in using a strong oxidizing agent (KMnO₄) under heating to convert the benzylic methyl group into a carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-nitrotoluene (1.0 eq) to a mixture of pyridine and water (e.g., a 2:1 v/v ratio).

  • Reagent Addition: Heat the mixture to approximately 70°C. Add potassium permanganate (KMnO₄, 5-6 eq) portion-wise over 30-40 minutes to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the solid with hot water. Combine the filtrates and cool in an ice bath.

  • Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is less than 2. The product, 2-bromo-4-nitrobenzoic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Fischer Esterification

This protocol is based on the well-established Fischer esterification mechanism, which uses an acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.[3][9]

  • Reaction Setup: Place the dried 2-bromo-4-nitrobenzoic acid (1.0 eq) in a round-bottom flask. Add a large excess of anhydrous methanol (e.g., 10-20 eq), which acts as both the solvent and a reactant.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be effectively purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aromatic ring is electron-deficient due to the strong withdrawing effects of the nitro and bromo groups, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and it is widely used in drug development.[10][11] this compound can be coupled with various aryl or vinyl boronic acids to create complex biaryl structures. The choice of catalyst, ligand, and base is critical for achieving high yields and is a self-validating system; failure to form product often points to catalyst deactivation or incorrect base/solvent choice.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)-Ar'L₂ pd_complex->transmetal Transmetalation (Ar'-B(OR)₂) Base transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Protocol Outline: Suzuki Coupling

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[12]

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Solvent & Catalyst: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1). Bubble argon through the solution for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of argon.[10]

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours, monitoring by TLC.

  • Workup: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Applications in Drug Discovery and Development

Substituted nitrobenzoates are common structural motifs and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The functional groups on this compound allow for its incorporation into larger, more complex molecules with potential biological activity.

  • Scaffold for Anti-Inflammatory Drugs: A structurally related compound, 2-Bromo-3-nitrobenzoic Acid Methyl Ester, is a known intermediate in the synthesis of Balsalazide, an anti-inflammatory drug used to treat inflammatory bowel disease. This highlights the role of bromo-nitrobenzoate esters as precursors to pharmacologically active aniline derivatives (via reduction of the nitro group).

  • Antimicrobial Agents: Research has shown that derivatives of nitrobenzoates can exhibit significant biological activity. For instance, various 3-methyl-4-nitrobenzoate derivatives have been synthesized and evaluated as antifungal drug candidates, showing promising activity against Candida strains.[13] The core nitrobenzoate structure is crucial to this activity, making this compound an attractive starting point for the development of novel antimicrobial agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The primary hazards are skin and eye irritation.[5][12]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Safe Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][14]

    • Hand Protection: Handle with impervious gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[14]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[14]

  • Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.

First-Aid Measures
  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][12]

  • If Inhaled: Move person to fresh air.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by its readily accessible functional groups. It provides a reliable platform for building molecular complexity through established synthetic transformations like palladium-catalyzed cross-coupling and nucleophilic substitution. For drug development professionals and synthetic chemists, a thorough understanding of its synthesis, reactivity, and handling is a prerequisite for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Ningbo Inno Pharmchem. (2025). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • da Silva, A. C. G., et al. (2020). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • Homework.Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate.
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Chegg. (2015). Label the following IR Spectrum for Methyl M-Nitrobenzoate.

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-bromo-4-nitrobenzoate: Synthesis, Characterization, and Applications

This compound is a polysubstituted benzene derivative that serves as a crucial intermediate in the landscape of organic synthesis. Its strategic arrangement of a methyl ester, a bromine atom, and a nitro group on the aromatic ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecules. This guide, intended for researchers and professionals in drug development and chemical sciences, provides a comprehensive overview of its structure, a detailed protocol for its synthesis, robust methods for its characterization, and an exploration of its applications as a versatile chemical scaffold. The presence of three distinct functional groups allows for a wide array of chemical transformations, positioning it as a key component in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2]

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and properties. This compound is systematically named according to IUPAC nomenclature, which precisely describes the connectivity of its atoms.

IUPAC Name and Structural Details

The formal IUPAC name for this compound is This compound .[3] This name delineates a benzoate core, with a bromine atom at position 2 and a nitro group at position 4 relative to the methyl ester group.

  • Canonical SMILES: COC(=O)C1=C(C=C(C=C1)[O-])Br[3][4]

  • InChI Key: XYMZAFDNPJLOTP-UHFFFAOYSA-N[3]

The structure features an electron-withdrawing nitro group and a moderately deactivating bromo group, which influence the reactivity of the aromatic ring and the other functional groups.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental setups.

PropertyValueSource
CAS Number 100959-22-6[2][3]
Molecular Formula C₈H₆BrNO₄[2][3]
Molecular Weight 260.04 g/mol [3]
Appearance Light orange to yellow to green powder/crystal
Melting Point 82.0 - 86.0 °C
Purity >98.0% (GC)

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-4-nitrotoluene. This pathway involves the oxidation of the methyl group to a carboxylic acid, followed by Fischer esterification.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification Start 2-Bromo-4-nitrotoluene Reagent1 KMnO₄, Pyridine, H₂O Start->Reagent1 Reflux Intermediate 2-Bromo-4-nitrobenzoic Acid Reagent1->Intermediate Reagent2 Methanol (CH₃OH), H₂SO₄ (cat.) Intermediate->Reagent2 Reflux Product This compound Reagent2->Product Characterization_Workflow Crude Crude Product Purify Recrystallization Crude->Purify Pure Pure Product Purify->Pure TLC TLC (Purity Check) Pure->TLC MP Melting Point Pure->MP Spectroscopy Spectroscopic Analysis Pure->Spectroscopy FTIR FTIR Spectroscopy->FTIR NMR ¹H & ¹³C NMR Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS Applications cluster_transformations Chemical Transformations Start This compound Nitro Nitro Group Reduction (-NO₂ → -NH₂) Start->Nitro e.g., H₂, Pd/C Bromo Bromo Group (Cross-Coupling, SₙAr) Start->Bromo e.g., Suzuki, Heck Ester Ester Group (Hydrolysis, Amidation) Start->Ester e.g., LiOH, R-NH₂ Final Complex Molecules (APIs, Dyes, Materials) Nitro->Final Bromo->Final Ester->Final

Sources

The Versatile Intermediate: A Technical Guide to Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Reactions, and Applications in Modern Drug Discovery and Material Science

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of highly functionalized building blocks is paramount. Methyl 2-bromo-4-nitrobenzoate, a seemingly unassuming aromatic ester, is a quintessential example of such a versatile intermediate. Its unique arrangement of a bromine atom, a nitro group, and a methyl ester on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, key reactions, and applications, underscoring its significance as a pivotal component in the synthesis of complex molecules.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical identification is crucial for reproducible research. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. Establishing a clear understanding of this nomenclature is the first step in harnessing its synthetic potential.

The most common synonym for this compound is 2-Bromo-4-nitrobenzoic Acid Methyl Ester .[1] This name explicitly describes the parent carboxylic acid and the methyl ester functional group. Other alternative names and identifiers are cataloged below for comprehensive identification.

Identifier TypeValue
IUPAC Name This compound
CAS Number 100959-22-6[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [2]
Synonyms 2-Bromo-4-nitrobenzoic Acid Methyl Ester, Methyl 4-nitro-2-bromobenzoate, Benzoic acid, 2-bromo-4-nitro-, methyl ester

It is important to distinguish this compound from its isomers, such as Methyl 4-bromo-2-nitrobenzoate and Methyl 2-bromo-5-nitrobenzoate, as the positions of the functional groups dictate its reactivity and suitability for specific synthetic pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Appearance Light orange to yellow crystalline powderTCI
Melting Point 82.0 to 86.0 °CTCI
Boiling Point (Predicted) 339.2 ± 27.0 °CChemicalBook
Density (Predicted) 1.673 ± 0.06 g/cm³ChemicalBook
Solubility Soluble in organic solvents such as ethers and alcohols; insoluble in water.ChemBK

Spectroscopic data is essential for the verification of the compound's identity and purity. While a specific, publicly available spectrum for this compound is not readily found, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: One would expect a singlet for the methyl ester protons (around 3.9 ppm), and three aromatic protons in the 7.5-8.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The spectrum would show a signal for the methyl carbon (around 53 ppm), a carbonyl carbon signal (around 165 ppm), and six distinct aromatic carbon signals, with those attached to the bromine and nitro groups being significantly influenced by these substituents.

Synthesis and Handling

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-4-nitrobenzoic acid.

Synthesis Pathway: From Toluene to Target Ester

The synthesis of the precursor, 2-bromo-4-nitrobenzoic acid, can be conceptualized as a multi-step process starting from a simple aromatic hydrocarbon like toluene. This sequence highlights fundamental electrophilic aromatic substitution and oxidation reactions.

Synthesis_Pathway Toluene Toluene Nitrotoluene 4-Nitrotoluene Toluene->Nitrotoluene Nitration (HNO₃, H₂SO₄) BromoNitrotoluene 2-Bromo-4-nitrotoluene Nitrotoluene->BromoNitrotoluene Bromination (Br₂, FeBr₃) CarboxylicAcid 2-Bromo-4-nitrobenzoic Acid BromoNitrotoluene->CarboxylicAcid Oxidation (KMnO₄) Ester This compound CarboxylicAcid->Ester Fischer Esterification (CH₃OH, H⁺)

Caption: Synthetic route to this compound from toluene.

Experimental Protocol: Fischer Esterification of 2-bromo-4-nitrobenzoic acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 2-bromo-4-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to obtain pure this compound.[3][4]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Wear protective gloves, eye protection, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water and seek medical advice.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is an excellent handle for cross-coupling reactions, while the nitro group can be readily reduced to an amine, and the ester can be hydrolyzed or aminated.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can serve as the aryl halide partner in this reaction, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.

Suzuki_Coupling Start This compound Product Methyl 2-aryl-4-nitrobenzoate Start->Product BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Water (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture with vigorous stirring to a temperature typically between 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.[5][6]

Reduction of the Nitro Group and Further Functionalization

The nitro group in this compound can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This opens up a plethora of possibilities for further derivatization, including amide bond formation, diazotization, and the synthesis of heterocyclic systems. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules.[7]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it a key intermediate in the preparation of complex molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this compound in their synthetic endeavors and drive innovation in chemical and life sciences.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].
  • Ningbo Inno Pharmchem Co., Ltd. (2025, September 12). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • PubChem. (n.d.). Methyl 4-nitrobenzoate.
  • Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and....
  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • PubChem. (n.d.). This compound.
  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
  • MDPI. (2022, November 29). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • Chegg.com. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.
  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004.
  • Truman State University. (n.d.). Fischer Esterification of 3-ntrobenzoic acid 2017.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene.
  • ResearchGate. (2016, January 29). Nitration of Methyl Benzoate.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

Sources

Physical and chemical properties of Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-bromo-4-nitrobenzoate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 100959-22-6). It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize substituted nitroaromatics as versatile chemical intermediates. The document details experimental protocols, discusses chemical reactivity, and outlines safety and handling procedures, grounding all information in established scientific principles.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound. Its structure, featuring an ester, a nitro group, and a bromine atom on a benzene ring, makes it a valuable building block in synthetic chemistry. The electronic properties and positional arrangement of these substituents—the electron-withdrawing nature of the nitro group and the ester, combined with the leaving group potential of the bromine—create a molecule primed for a variety of chemical transformations. This strategic utility is particularly relevant in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs), where precise control over molecular architecture is paramount. This guide aims to serve as a practical resource for harnessing the synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Profile

The accurate identification and characterization of starting materials are fundamental to reproducible and successful research. The properties of this compound are summarized below.

Physical and Chemical Properties

Quantitative data for this compound are compiled in the table below, sourced from reliable chemical databases and supplier specifications.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 100959-22-6[1][2]
Molecular Formula C₈H₆BrNO₄[1][2]
Molecular Weight 260.04 g/mol [1][2][3]
Appearance Light orange to yellow crystalline powder[4]
Melting Point 82 - 86 °C[4]
Boiling Point ~315-320 °C (Predicted)[5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethers, alcohols).[5]
Spectroscopic Data (Predicted)

While experimentally derived spectra are the gold standard, high-quality predicted data based on established algorithms are invaluable for preliminary identification. The following are predicted spectroscopic characteristics for this compound.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) and one singlet in the aliphatic region for the methyl ester protons.

    • Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm.

    • Aromatic Protons: The proton ortho to the bromine and meta to the nitro group will be the most deshielded. The proton ortho to the nitro group will also be significantly downfield. The proton between the bromo and nitro groups will likely appear as a doublet of doublets.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals.

    • Carbonyl Carbon (-C=O): Expected around δ 164-166 ppm.

    • Methyl Carbon (-OCH₃): Expected around δ 52-54 ppm.

    • Aromatic Carbons: Four signals for carbons attached to protons and two quaternary carbon signals (one attached to bromine and one to the nitro group), with chemical shifts influenced by the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

    • NO₂ Stretch (Nitro): Two strong bands are characteristic: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

    • C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.

    • C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The nominal molecular weight is 260 g/mol , so peaks would be expected at m/z 259 and 261.

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a two-step process starting from 2-bromo-4-nitrotoluene. This approach ensures high regiochemical purity.

Step 1: Oxidation of 2-bromo-4-nitrotoluene to 2-bromo-4-nitrobenzoic acid

This step involves the oxidation of the methyl group to a carboxylic acid. Potassium permanganate is a powerful and effective oxidizing agent for this transformation.

Protocol:

  • To a solution of 2-bromo-4-nitrotoluene (1 equivalent) in a mixture of pyridine and water, heat the mixture to 70°C.[6]

  • Slowly add potassium permanganate (6 equivalents) in portions to control the exothermic reaction.[6]

  • After the addition is complete, reflux the reaction mixture for 8 hours to ensure complete oxidation.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture and filter it while hot to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl to a pH < 2 while cooling in an ice bath.

  • The product, 2-bromo-4-nitrobenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Fischer Esterification of 2-bromo-4-nitrobenzoic acid

This classic acid-catalyzed esterification converts the carboxylic acid into its corresponding methyl ester.

Protocol:

  • Suspend the dried 2-bromo-4-nitrobenzoic acid (1 equivalent) in an excess of methanol, which acts as both solvent and reactant.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-3 mol%).

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of methanol using a rotary evaporator.

  • Neutralize the remaining acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification A 2-bromo-4-nitrotoluene C 2-bromo-4-nitrobenzoic acid A->C Reflux, 8h B KMnO₄, Pyridine/H₂O D Methanol (excess) F This compound C->F Reflux, 4-6h E H₂SO₄ (cat.)

Caption: Two-step synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is positioned ortho and para to two strongly electron-withdrawing groups (nitro and ester), which activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the bromide by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to diverse substituted benzoate derivatives. This reactivity is a cornerstone of its use as a synthetic intermediate.[7]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl). This transformation yields Methyl 2-bromo-4-aminobenzoate, a key precursor for building heterocyclic rings (e.g., benzimidazoles, quinazolines) or for further functionalization via diazotization reactions.

  • Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, significantly increasing molecular complexity.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, which can be useful for subsequent amide coupling reactions or other modifications.

These reactions highlight the compound's role as a versatile platform for constructing more complex molecules, making it a valuable asset in medicinal chemistry and materials science.[5][7]

Diagram: Key Reaction Pathways

Reactivity A This compound B Nucleophilic Aromatic Substitution (SₙAr) A->B Nu⁻ C Nitro Group Reduction A->C [H] D Cross-Coupling (e.g., Suzuki) A->D Pd(0), R-B(OH)₂ B_out B_out B->B_out 2-Nu-4-nitrobenzoate C_out C_out C->C_out 2-bromo-4-aminobenzoate D_out D_out D->D_out 2-Aryl-4-nitrobenzoate

Caption: Major synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[8]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[4][8][9]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined reactivity profile. Its utility in organic synthesis, particularly for the construction of pharmaceutical and agrochemical targets, is significant. By understanding its physicochemical properties, synthetic routes, and chemical behavior, researchers can effectively and safely leverage this compound to achieve their synthetic goals.

References

  • ChemBK. (n.d.). METHYL 4-BROMO-2-NITROBENZOATE.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem. (2025, September 12). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.
  • Capot Chemical. (2018, September 5). Material Safety Data Sheet.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Substituted Nitrobenzoates in Modern Chemistry

Substituted nitrobenzoates represent a cornerstone class of molecules, serving as pivotal intermediates in a multitude of chemical disciplines. Their inherent structural features—an electron-withdrawing nitro group and a versatile ester functionality on an aromatic scaffold—render them indispensable building blocks in the synthesis of a wide array of value-added compounds. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the synthetic routes to these molecules is not merely academic; it is a gateway to innovation.

The strategic placement of the nitro group profoundly influences the electronic and steric properties of the benzene ring, thereby dictating the molecule's reactivity and potential applications. This guide, born from extensive laboratory experience and a deep dive into the chemical literature, eschews a rigid, one-size-fits-all approach. Instead, it offers a holistic and logically structured exploration of the primary and contemporary methods for synthesizing substituted nitrobenzoates. We will delve into the causality behind experimental choices, providing not just the "how" but, more critically, the "why." Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

This in-depth technical guide will navigate through the classical and modern landscapes of nitrobenzoate synthesis, from the foundational electrophilic aromatic substitution and Fischer-Speier esterification to the more recent advancements in catalytic and decarboxylative methodologies. Furthermore, we will illuminate the practical utility of these compounds by showcasing their role as key precursors in the synthesis of significant pharmaceutical agents.

I. The Classical Cornerstones: Foundational Synthetic Strategies

The synthesis of substituted nitrobenzoates has long been dominated by two robust and well-understood chemical transformations: the direct nitration of benzoate esters and the esterification of nitrobenzoic acids. These methods, while traditional, remain highly relevant due to their scalability, cost-effectiveness, and broad applicability.

A. Direct Nitration of Benzoate Esters: An Electrophilic Aromatic Substitution Approach

The direct introduction of a nitro group onto a benzoate ester is a classic example of electrophilic aromatic substitution (EAS). The ester group is a deactivating, meta-directing substituent, meaning it withdraws electron density from the aromatic ring, making it less reactive than benzene, and directs the incoming electrophile to the positions meta to itself.[1]

Causality of Experimental Choices:

  • The Nitrating Mixture: A combination of concentrated nitric acid and concentrated sulfuric acid is the quintessential nitrating agent. Sulfuric acid, being a stronger acid, protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2][3]

  • Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature (typically 0–10 °C) is crucial to prevent over-nitration (the introduction of multiple nitro groups) and to minimize the formation of undesired side products.[3]

  • Reaction Quenching: The reaction is typically quenched by pouring the reaction mixture onto ice. This serves to rapidly cool the reaction, dilute the strong acids, and precipitate the solid nitrobenzoate product, which is generally insoluble in water.[4]

Experimental Protocol 1: Synthesis of Methyl 3-Nitrobenzoate [5][6]

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a flask, cool 1.0 mL of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 0.4 mL of methyl benzoate to the cold sulfuric acid with swirling.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 0.5 mL of concentrated sulfuric acid to 0.5 mL of concentrated nitric acid, keeping the mixture cool in the ice bath.

  • Add the cold nitrating mixture dropwise to the methyl benzoate solution over 10-15 minutes, ensuring the temperature remains below 15 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture onto crushed ice in a beaker.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.

Expected Yield: 77%[6]

Diagram 1: Mechanism of Electrophilic Nitration of Methyl Benzoate

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O MethylBenzoate Methyl Benzoate H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) MethylBenzoate->SigmaComplex + NO₂⁺ Resonance1 Resonance Structure 1 SigmaComplex->Resonance1 Resonance2 Resonance Structure 2 SigmaComplex->Resonance2 Resonance3 Resonance Structure 3 SigmaComplex->Resonance3 Deprotonation Deprotonation SigmaComplex->Deprotonation + H₂O Methyl3Nitrobenzoate Methyl 3-Nitrobenzoate Deprotonation->Methyl3Nitrobenzoate - H₃O⁺

Caption: Mechanism of the electrophilic aromatic substitution for the nitration of methyl benzoate.

B. Esterification of Nitrobenzoic Acids: The Fischer-Speier Approach

The Fischer-Speier esterification is a time-honored method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst. This equilibrium-controlled reaction is particularly useful for synthesizing nitrobenzoates from their corresponding nitrobenzoic acid precursors.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used as the solvent. This follows Le Châtelier's principle, favoring product formation.

  • Removal of Water: Alternatively, the removal of water, a byproduct of the reaction, can also shift the equilibrium to the right. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

Experimental Protocol 2: Synthesis of Benzocaine from 4-Nitrobenzoic Acid [7][8]

Materials:

  • 4-Nitrobenzoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Tin (Sn) powder

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

Step 1: Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate

  • In a round-bottom flask, suspend 3.12 g of 4-nitrobenzoic acid in 15 mL of ethanol.

  • Cool the mixture in an ice bath and slowly add 1.0 mL of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature, which should cause the ethyl 4-nitrobenzoate to precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 2: Reduction of Ethyl 4-Nitrobenzoate to Benzocaine

  • To the crude ethyl 4-nitrobenzoate, add 35 g of powdered tin and 75 mL of concentrated hydrochloric acid.

  • Heat the mixture gently to initiate the reaction, then shake frequently.

  • After the reaction is complete, cool the mixture and decant the liquid.

  • Make the solution basic with a sodium hydroxide solution to precipitate the benzocaine.

  • Collect the solid by vacuum filtration and recrystallize from ethanol/water.

Expected Yield: High[7]

Diagram 2: Fischer-Speier Esterification Workflow

G Start Start: Nitrobenzoic Acid + Alcohol Protonation Protonation of Carbonyl (Acid Catalyst) Start->Protonation NucleophilicAttack Nucleophilic Attack by Alcohol Protonation->NucleophilicAttack TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product Product: Nitrobenzoate Ester Deprotonation->Product

Caption: Stepwise workflow of the Fischer-Speier esterification mechanism.

II. Modern Methodologies: Expanding the Synthetic Toolkit

While classical methods are reliable, the demand for milder reaction conditions, greater functional group tolerance, and improved regioselectivity has driven the development of modern synthetic strategies for preparing substituted nitrobenzoates.

A. Ipso-Nitration of Arylboronic Acids

Ipso-nitration offers a powerful alternative for introducing a nitro group with high regioselectivity. In this reaction, a boronic acid or its ester, strategically positioned on the aromatic ring, is replaced by a nitro group.

Causality of Experimental Choices:

  • Nitro Source: Various reagents can serve as the nitro source, including iron nitrate, and mixtures of nitrate salts with chlorotrimethylsilane.[9][10] The choice of reagent can influence the reaction conditions and efficiency.

  • Catalyst: Some ipso-nitration reactions are catalyzed by metals like iron, which can proceed via a radical mechanism.[11]

  • Solvent: The choice of solvent, such as dichloromethane or acetonitrile, can affect the solubility of the reagents and the reaction rate.[9]

Experimental Protocol 3: Ipso-Nitration of an Arylboronic Acid [9]

Materials:

  • Arylboronic acid

  • Silver nitrate (AgNO₃)

  • Chlorotrimethylsilane (TMSCl)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the arylboronic acid in dichloromethane, add silver nitrate.

  • Add chlorotrimethylsilane to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture to remove silver salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the nitroarene product.

Diagram 3: General Scheme for Ipso-Nitration

G ArylboronicAcid Arylboronic Acid (Ar-B(OH)₂) Nitroarene Nitroarene (Ar-NO₂) ArylboronicAcid->Nitroarene ipso-Substitution NitratingAgent Nitrating Agent (e.g., Fe(NO₃)₃)

Caption: General transformation in an ipso-nitration reaction.

B. Decarboxylative Nitration

Decarboxylative nitration is an emerging technique where a carboxylic acid group is replaced by a nitro group. This method is particularly attractive as it utilizes readily available carboxylic acids as starting materials.

Causality of Experimental Choices:

  • Catalyst: Copper catalysts are often employed in these reactions, which can proceed through a radical pathway.[12]

  • Nitrating Agent: A variety of nitrating agents can be used, including metal nitrates.

  • Reaction Conditions: These reactions are often carried out at elevated temperatures.

The mechanism of copper-catalyzed decarboxylative nitration is thought to involve the formation of a copper carboxylate, which then undergoes decarboxylation to form an aryl-copper intermediate. This intermediate can then be nitrated to yield the final product.[13]

III. Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular substituted nitrobenzoate depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.

Table 1: Comparison of Synthetic Methods for Substituted Nitrobenzoates

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yields
Direct Nitration Benzoate EsterHNO₃, H₂SO₄Cost-effective, scalableHarsh acidic conditions, limited regioselectivity for some substrates60-85%[3]
Fischer Esterification Nitrobenzoic AcidAlcohol, Acid CatalystGood for acid-sensitive substrates, versatileEquilibrium-limited, may require excess reagent or water removal70-95%
Ipso-Nitration Arylboronic AcidMetal nitrates, TMSClHigh regioselectivity, mild conditionsSubstrate-dependent, boronic acids can be expensiveModerate to Excellent[9]
Decarboxylative Nitration Carboxylic AcidCopper catalyst, Nitrating agentUtilizes readily available starting materialsOften requires elevated temperatures, mechanism less understoodModerate to Good[14]
Microwave-Assisted VariesVariesRapid reaction times, often higher yieldsRequires specialized equipment, scalability can be a challenge80-95%[15]

IV. Applications in Drug Development: From Bench to Bedside

Substituted nitrobenzoates are not merely synthetic curiosities; they are crucial precursors to a range of pharmaceuticals. The nitro group can be readily reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs).

A. Synthesis of Local Anesthetics: Benzocaine and Procaine

The synthesis of the local anesthetics benzocaine and procaine provides a clear illustration of the utility of 4-nitrobenzoic acid and its derivatives.

  • Benzocaine: As detailed in Experimental Protocol 2, benzocaine (ethyl 4-aminobenzoate) is synthesized from 4-nitrobenzoic acid via esterification followed by reduction of the nitro group.[8][16]

  • Procaine: The synthesis of procaine involves the reaction of 4-nitrobenzoyl chloride (derived from 4-nitrobenzoic acid) with 2-(diethylamino)ethanol, followed by the reduction of the nitro group.[17][18][19]

Diagram 4: Synthetic Pathway to Procaine from 4-Nitrobenzoic Acid

G 4NBA 4-Nitrobenzoic Acid 4NBC 4-Nitrobenzoyl Chloride 4NBA->4NBC SOCl₂ Nitrocaine Nitrocaine 4NBC->Nitrocaine + 2-(diethylamino)ethanol Procaine Procaine Nitrocaine->Procaine Reduction (e.g., Sn/HCl)

Sources

Reactivity and stability of Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-bromo-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 100959-22-6) is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its utility stems from a unique molecular architecture: an aromatic ring activated by two potent electron-withdrawing groups (a nitro group and a methyl ester) and functionalized with a bromine atom, a versatile handle for cross-coupling reactions. This guide provides a comprehensive analysis of the compound's reactivity and stability profiles, grounded in established chemical principles and supported by experimental evidence. We will explore its participation in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and delineate its stability under various environmental and chemical stressors. This document is intended to serve as a practical resource, offering not only theoretical insights but also detailed experimental protocols to ensure the safe, effective, and reproducible use of this valuable synthetic building block.

Foundational Chemical and Physical Properties

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in a laboratory setting. This compound is a crystalline solid under standard conditions.[3] The key physical and chemical data are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 100959-22-6[4]
Molecular Formula C₈H₆BrNO₄[4]
Molecular Weight 260.04 g/mol [4]
Appearance Light orange to yellow powder/crystal[3]
Melting Point 82.0 to 86.0 °C[3]
Solubility Soluble in many organic solvents; insoluble in water.

The Reactivity Profile: A Tale of Electronic Activation

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the nitro (-NO₂) and methyl ester (-COOCH₃) groups. These substituents work in concert to significantly decrease the electron density of the aromatic ring, making it highly susceptible to certain classes of reactions that are otherwise challenging for simple aryl halides.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, the rate of which is greatly enhanced by the substituents present.

Causality of Reactivity:

  • Ring Activation: The nitro and ester groups are strong -R and -I (resonance and inductive) electron-withdrawing groups. They pull electron density from the aromatic ring, making the carbon atom bonded to the bromine highly electrophilic and thus a prime target for nucleophilic attack.[5]

  • Intermediate Stabilization: The rate-determining step in an SNAr reaction is typically the formation of the resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[5][6] The nitro group, being para to the site of attack (ortho to the bromine), is perfectly positioned to stabilize the negative charge of this intermediate through resonance, significantly lowering the activation energy of the reaction.[5][6]

Caption: Generalized SNAr mechanism for this compound.

Common nucleophiles used in SNAr reactions with this substrate include alkoxides, amines, and thiolates, providing straightforward access to a wide array of substituted benzoate derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[7][8]

The Suzuki reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond.[9] This reaction is valued for its high functional group tolerance and generally mild conditions.[10] The electron-deficient nature of the aromatic ring in this compound facilitates the initial oxidative addition step of the catalytic cycle, often leading to high reaction efficiency.[7][11]

Suzuki_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->pd2_complex Oxidative Addition transmetalation Transmetalation pd2_complex->transmetalation pd2_r Ar-Pd(II)L₂-R' transmetalation->pd2_r reductive_elim Reductive Elimination pd2_r->reductive_elim reductive_elim->pd0 product Ar-R' Coupled Product reductive_elim->product reactant Ar-Br (this compound) boronic R'-B(OH)₂ + Base boronic->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool.[12][13] This reaction couples the aryl bromide with a primary or secondary amine.[8] The choice of phosphine ligand, base, and solvent is critical for achieving high yields, especially when dealing with potentially incompatible functional groups like the methyl ester, which could be susceptible to hydrolysis under harsh basic conditions.[14]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various standard reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in many synthetic routes, converting the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the reactivity of the aromatic ring and provides a new site for further functionalization.

The Stability Profile: Handling and Storage Considerations

While a stable compound under recommended storage conditions, the stability of this compound can be compromised by exposure to heat, light, and incompatible chemicals.[15]

Thermal Stability

Nitroaromatic compounds as a class are known to be energetic materials that can decompose exothermically at elevated temperatures.[16][17][18] While specific differential scanning calorimetry (DSC) data for this compound is not widely published, caution should be exercised. Strong heating should be avoided, as it may lead to uncontrolled decomposition, potentially releasing toxic gases like NOx and HBr. The decomposition of nitroaromatic compounds can be initiated by the cleavage of the C-NO₂ bond.[19][20]

Photostability

Like many nitroaromatic compounds, this compound may be sensitive to light.[15] Prolonged exposure to UV or high-intensity visible light can induce degradation.[21] Therefore, it is best practice to store the compound in amber vials or other light-resistant containers and to minimize exposure during experimental manipulations.

Hydrolytic Stability

The stability of the methyl ester functional group is pH-dependent.

  • Acidic Conditions: The ester is relatively stable under mildly acidic conditions but can undergo acid-catalyzed hydrolysis at low pH, especially at elevated temperatures.[22][23]

  • Neutral Conditions: The ester exhibits good stability at neutral pH.

  • Basic Conditions: The ester is susceptible to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis.[24] Strong bases like NaOH or KOH will readily convert the methyl ester to the corresponding carboxylate salt. This is a critical consideration when selecting bases for cross-coupling reactions.

Chemical Incompatibilities

To ensure safety and experimental integrity, this compound should not be stored with or exposed to:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Bases: Will cause hydrolysis of the ester group and may initiate other side reactions.[15]

  • Strong Reducing Agents: Can reduce the nitro group, potentially in an uncontrolled manner.

Experimental Protocols: A Practical Guide

The following protocols are provided as a self-validating framework. The rationale behind key steps is explained to foster a deeper understanding and allow for logical troubleshooting.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize Methyl 2-phenyl-4-nitrobenzoate.

Methodology:

  • Inert Atmosphere Preparation (Trustworthiness Pillar): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and low yields. An inert atmosphere is essential for reproducibility.[11]

  • Degassing: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Bubble argon through the solution for 10-15 minutes. Finally, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

    • Causality: The base (K₂CO₃) is required to form the active boronate species for the transmetalation step.[10] The aqueous/organic solvent mixture helps to dissolve both the organic substrate and the inorganic base.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Photostability Assessment

Objective: To evaluate the stability of this compound under UV light.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solid Prepare thin solid film in quartz cuvette prep_sol Prepare solution in acetonitrile (e.g., 10 µg/mL) expose Place test samples in photostability chamber (UV light) alongside dark controls prep_sol->expose prep_dark Wrap identical 'dark' control samples in foil prep_dark->expose sampling Withdraw aliquots at defined time points (e.g., 0, 1, 2, 4, 8 hours) expose->sampling analysis Analyze by HPLC-UV, quantifying parent compound peak area sampling->analysis compare Compare degradation of exposed vs. dark control to isolate photodegradation analysis->compare

Sources

Introduction: The Strategic Importance of Aromatic Bromo-Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Characteristics of Aromatic Bromo-Nitro Compounds

Aromatic bromo-nitro compounds represent a pivotal class of organic molecules, characterized by a benzene ring substituted with at least one bromine atom and one nitro group. These structures are not merely chemical curiosities; they are foundational building blocks and versatile intermediates in a multitude of synthetic applications, ranging from pharmaceuticals and agrochemicals to dyes and specialized polymers.[1][2][3] The unique interplay between the electron-withdrawing nitro group and the moderately deactivating, yet ortho-para directing, bromine atom imparts a distinct and highly tunable reactivity profile.[2][4] This guide, intended for researchers, chemists, and drug development professionals, offers a detailed exploration of the core characteristics of these compounds, focusing on their synthesis, reactivity, physicochemical properties, and applications, grounded in mechanistic principles and field-proven insights.

Structural and Physicochemical Properties: A Tale of Two Substituents

The defining characteristics of aromatic bromo-nitro compounds stem from the electronic and steric influence of their two key functional groups.

Electronic Effects and Molecular Geometry

The nitro group (–NO₂) is a powerful electron-withdrawing group, acting through both the inductive (–I) and resonance (–R or –M) effects.[1][5] This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but highly activated towards nucleophilic attack.[4][6] The bromine atom (–Br) also withdraws electron density via its inductive effect but can donate electron density through resonance. Overall, it is considered a deactivating group for electrophilic aromatic substitution.[7]

This electronic tug-of-war influences the molecule's geometry. In many instances, the non-hydrogen atoms are essentially coplanar, allowing for maximum resonance stabilization.[8][9] However, steric hindrance, particularly from adjacent bulky groups, can force the nitro group to twist out of the plane of the aromatic ring, which can modulate its electronic influence.[10]

Physical Properties

Aromatic bromo-nitro compounds are typically crystalline solids or high-boiling liquids, often with a pale yellow color.[5][11] Their high polarity, stemming from the C-Br and, especially, the N-O bonds in the nitro group, leads to significant dipole moments and higher melting and boiling points compared to their non-nitrated or non-brominated counterparts.[11][12] While sparingly soluble in water, they generally exhibit good solubility in common organic solvents.[5][11]

Table 1: Comparative Physical Properties of Bromonitrobenzene Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Bromo-2-nitrobenzeneC₆H₄BrNO₂202.0143258
1-Bromo-3-nitrobenzeneC₆H₄BrNO₂202.0156256
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.01127256

Data sourced from various chemical suppliers and literature.[7]

The significant difference in the melting point of the para-isomer (1-bromo-4-nitrobenzene) is attributed to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice.[8][9]

Synthesis of Aromatic Bromo-Nitro Compounds

The preparation of these compounds typically follows two primary strategic pathways: the nitration of a bromo-aromatic precursor or the bromination of a nitro-aromatic precursor. The choice of strategy is dictated by the desired isomer and the directing effects of the substituents.

Pathway A: Electrophilic Nitration of Bromoaromatics

This is a common and effective method for synthesizing ortho and para isomers. The bromine atom, while deactivating, directs incoming electrophiles to the ortho and para positions.[7] The electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1][7]

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Products Bromobenzene Bromobenzene Reagents Conc. HNO₃ Conc. H₂SO₄ Reaction Nitration Reaction (Controlled Temp < 60°C) Reagents->Reaction Generates NO₂⁺ electrophile Workup Quench on Ice Filter Crude Product Reaction->Workup Precipitates crude solid Purification Recrystallization (e.g., from Ethanol) Workup->Purification Separates isomers p_product 1-Bromo-4-nitrobenzene (Major, less soluble) Purification->p_product Based on solubility difference o_product 1-Bromo-2-nitrobenzene (Minor, more soluble) Purification->o_product Based on solubility difference

Caption: Workflow for the synthesis of 1-bromo-4-nitrobenzene.

Experimental Protocol: Synthesis of 1-Bromo-4-nitrobenzene [7]

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, cautiously add 4.0 mL of concentrated sulfuric acid to 4.0 mL of concentrated nitric acid. Swirl gently to mix and allow the mixture to cool.

  • Reaction: Slowly add bromobenzene dropwise to the cooled nitrating mixture while maintaining vigorous stirring. The temperature must be carefully controlled and kept below 60°C to minimize the formation of dinitrated byproducts.

  • Isolation: After the addition is complete, allow the mixture to stir for an additional 15-20 minutes. Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product is a mixture of ortho and para isomers. Recrystallize the solid from ethanol. The less soluble para-isomer will crystallize upon cooling, while the more soluble ortho-isomer remains in the mother liquor.

  • Characterization: Dry the purified crystals and determine the melting point and yield. The melting point should be close to 127°C for pure 1-bromo-4-nitrobenzene.

Pathway B: Electrophilic Bromination of Nitroaromatics

To synthesize the meta isomer, the strategy is reversed. Starting with nitrobenzene, the strongly deactivating nitro group directs the incoming electrophile (Br⁺) to the meta position.[4][5] This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), generated in situ from iron powder and bromine.[13]

Reactivity and Mechanistic Insights

The reactivity of aromatic bromo-nitro compounds is dominated by the powerful activating effect of the nitro group on nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction for this class of compounds. The electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles, particularly when positioned ortho or para to a good leaving group like bromine.[6][14][15] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14][15]

G cluster_reactivity SₙAr Reactivity Comparison cluster_reason Causality para para-Isomer ortho ortho-Isomer para->ortho Highly Reactive reason_para_ortho Negative charge of intermediate is delocalized onto the -NO₂ group. para->reason_para_ortho meta meta-Isomer ortho->meta Significantly Less Reactive ortho->reason_para_ortho reason_meta Charge delocalization onto the -NO₂ group is NOT possible. meta->reason_meta

Caption: Reactivity logic for bromonitrobenzene isomers in SNAr.

Reduction of the Nitro Group

A critical transformation in the synthetic utility of these compounds is the reduction of the nitro group to an amine (–NH₂). This conversion turns a strongly electron-withdrawing group into a strongly electron-donating one, fundamentally altering the ring's reactivity and providing a key functional group for further elaboration in drug synthesis. [6][16]Standard methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic conditions (e.g., Sn or Fe in HCl). [6]The choice of reducing agent is crucial to avoid unintended reduction of the C-Br bond.

Applications in Medicinal Chemistry and Drug Development

The unique reactivity of aromatic bromo-nitro compounds makes them valuable precursors and intermediates in the synthesis of active pharmaceutical ingredients (APIs). [2][17]

  • Building Blocks: They serve as versatile starting materials. The SNAr reaction allows for the introduction of various nucleophilic side chains (containing oxygen, nitrogen, or sulfur), while the subsequent reduction of the nitro group provides a primary amine for amide bond formation, a cornerstone of medicinal chemistry. [1][3]* Scaffolds for Bioactive Molecules: The bromo-nitro-aryl scaffold is present in numerous molecules investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [17][18][19]The nitro group itself can be a pharmacophore, often activated by enzymatic reduction within target cells to exert a therapeutic effect, particularly in antiparasitic and antibacterial agents. [18]For instance, derivatives of nitrobenzene are used to synthesize a variety of indoles, which are bioactive components in many drugs. [1]

Safety and Toxicological Profile

It is imperative for researchers to handle aromatic bromo-nitro compounds with care. Many are classified as toxic and mutagenic. [1][20]Their ability to be absorbed through the skin means that dermal exposure can contribute significantly to systemic dose. [20]Acute exposure can lead to conditions like methemoglobinemia, while chronic exposure may affect the liver and nervous system. [20][21]All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [22]

Conclusion

Aromatic bromo-nitro compounds are a class of chemicals defined by a fascinating interplay of electronic effects that govern their structure, physicochemical properties, and reactivity. Their high susceptibility to nucleophilic aromatic substitution, particularly for ortho and para isomers, combined with the facile conversion of the nitro group into a synthetically versatile amine, cements their status as indispensable intermediates in modern organic synthesis. For professionals in drug discovery and development, a thorough understanding of the principles laid out in this guide is essential for leveraging these powerful building blocks to construct the complex molecular architectures of next-generation therapeutics.

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Methodological & Application

Synthesis of Methyl 2-bromo-4-nitrobenzoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-bromo-4-nitrobenzoate in Modern Chemistry

This compound (CAS No: 100959-22-6) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1][2] Its strategic placement of a bromine atom, a nitro group, and a methyl ester on a benzene ring provides multiple reaction sites for further chemical transformations. This versatility makes it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1] Researchers and drug development professionals frequently utilize this compound for constructing novel heterocyclic systems and for introducing the 2-bromo-4-nitrobenzoyl moiety into larger molecular scaffolds.

This comprehensive guide provides detailed synthetic pathways for the preparation of this compound, focusing on practical and reliable laboratory-scale protocols. We will explore two primary synthetic strategies, delving into the mechanistic underpinnings of each transformation and offering expert insights to ensure successful execution.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in subsequent synthetic applications.

PropertyValueReference(s)
Molecular Formula C₈H₆BrNO₄[3]
Molecular Weight 260.04 g/mol [3]
Appearance Light orange to yellow to green powder/crystal[4]
Melting Point 82.0 to 86.0 °C[4]
CAS Number 100959-22-6[3]
IUPAC Name This compound[3]

Synthetic Strategy Overview

Two robust and well-established synthetic routes to this compound will be detailed.

  • Pathway A: A classical multi-step synthesis commencing from toluene. This route involves a sequence of electrophilic aromatic substitution reactions followed by oxidation and final esterification.

  • Pathway B: An alternative approach utilizing the Sandmeyer reaction, a powerful method for the transformation of aromatic amines. This pathway offers a different set of strategic advantages, particularly when specific precursors are readily available.

The choice between these pathways will often depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway A: Synthesis from Toluene

This pathway is a logical and cost-effective approach when starting from a basic and readily available aromatic hydrocarbon like toluene. The key is the careful orchestration of the sequence of reactions to achieve the desired substitution pattern. The methyl group of toluene is an ortho-, para-director, while the nitro group is a meta-director. Therefore, the order of nitration and bromination is critical.[5]

Logical Workflow for Pathway A

Pathway A Toluene Toluene Nitrotoluene 4-Nitrotoluene Toluene->Nitrotoluene Nitration (HNO₃, H₂SO₄) Bromonitrotoluene 2-Bromo-4-nitrotoluene Nitrotoluene->Bromonitrotoluene Bromination (Br₂, FeBr₃) BenzoicAcid 2-Bromo-4-nitrobenzoic Acid Bromonitrotoluene->BenzoicAcid Oxidation (KMnO₄) FinalProduct This compound BenzoicAcid->FinalProduct Fischer Esterification (CH₃OH, H₂SO₄)

Caption: Synthetic workflow for this compound starting from toluene.

Step-by-Step Experimental Protocols for Pathway A

Expertise & Experience: The nitration of toluene yields a mixture of ortho and para isomers. The para isomer is typically the major product and can be separated from the ortho isomer by distillation or crystallization. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and ensure safety.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Nitrating Mixture: Slowly add 50 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Addition of Toluene: Once the nitrating mixture has cooled, add 50 g of toluene dropwise from the dropping funnel over a period of about 1 hour. Maintain the reaction temperature between 25-30 °C.

  • Reaction Completion: After the addition of toluene is complete, continue stirring for an additional 2 hours at room temperature.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. The crude nitrotoluene will separate as an oily layer. Separate the organic layer and wash it sequentially with water, 10% sodium carbonate solution, and finally with water until the washings are neutral.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and purify by fractional distillation to obtain 4-nitrotoluene.

Expertise & Experience: The nitro group is a deactivating and meta-directing group, while the methyl group is an activating and ortho-, para-directing group. In 4-nitrotoluene, the ortho position to the methyl group is the most favorable for electrophilic substitution.[5] The use of a Lewis acid catalyst like iron(III) bromide is essential for this reaction.

  • Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), place 40 g of 4-nitrotoluene and 5 g of iron filings.

  • Addition of Bromine: Gently heat the mixture to 40-50 °C. Slowly add 50 g of bromine from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue heating the mixture at 60-70 °C for 2 hours, or until the evolution of HBr gas ceases.

  • Work-up: Cool the reaction mixture and add 100 mL of water. The product will solidify. Filter the solid, wash thoroughly with water, and then with a dilute sodium bisulfite solution to remove any unreacted bromine.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-bromo-4-nitrotoluene.

Expertise & Experience: The oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate. The reaction is typically carried out in an aqueous basic medium.[5] Careful control of temperature and reaction time is necessary to avoid over-oxidation and degradation of the aromatic ring.[5]

  • Reaction Setup: In a large round-bottom flask, prepare a solution of 30 g of 2-bromo-4-nitrotoluene in 200 mL of pyridine and 400 mL of water. Heat the mixture to 70 °C.

  • Addition of Oxidant: Slowly add 120 g of potassium permanganate in small portions over a period of 2-3 hours. The reaction is exothermic, so maintain the temperature between 80-90 °C.

  • Reaction Completion: After the addition is complete, heat the mixture under reflux for 8 hours. The purple color of the permanganate should be discharged.

  • Work-up: While still hot, filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water. Cool the combined filtrates in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH < 2.

  • Isolation: The 2-bromo-4-nitrobenzoic acid will precipitate as a solid. Filter the solid, wash with cold water, and dry.

Expertise & Experience: Fischer esterification is an acid-catalyzed equilibrium reaction.[6] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as both a reactant and the solvent. The use of a strong acid catalyst like sulfuric acid is crucial.[7][8] The removal of water as it is formed can also increase the yield.[8]

  • Reaction Setup: In a round-bottom flask, suspend 20 g of dry 2-bromo-4-nitrobenzoic acid in 200 mL of anhydrous methanol.

  • Addition of Catalyst: While stirring, carefully add 5 mL of concentrated sulfuric acid dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Isolation: Pour the residue into 300 mL of ice-cold water. The crude ester will precipitate. Filter the solid and wash it with cold water, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with water until the washings are neutral.

  • Purification: Recrystallize the crude product from methanol or ethanol to obtain pure this compound.

Pathway B: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[9][10] This pathway is particularly useful if 2-amino-4-nitrobenzoic acid is a readily available starting material. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[10]

Logical Workflow for Pathway B

Pathway B AminoAcid 2-Amino-4-nitrobenzoic Acid DiazoniumSalt Diazonium Salt Intermediate AminoAcid->DiazoniumSalt Diazotization (NaNO₂, HBr, 0-5 °C) BenzoicAcid 2-Bromo-4-nitrobenzoic Acid DiazoniumSalt->BenzoicAcid Sandmeyer Reaction (CuBr, HBr) FinalProduct This compound BenzoicAcid->FinalProduct Fischer Esterification (CH₃OH, H₂SO₄)

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Step-by-Step Experimental Protocols for Pathway B

Expertise & Experience: The formation of the diazonium salt is a critical step and must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[11] Sodium nitrite is added slowly to an acidic solution of the amine to generate nitrous acid in situ.[12]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 18 g of 2-amino-4-nitrobenzoic acid in a mixture of 60 mL of 48% hydrobromic acid and 60 mL of water.

  • Cooling: Cool the mixture to 0 °C in an ice-salt bath.

  • Addition of Nitrite: Slowly add a pre-cooled solution of 10 g of sodium nitrite in 30 mL of water dropwise, ensuring the temperature of the reaction mixture is maintained below 5 °C throughout the addition.

  • Completion: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting solution contains the aryl diazonium salt and is used immediately in the next step.

Expertise & Experience: The displacement of the diazonium group with bromide is catalyzed by copper(I) bromide.[11] The diazonium salt solution is added to the CuBr solution, which often results in the vigorous evolution of nitrogen gas.[11]

  • Catalyst Preparation: In a separate beaker, dissolve 18 g of copper(I) bromide in 40 mL of 48% hydrobromic acid. Cool this solution in an ice bath.

  • Reaction: Slowly and carefully add the cold diazonium salt solution from the previous step to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed.

  • Completion: Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture in an ice bath. The crude 2-bromo-4-nitrobenzoic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain pure 2-bromo-4-nitrobenzoic acid.

The final esterification step is identical to Protocol A4.

Safety and Handling

This compound and the intermediates in its synthesis are chemical reagents that must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood.

  • Specific Hazards:

    • Concentrated acids (sulfuric, nitric, hydrobromic) are highly corrosive.

    • Bromine is toxic, corrosive, and volatile.

    • Potassium permanganate is a strong oxidizing agent.

    • Diazonium salts can be explosive when dry and should be kept in solution and used immediately.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be reliably achieved through the two detailed pathways. The choice of route will be dictated by starting material availability and strategic considerations in a broader synthetic campaign. Both pathways rely on fundamental and well-understood organic transformations, and with careful attention to the experimental details provided, researchers can confidently prepare this valuable synthetic intermediate for their scientific endeavors.

References

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
  • Brainly. (2018)
  • Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Ningbo Inno Pharmchem. (2025) this compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry. [Link]
  • Truman ChemLab. (2017)
  • OperaChem. (2024)
  • Google Patents. (1999)
  • Organic Chemistry Portal.
  • Google Patents. (1985) Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
  • YouTube. (2012)
  • Google Patents. (2013) Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Chemistry LibreTexts. (2019) 14.
  • National Institutes of Health (NIH). (2018) Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Master Organic Chemistry. (2022) Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • ACS Publications. (2018) Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]
  • Semantic Scholar. (2008) Novel method for synthesis of 2-bromo-4-nitrophenol. [Link]
  • Chegg. (2017)
  • ResearchGate. (2014) Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • Quora. (2016)
  • Google Patents. (1954)
  • PubChem.

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Application Notes and Protocols for Methyl 2-bromo-4-nitrobenzoate in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Cysteine-Centric Proteomics

In the dynamic field of proteomics, the ability to selectively modify and analyze specific protein functional groups is paramount to understanding cellular processes and disease mechanisms. Methyl 2-bromo-4-nitrobenzoate (M2B4N) has emerged as a valuable biochemical tool for researchers in this domain[1]. This aromatic compound, characterized by a methyl ester, a nitro group, and a bromine atom on a benzene ring, serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules[2][3][4]. Its utility in proteomics stems from the reactivity of its functional groups, which allow for targeted covalent modification of proteins.

The strategic placement of an electron-withdrawing nitro group and a bromo substituent makes M2B4N an effective alkylating agent, particularly for nucleophilic amino acid residues. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the selective modification of cysteine residues in proteins, a cornerstone of many proteomics workflows. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential applications of this versatile reagent.

Chemical Principle: Selective Alkylation of Cysteine Residues

The primary application of this compound in proteomics is the covalent modification of cysteine residues. The thiol group (-SH) of cysteine is a potent nucleophile within the physiological pH range, making it susceptible to alkylation. The bromine atom on the M2B4N molecule is an effective leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent nitro group, which stabilizes the transition state of the nucleophilic aromatic substitution reaction.

The reaction proceeds via a nucleophilic attack of the deprotonated thiolate anion (Cys-S⁻) on the carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond, covalently linking the benzoate derivative to the cysteine residue.

Diagram of the Proposed Reaction Mechanism

Caption: Covalent modification of a protein cysteine residue with this compound.

Applications in Proteomics Research

The selective modification of cysteine residues with this compound opens up several avenues for proteomics research:

  • Mapping Solvent-Accessible Cysteines: By treating native proteins with M2B4N, researchers can identify cysteine residues that are exposed on the protein surface and are not involved in disulfide bonds or buried within the protein core.

  • Probing Protein Structure and Conformation: Changes in the reactivity of specific cysteine residues upon ligand binding or protein-protein interaction can provide insights into conformational changes.

  • Irreversible Enzyme Inhibition: If a cysteine residue is present in the active site of an enzyme, its modification by M2B4N can lead to irreversible inhibition, aiding in the study of enzyme function.

  • Introduction of a Tag for Further Analysis: The benzoate moiety can serve as a chemical handle for the subsequent attachment of reporter groups, such as fluorophores or biotin, enabling protein detection and isolation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific protein or protein mixture being studied.

Protocol 1: In-Solution Alkylation of a Purified Protein

This protocol describes the modification of a purified protein in its native state to probe for accessible cysteine residues.

Materials:

  • Purified protein of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (M2B4N)

  • Dimethyl sulfoxide (DMSO)

  • Dithiothreitol (DTT) for quenching (optional)

  • PD-10 desalting columns

Procedure:

  • Protein Preparation: Dissolve the purified protein in PBS to a final concentration of 1-5 mg/mL.

  • M2B4N Stock Solution: Prepare a 100 mM stock solution of M2B4N in DMSO.

  • Alkylation Reaction:

    • To the protein solution, add the M2B4N stock solution to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching the Reaction (Optional): To stop the alkylation reaction, add DTT to a final concentration of 10 mM and incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted M2B4N and byproducts by buffer exchange using a PD-10 desalting column equilibrated with a suitable buffer for downstream applications.

  • Analysis: The modified protein can be analyzed by mass spectrometry to identify the modified cysteine residues.

Workflow for In-Solution Alkylation of Purified Protein

In_Solution_Alkylation_Workflow start Start: Purified Protein in PBS prep_protein Dissolve Protein (1-5 mg/mL) start->prep_protein alkylation Add M2B4N (1-5 mM) Incubate 1-2h at RT in dark prep_protein->alkylation prep_m2b4n Prepare 100 mM M2B4N in DMSO prep_m2b4n->alkylation quenching Optional: Quench with DTT (10 mM, 15 min) alkylation->quenching desalting Remove Excess Reagent (PD-10 Desalting Column) alkylation->desalting If no quenching quenching->desalting analysis Analyze by Mass Spectrometry desalting->analysis end End: Identify Modified Cysteines analysis->end

Caption: Step-by-step workflow for the in-solution alkylation of a purified protein using M2B4N.

Protocol 2: Alkylation of Cysteine Residues in a Complex Protein Mixture for Bottom-Up Proteomics

This protocol is adapted from standard bottom-up proteomics workflows and incorporates M2B4N as the alkylating agent.

Materials:

  • Cell or tissue lysate

  • Lysis buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT)

  • This compound (M2B4N)

  • Trypsin (proteomics grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the cell or tissue pellet in lysis buffer to a final protein concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Cool to room temperature.

  • Alkylation with M2B4N: Add M2B4N to a final concentration of 20-50 mM from a freshly prepared stock solution in DMSO. Incubate in the dark at room temperature for 60 minutes.

  • Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.

  • Proteolytic Digestion: Add trypsin at a 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Peptide Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 spin column.

  • Mass Spectrometry Analysis: Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis. Include a variable modification on cysteine residues corresponding to the mass addition of the M2B4N moiety minus HBr.

Quantitative Data Summary

ParameterProtocol 1: Purified ProteinProtocol 2: Complex Mixture
Protein Concentration 1-5 mg/mL1-5 mg/mL
M2B4N Concentration 1-5 mM20-50 mM
Reaction Time 1-2 hours60 minutes
Reaction Temperature Room TemperatureRoom Temperature
Quenching Agent DTT (optional)Not typically required

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, it is crucial to incorporate appropriate controls:

  • No-M2B4N Control: A sample processed without the addition of M2B4N should be included to confirm that the observed modifications are indeed due to the reagent.

  • Complete Alkylation Control: A sample alkylated with a well-established and highly reactive alkylating agent, such as iodoacetamide, can serve as a benchmark for cysteine accessibility.

  • Dose-Response and Time-Course Experiments: Performing the alkylation reaction with varying concentrations of M2B4N and for different durations can help in optimizing the reaction conditions and ensuring complete modification of accessible cysteines.

Conclusion

This compound is a valuable and versatile reagent for proteomics research, enabling the selective modification of cysteine residues. The protocols and principles outlined in this application note provide a solid foundation for researchers to employ this compound in their studies of protein structure, function, and interactions. As with any chemical probe, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.

References

  • J&K Scientific.
  • Ningbo Inno Pharmchem Co., Ltd. This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry. [Link]
  • PubChem.
  • ACS Publications. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. [Link]
  • PMC.
  • MySkinRecipes.

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Application Notes & Protocols: The Synthetic Utility of Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-bromo-4-nitrobenzoate (M2B4NB) is a trifunctional chemical intermediate of significant value in modern organic synthesis.[1] Its unique arrangement of a methyl ester, a bromine atom, and a nitro group on an aromatic scaffold makes it a versatile building block for constructing complex molecular architectures.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key applications of M2B4NB, with a focus on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds vital to medicinal chemistry. We will explore the causality behind experimental choices and provide detailed, field-proven protocols to ensure reproducible and efficient synthetic outcomes.

Compound Profile and Strategic Value

This compound (CAS: 100959-22-6) possesses three distinct functional groups that can be manipulated with high selectivity, forming the basis of its synthetic utility.[4]

  • Aryl Bromide (C2-Br): The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5] Its position ortho to the ester group can influence reactivity and introduce steric control in subsequent transformations.

  • Nitro Group (C4-NO₂): The electron-withdrawing nature of the nitro group activates the aromatic ring for certain nucleophilic substitutions. More importantly, it serves as a synthetic precursor to an aniline moiety via reduction, a critical step in the construction of many heterocyclic systems.[5]

  • Methyl Ester (C1-CO₂Me): The ester is generally stable under many cross-coupling conditions but can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing an additional handle for molecular diversification.

This strategic combination allows for a modular and sequential approach to synthesis, making M2B4NB an ideal starting material for creating libraries of compounds for drug discovery and materials science.[3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₆BrNO₄ [6]
Molecular Weight 260.04 g/mol [6]
CAS Number 100959-22-6 [4][6]
Appearance Solid [5]
IUPAC Name This compound [6]

| InChIKey | XYMZAFDNPJLOTP-UHFFFAOYSA-N |[6] |

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of M2B4NB is an excellent substrate for palladium-catalyzed reactions, which are foundational in modern synthetic chemistry for their reliability and broad functional group tolerance.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[7][8] This reaction offers a significant advantage over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited scope.[7] For M2B4NB, this reaction allows for the introduction of primary or secondary amines at the C2 position, a key step towards various complex targets.

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting.[9]

Buchwald-Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII->Pd0 Reductive Elimination PdAmido [Ar-Pd(II)-NHR₂(L₂)]⁺Br⁻ PdII->PdAmido R₂NH Product Ar-NR₂ PdII->Product Reductive Elimination AmineCoord Amine Coordination (R₂NH) PdAmido->PdII -H⁺ Deprotonation Deprotonation (Base) RedElim Reductive Elimination caption Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of M2B4NB

Component Example Reagents Typical Loading Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ 1-5 mol% Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[8]
Ligand XantPhos, BINAP, SPhos 1.2-2.0 equiv to Pd Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[10]
Base NaOtBu, K₃PO₄, Cs₂CO₃ 1.5-3.0 equiv A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[11]
Solvent Toluene, 1,4-Dioxane, THF 0.1 - 0.5 M Anhydrous, aprotic solvents are essential to prevent side reactions.[8]

| Temperature | 80 - 120 °C | - | Sufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step. |

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XantPhos, 4.4 mol%).

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv). The flask is briefly evacuated and backfilled with inert gas.

  • Solvent and Nucleophile: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv).

  • Reaction: The flask is sealed and the mixture is heated in a preheated oil bath to 100 °C.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-aryl product.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, celebrated for its operational simplicity, mild conditions, and the commercial availability and low toxicity of its organoboron reagents.[12][13] Using M2B4NB as a substrate, this reaction facilitates the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals, agrochemicals, and advanced materials.[14]

Causality & Mechanistic Insight: The Suzuki reaction also relies on a Pd(0) catalytic cycle. After oxidative addition of M2B4NB to the Pd(0) catalyst, the next key step is transmetalation.[12] An organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][13] Biphasic solvent systems, such as toluene/water or dioxane/water, are often employed to dissolve both the organic substrates and the inorganic base.[12]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_R Ar-Pd(II)-R'(L₂) PdII->PdII_R [R'-B(OH)₃]⁻ Transmetalation Transmetalation PdII_R->Pd0 Product Ar-R' PdII_R->Product Reductive Elimination RedElim Reductive Elimination Boronic R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ Boronic->Boronate + Base Base Base (e.g., OH⁻) caption Suzuki-Miyaura Coupling Catalytic Cycle.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of M2B4NB

Component Example Reagents Typical Loading Rationale
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ 1-5 mol% Pd(0) sources are common; Pd(II) can be used with phosphine ligands that facilitate reduction.[13]
Boron Reagent Arylboronic acids, Arylboronate esters 1.1-1.5 equiv Stable, readily available reagents. A slight excess drives the reaction to completion.[15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ 2.0-3.0 equiv Activates the boronic acid for transmetalation and neutralizes the acid formed.[15]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF 0.1 - 0.5 M Often requires a biphasic mixture to dissolve all components. Must be degassed.[15]

| Temperature | 80 - 110 °C | - | Provides energy for the catalytic turnover, particularly the oxidative addition. |

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide (typically 4-16 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Application in Heterocycle Synthesis: Benzimidazole Scaffolds

Benzimidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[16][17] M2B4NB is an excellent precursor for substituted benzimidazoles, leveraging both the nitro group and the bromine atom in a strategic, multi-step synthesis. A common and effective strategy involves amination at the C2 position, followed by reduction of the nitro group to create an ortho-phenylenediamine intermediate, which can then be cyclized.

Workflow: M2B4NB to Substituted Benzimidazoles

A robust synthetic pathway involves an initial Buchwald-Hartwig amination or SNAr reaction to install a desired amine at the C2 position. The subsequent reduction of the nitro group at C4 creates the key 1,2-diamine functionality. This intermediate can then undergo condensation with an aldehyde, which, followed by oxidative aromatization, yields the final 2-substituted benzimidazole. This approach is exemplified in the synthesis of complex benzimidazole derivatives for potential E. coli DNA Gyrase B inhibition.[18]

Benzimidazole_Synthesis_Workflow Start This compound Step1 Step 1: C-N Coupling (e.g., Buchwald-Hartwig) R¹-NH₂ Start->Step1 Intermediate1 Methyl 2-(R¹-amino)- 4-nitrobenzoate Step1->Intermediate1 Step2 Step 2: Nitro Reduction (e.g., Fe/HCl, H₂/Pd-C) Intermediate1->Step2 Intermediate2 Methyl 4-amino- 2-(R¹-amino)benzoate (o-phenylenediamine derivative) Step2->Intermediate2 Step3 Step 3: Condensation/Cyclization R²-CHO Intermediate2->Step3 Step4 Step 4: Oxidation/ Aromatization Step3->Step4 Product Substituted Benzimidazole Product Step4->Product

Caption: Synthetic workflow from M2B4NB to Benzimidazoles.

Protocol 3: Multi-step Synthesis of a Benzimidazole Derivative (Illustrative)

This protocol illustrates the conversion of the diamine intermediate, conceptually derived from M2B4NB, into a benzimidazole.

  • Diamine Intermediate Preparation: Starting from M2B4NB, perform a Buchwald-Hartwig amination (Protocol 1) followed by nitro group reduction (e.g., using iron powder in acidic ethanol or catalytic hydrogenation) to obtain the methyl 4-amino-2-(alkyl/arylamino)benzoate intermediate.

  • Condensation: Dissolve the diamine intermediate (1.0 equiv) and a substituted aldehyde (1.1 equiv) in ethanol (0.2 M).

  • Catalysis: Add a catalytic amount of an acid or oxidant depending on the chosen method. For a green approach, ammonium chloride (30 mol%) can be used as a mild catalyst. Alternatively, an oxidant like H₂O₂ in the presence of HCl can be employed for direct oxidative cyclization.[19] A sustainable method uses Montmorillonite K10 clay in ethanol at room temperature.[18]

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The benzimidazole product often precipitates as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure benzimidazole derivative.

References

  • Ningbo Inno Pharmchem. (2025, September 12). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.
  • Smolecule.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • Wikipedia.
  • Note A green synthesis of benzimidazoles. (2013). Indian Journal of Chemistry, Sec B.
  • Chemistry LibreTexts. (2023, June 30).
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  • Santa Cruz Biotechnology.
  • RSC Publishing. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major....
  • PMC - NIH. (2021, March 2). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
  • Manju, N., et al. (2018). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Indian Journal of Heterocyclic Chemistry, 28(03), 415-422.
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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • InterContinental Warszawa. 2-Bromo-4-nitrobenzoic acid methyl ester.
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  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Benchchem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ChemicalBook. 2-BROMO-4-NITROBENZOIC ACID synthesis.
  • PubChem.
  • NIH. (2024, July 4).
  • Benchchem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • PubChemLite.
  • Benchchem.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

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Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for leveraging Methyl 2-bromo-4-nitrobenzoate in palladium-catalyzed cross-coupling reactions. This versatile building block, characterized by an activated carbon-bromine bond due to the presence of electron-withdrawing nitro and ester groups, is an excellent substrate for constructing complex molecular architectures.[1] We delve into the four principal classes of cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—offering not just step-by-step methodologies but also the underlying scientific rationale for experimental choices. The aim is to equip scientists with the expertise to confidently and successfully utilize this key intermediate in their synthetic endeavors, from small-scale discovery to process optimization.

Introduction: The Strategic Value of this compound in Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[2][3] These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This compound (CAS 100959-22-6) is a particularly valuable substrate for these reactions.[4] Its chemical architecture offers several strategic advantages:

  • Activated C-Br Bond : The strong electron-withdrawing effects of the nitro group at the para-position and the methyl ester at the ortho-position significantly lower the electron density of the aromatic ring. This electronic deficit facilitates the oxidative addition of the aryl bromide to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5]

  • Orthogonal Functionality : The ester and nitro groups provide valuable chemical handles for subsequent synthetic transformations, allowing for rapid diversification of the molecular scaffold post-coupling.

  • Defined Regiochemistry : The fixed positions of the bromide, nitro, and ester groups ensure that coupling occurs at a specific, predictable site, eliminating the formation of isomeric byproducts.

This guide will explore the practical application of this substrate in four key palladium-catalyzed reactions, providing robust starting protocols that can be optimized for specific synthetic targets.

The Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)–C(sp²) bonds, forming the biaryl motif that is a privileged structure in medicinal chemistry.[6][7] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, under basic conditions.[6]

Mechanistic Rationale & Workflow

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The presence of a base is crucial; it reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II)-aryl complex. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6][8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation product Ar-Ar' trans_complex->pd0 Reductive Elimination reagents Ar-Br (this compound) boronic Ar'-B(OH)₂ + Base boronic:w->oa_complex:e

General catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of Methyl 4-nitro-2-phenylbenzoate

This protocol provides a starting point for coupling this compound with phenylboronic acid. Conditions may require optimization for other boronic acids.[9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

  • Schlenk flask, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[9]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask.[9]

  • Reaction: Immerse the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[6]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).[10][11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure biaryl compound.[10]

Data Summary & Key Considerations
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. Pd(PPh₃)₄ is also a common choice.[6][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a cost-effective and generally effective base. Stronger bases like K₃PO₄ may be needed for less reactive boronic acids.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture including water is often necessary to dissolve the inorganic base and facilitate formation of the boronate.[12]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions.[9]
Boronic Acid 1.1–1.5 equivA slight excess is used to ensure complete consumption of the limiting aryl bromide.

The Heck Reaction: Olefin Arylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming a C(sp²)–C(sp²) bond via the reaction of an unsaturated halide with an alkene, creating a substituted alkene.[13] This transformation is highly valued for its ability to install vinyl groups onto aromatic rings.[14]

Mechanistic Rationale & Workflow

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle. After oxidative addition of the aryl bromide to Pd(0), the resulting Pd(II) complex coordinates to the alkene. This is followed by a migratory insertion of the alkene into the Pd-aryl bond. The final steps involve β-hydride elimination to release the substituted alkene product and subsequent reductive elimination of H-Br (neutralized by the base) to regenerate the Pd(0) catalyst.[15]

Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition insertion_complex [Alkene-Pd(II)L₂(Ar)]⁺ oa_complex->insertion_complex Alkene Coordination & Migratory Insertion beta_hydride_complex H-Pd(II)L₂(Br) insertion_complex->beta_hydride_complex β-Hydride Elimination beta_hydride_complex->pd0 Reductive Elimination product Substituted Alkene reagents Ar-Br alkene Alkene alkene:w->oa_complex:e base Base base:w->beta_hydride_complex:e

General catalytic cycle for the Heck reaction.
Protocol: Synthesis of Methyl 4-nitro-2-styrylbenzoate

This protocol describes the coupling of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask, magnetic stir bar, condenser, inert gas line

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous DMF, this compound, and styrene via syringe under a positive pressure of argon.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. High temperatures are often required for Heck couplings, especially with aryl bromides.[16]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product, which typically has trans stereoselectivity.[14]

Data Summary & Key Considerations
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective precursor that forms the active Pd(0) species in situ.[15]
Ligand PPh₃, P(o-tol)₃, NHCsPhosphine ligands are traditional and effective. N-Heterocyclic Carbene (NHC) ligands can also offer high stability and activity.[13][14]
Base K₂CO₃, Et₃N, t-BuOKAn inorganic base like K₂CO₃ is often sufficient. Organic amines like triethylamine can also be used.[16]
Solvent DMF, Dioxane, AcetonitrilePolar aprotic solvents are generally preferred to facilitate the reaction.[16]
Temperature 100-140 °CHeck reactions often require higher temperatures than Suzuki couplings to proceed efficiently.[16]

The Sonogashira Coupling: C-C Triple Bond Formation

A cornerstone for the synthesis of aryl alkynes, the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[17] This reaction is exceptionally useful for creating rigid, linear molecular structures found in materials science and complex natural products.[17]

Mechanistic Rationale & Workflow

The Sonogashira reaction uniquely involves two catalytic cycles operating in concert: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The copper cycle's role is to deprotonate the terminal alkyne, forming a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to palladium and regenerating the copper catalyst.[17][18]

Sonogashira_Cycle Sonogashira Reaction Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(C≡CR) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-C≡CR trans_complex->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->oa_complex cu_acetylide->cu_halide alkyne H-C≡CR + Base alkyne->cu_halide reagents Ar-Br

Dual catalytic cycles of the Sonogashira reaction.
Protocol: Synthesis of Methyl 2-(phenylethynyl)-4-nitrobenzoate

This is a general protocol for the copper-co-catalyzed Sonogashira coupling.[18]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Toluene (5 mL)

  • Schlenk flask, magnetic stir bar, inert gas line

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, dissolve this compound in the anhydrous solvent.

  • Catalyst/Reagent Addition: Sequentially add Pd(PPh₃)₂Cl₂, CuI, the amine base, and finally phenylacetylene via syringe.[18]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 1-4 hours. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts.[18]

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[18]

Data Summary & Key Considerations
ParameterRecommended ConditionRationale / Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard, reliable catalysts for Sonogashira couplings.[18][19]
Cu Co-catalyst CuICopper(I) iodide is the most common co-catalyst, essential for activating the alkyne.[17]
Base Et₃N, DIPA, PiperidineA liquid amine base is typically used, which also often serves as a co-solvent. It neutralizes the HBr byproduct.[18][19]
Solvent THF, Toluene, DMFAnhydrous conditions are traditionally recommended to prevent side reactions like homocoupling of the alkyne.[19]
Temperature Room Temp to 60 °CThe reaction is often performed at mild temperatures, a key advantage of the method.[18]

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and mild method for forming C(sp²)–N bonds.[20] It allows the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[21]

Mechanistic Rationale & Workflow

Similar to other cross-couplings, the reaction is initiated by oxidative addition of the aryl bromide to Pd(0). The key distinction is the subsequent steps. The amine coordinates to the Pd(II) complex, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination from this amide complex to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this often-difficult reductive elimination step.[20][22]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition amide_complex Ar-Pd(II)L₂(NR₂) oa_complex->amide_complex Amine Coordination & Deprotonation product Ar-NR₂ amide_complex->pd0 Reductive Elimination reagents Ar-Br amine HNR₂ + Base amine:w->oa_complex:e

General catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of Methyl 2-(phenylamino)-4-nitrobenzoate

This protocol uses a modern catalyst system for the coupling of this compound with aniline.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Reagent Addition: Add toluene, followed by this compound and aniline.

  • Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete in 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. Note: The strong base NaOtBu is incompatible with some functional groups; weaker bases like K₂CO₃ or K₃PO₄ can be used, but may require higher temperatures or longer reaction times.[23]

Data Summary & Key Considerations
ParameterRecommended ConditionRationale / Notes
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precursors that are activated by the phosphine ligand.
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands ("Buchwald ligands") are essential for high catalytic activity and broad scope.[22]
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[23]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Temperature 80-110 °CHeating is generally required to promote the reductive elimination step.

Conclusion

This compound stands out as a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The electronic activation provided by its substituent groups facilitates reliable and efficient bond construction, making it a valuable tool for synthetic chemists. The protocols provided in this guide serve as validated starting points for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate catalyst system, base, and solvent, researchers can unlock the full potential of this building block to accelerate discovery in pharmaceuticals, materials science, and beyond.

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Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-bromo-4-nitrobenzoate in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

This guide focuses on a particularly valuable, yet challenging, electrophilic partner: This compound . The presence of two electron-withdrawing groups—a nitro group and a methyl ester—significantly influences the electronic properties of the aryl bromide. This electronic deactivation makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst, a key step in the catalytic cycle.[5] However, these same functional groups can also introduce complexities, such as potential side reactions or interactions with the catalytic system. Understanding and controlling these factors is paramount for successful and high-yielding couplings.

These application notes provide a comprehensive overview of the Suzuki coupling mechanism, detailed experimental protocols, and expert insights for the successful use of this compound in your research.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][5][6] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1][3][6] The electron-withdrawing nature of the nitro and ester groups on this compound generally accelerates this step.[5]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.[1][7] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Visualizing the Catalytic Pathway

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X = this compound PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: Coupling this compound

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be necessary depending on the specific boronic acid used.

General Considerations
  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like the homocoupling of boronic acids.[5] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Quality: The purity of all reagents, particularly the boronic acid, catalyst, and base, is critical for reproducible results.

Protocol 1: General Coupling with Phenylboronic Acid

This protocol outlines a standard set of conditions that are often successful for the coupling of electron-deficient aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10][11]

Protocol 2: Coupling with an Electron-Rich Boronic Acid using a Buchwald Ligand

For more challenging couplings or to achieve higher turnover numbers, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended.[12][13]

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

Procedure:

  • Reaction Setup: In a dry Schlenk flask with a stir bar, combine this compound, 4-methoxyphenylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Heat the reaction to 100 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress using an appropriate analytical method (TLC, LC-MS).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Comparative Data and Reagent Selection

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following table provides a comparative overview of common reagents and their typical performance characteristics.

Parameter Reagent/System Rationale and Expert Insights
Palladium Source Pd(PPh₃)₄A reliable, air-stable Pd(0) source. Good for general-purpose couplings but may be less active for challenging substrates.
Pd(OAc)₂ / Pd₂(dba)₃Pd(II) and Pd(0) precursors that require a ligand to form the active catalyst. Often used in combination with advanced phosphine ligands for higher activity.[6]
Ligand PPh₃ (Triphenylphosphine)A standard, cost-effective ligand. Suitable for many applications.
Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination, leading to higher catalyst activity and broader substrate scope.[12][14]
Base K₂CO₃, Na₂CO₃Common, mild inorganic bases. Effective in many solvent systems, particularly those containing water.[2]
K₃PO₄, Cs₂CO₃Stronger inorganic bases that can be effective in anhydrous conditions or for less reactive boronic acids.[2][5]
Organic Bases (e.g., Et₃N)Generally less effective for Suzuki couplings compared to inorganic bases.[2]
Solvent System Dioxane/Water, THF/WaterBiphasic systems are very common and effective for a wide range of substrates.[1][10] Water can aid in the dissolution of the inorganic base.
Toluene, DMFAnhydrous polar aprotic solvents. Useful when water-sensitive functional groups are present.[5][10]

Expert Insights and Troubleshooting

Even with well-established protocols, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure a strictly inert atmosphere and use properly degassed solvents. The pyridine-like nitrogen in some substrates can coordinate to palladium and inhibit catalysis, although this is not a concern with this compound.[4]

    • Inefficient Oxidative Addition: While the electron-withdrawing groups on the substrate should facilitate this step, for very unreactive partners, a more electron-rich and bulky ligand (e.g., a Buchwald ligand) may be required.[15]

    • Poor Base or Solvent Choice: The base and solvent system is crucial for the transmetalation step. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents may be necessary.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are key to minimizing this byproduct.[5]

    • Protodeborylation: The C-B bond of the boronic acid can be cleaved by protons, especially in the case of heteroaryl boronic acids. Using a boronate ester or potassium trifluoroborate salt can mitigate this issue.[1][5]

    • Hydrolysis of the Ester: If the reaction is run under strongly basic conditions for extended periods at high temperatures, hydrolysis of the methyl ester on the product can occur. Using a milder base like KF or shorter reaction times can help.[7][16]

  • Difficult Purification:

    • Residual Palladium: Palladium residues can often be removed by treating the crude product solution with a scavenger resin or by filtration through a pad of Celite and activated carbon.

    • Boronic Acid Impurities: Unreacted boronic acid and its byproducts can sometimes be removed by an aqueous base wash during the work-up.

Workflow for Protocol Optimization

When developing a Suzuki coupling for a novel substrate, a systematic approach is recommended.

Caption: A logical workflow for optimizing Suzuki coupling conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of highly functionalized biaryl compounds. The electron-deficient nature of this substrate generally favors the initial oxidative addition step, making it a reactive coupling partner. By understanding the underlying mechanism, selecting the appropriate catalyst system and reaction conditions, and employing careful experimental technique, researchers can successfully leverage this versatile building block in their synthetic endeavors. The protocols and insights provided herein serve as a comprehensive guide to achieving high yields and purity in these important transformations.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Royal Society of Chemistry.
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. [Link]
  • ACS Publications.
  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
  • ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
  • ResearchGate. The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • ResearchGate. Table 2 . The Suzuki-Miyaura cross-coupling reactions of aryl bromides.... [Link]
  • Reddit. Struggling with Suzuki Reaction. [Link]
  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • ResearchGate.

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Application Notes and Protocols for Heck and Sonogashira Coupling Reactions Involving Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Methyl 2-bromo-4-nitrobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, prized for its distinct electronic and steric properties that enable a wide range of chemical transformations. The presence of a bromine atom at the 2-position, an electron-withdrawing nitro group at the 4-position, and a methyl ester at the 1-position makes this substrate particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient construction of carbon-carbon bonds.[1]

This guide provides detailed application notes and protocols for two of the most powerful palladium-catalyzed cross-coupling reactions involving this compound: the Heck and Sonogashira reactions. These methodologies are indispensable for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The insights and protocols presented herein are designed to be both theoretically grounded and practically applicable, ensuring reliable and reproducible results in the laboratory.

Part 1: The Heck Coupling Reaction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a Nobel Prize-winning transformation that involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.[2] The electron-deficient nature of this compound, due to the strongly electron-withdrawing nitro group, generally enhances the rate of the initial oxidative addition step in the catalytic cycle, making it a favorable substrate for this transformation.[3][4]

Mechanistic Overview of the Heck Reaction

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving palladium(0) and palladium(II) intermediates.[2][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The electron-withdrawing nitro group facilitates this typically rate-determining step.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond in the product and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the cycle.[5]

Heck_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition Pd0->ArPdBr Ar-Br ArBr This compound PiComplex Alkene π-Complex ArPdBr->PiComplex Alkene Coordination Alkene Alkene Alkene->PiComplex InsertionProduct Migratory Insertion Product PiComplex->InsertionProduct Migratory Insertion EliminationProduct β-Hydride Elimination Product InsertionProduct->EliminationProduct β-Hydride Elimination EliminationProduct->Pd0 Reductive Elimination Product Coupled Product EliminationProduct->Product Base Base Base->Pd0 HBase [H-Base]⁺Br⁻ HBase->Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol provides a representative procedure for the Heck coupling of this compound with styrene. The conditions are optimized for an electron-deficient aryl bromide.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), Palladium(II) acetate (1-5 mol%), and Triphenylphosphine (2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (DMF or NMP), followed by the base (Triethylamine, 1.5-2.0 equiv, or Potassium Carbonate, 2.0 equiv). Finally, add the alkene (Styrene, 1.2-1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The electron-deficient nature of the aryl bromide may allow for lower reaction temperatures.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck_Workflow Start Start Setup Combine Aryl Bromide, Pd(OAc)₂, and PPh₃ in a dry flask Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert AddReagents Add Solvent, Base, and Alkene Inert->AddReagents Heat Heat to 80-120 °C with stirring AddReagents->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Workup Cool, dilute, and perform aqueous work-up Monitor->Workup Purify Purify by column chromatography Workup->Purify End Obtain Pure Coupled Product Purify->End

Caption: Experimental workflow for the Heck coupling reaction.

Key Considerations and Optimization
ParameterRecommended Conditions & Rationale
Palladium Source Pd(OAc)₂ is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.[5]
Ligand Triphenylphosphine (PPh₃) is a standard ligand for Heck reactions. For more challenging substrates, bulky, electron-rich phosphines can be beneficial.[2]
Base Both organic (e.g., Et₃N) and inorganic (e.g., K₂CO₃, Cs₂CO₃) bases are effective. The choice may influence reaction rate and side product formation.[2]
Solvent Polar aprotic solvents like DMF, NMP, or DMA are commonly used to ensure solubility of the reactants and catalyst.[6]
Temperature Typically 80-140 °C. The enhanced reactivity of electron-deficient aryl bromides may permit lower temperatures.[3]

Part 2: The Sonogashira Coupling Reaction

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8] The reaction's mild conditions and broad functional group tolerance make it a powerful tool in synthetic chemistry.[7]

Mechanistic Overview of the Sonogashira Reaction

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: Similar to the Heck reaction, the active Pd(0) catalyst undergoes oxidative addition to the aryl bromide to form a Pd(II) species.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[9]

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate. This is the species that participates in the transmetalation step of the palladium cycle.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition ArPdAlkyne Ar-Pd(II)-(C≡CR)L₂ ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product ArBr This compound ArBr->ArPdBr Alkyne H-C≡CR CuPiComplex Cu(I)-Alkyne π-Complex Alkyne->CuPiComplex CuI Cu(I)X CuI->CuPiComplex CuAcetylide Cu-C≡CR CuPiComplex->CuAcetylide Deprotonation CuAcetylide->ArPdAlkyne To Pd Cycle HBaseX [H-Base]⁺X⁻ CuAcetylide->HBaseX Base Base Base->CuAcetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene. Both traditional copper-catalyzed and copper-free variations are discussed.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or a similar Pd(0) or Pd(II) precatalyst

  • Copper(I) iodide (CuI) (for traditional protocol)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Copper-Catalyzed):

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (THF or DMF), followed by the amine base (Et₃N or DIPA, 2-3 equiv) and phenylacetylene (1.1-1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[9]

Copper-Free Sonogashira Considerations:

To avoid the formation of alkyne homocoupling (Glaser coupling) products, a copper-free protocol can be employed.[10] This often requires a more active palladium catalyst system and potentially higher temperatures.

  • Catalyst System: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand).[11]

  • Base: A stronger base such as potassium carbonate or cesium carbonate may be necessary.[11]

  • Temperature: Higher temperatures (e.g., 60-100 °C) may be required to drive the reaction to completion.[11]

Key Considerations and Optimization
ParameterRecommended Conditions & Rationale
Palladium Source PdCl₂(PPh₃)₂ is a reliable precatalyst. For copper-free systems, more active precatalysts like Pd₂(dba)₃ with a suitable ligand are often used.[12]
Copper Source CuI is the most common co-catalyst. Its presence can significantly accelerate the reaction but may lead to homocoupling side products.[10]
Base An amine base such as Et₃N or DIPA is crucial for deprotonating the alkyne and neutralizing the HBr formed.[7]
Solvent THF and DMF are common solvents. The choice can influence reaction rates and solubility.
Temperature Many Sonogashira reactions proceed at room temperature. Electron-deficient aryl bromides are generally more reactive.[11]

References

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
  • Heck reaction. Wikipedia. [Link]
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. [Link]
  • The Heck coupling reaction of aryl bromides with styrene.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
  • Sonogashira Coupling. NROChemistry. [Link]
  • The Heck coupling reactions of aryl bromides with styrene.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters. [Link]
  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature.
  • Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie. [Link]
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
  • Sonogashira coupling reactions of 4-nitrobromobenzene with different...
  • Heck Reaction—St
  • Heck Reaction. Chemistry LibreTexts. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Methyl 2-bromo-4-nitrobenzoate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-4-nitrobenzoate (CAS No: 100959-22-6) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique arrangement of a bromine atom, a nitro group, and a methyl ester on a benzene ring provides a powerful toolkit for synthetic chemists. The electron-withdrawing nature of the nitro and ester groups activates the aryl system for certain transformations, while the bromine atom provides a versatile handle for modern cross-coupling reactions. This guide details the core reactivity, provides validated protocols for key synthetic transformations, and explores the mechanistic principles that make this compound an indispensable building block for drug discovery and development professionals.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and safety requirements is paramount for its effective and safe utilization in the laboratory.

Compound Specifications
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 100959-22-6[2]
Molecular Formula C₈H₆BrNO₄[2]
Molecular Weight 260.04 g/mol [2]
Appearance White to off-white powder/crystalline solid[3]
Melting Point 102-103 °C[3]
Boiling Point ~320.9 °C at 760 mmHg[3]
Safety & Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2][4]

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2][4] May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handle in a well-ventilated area or a chemical fume hood.[5]

    • Wear protective gloves, safety glasses with side shields, and a lab coat.[4]

    • Avoid breathing dust.[6]

    • Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4]

Core Reactivity & Mechanistic Principles

The synthetic utility of this compound stems from the specific electronic properties conferred by its substituents. The powerful electron-withdrawing effects of the nitro (-NO₂) group and, to a lesser extent, the methyl ester (-CO₂Me) group, create a distinct reactivity pattern.

The diagram below illustrates how these groups deactivate the ring towards electrophilic attack but activate it for other crucial transformations. The bromine atom at the C-2 position is strategically placed to act as a leaving group or a handle for cross-coupling.

Caption: Electronic effects on the this compound ring.

This electronic setup makes the molecule an excellent substrate for three main classes of reactions critical to pharmaceutical synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group at the para-position to the bromine leaving group significantly stabilizes the negatively charged Meisenheimer complex intermediate, making the SNAr reaction highly favorable.[7][8]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: The C-Br bond serves as a classic handle for palladium-catalyzed cross-coupling, allowing for the formation of C-C bonds with a wide array of boronic acids and esters.[9][10]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, a key transformation for introducing amine functionalities prevalent in many active pharmaceutical ingredients (APIs).[11][12]

Key Synthetic Applications & Protocols

The following sections provide detailed, field-tested protocols for cornerstone reactions using this compound.

Nucleophilic Aromatic Substitution (SNAr)

This reaction is ideal for introducing oxygen, nitrogen, or sulfur nucleophiles at the C-2 position. The mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate, followed by the elimination of the bromide ion.[8][13]

Protocol: Synthesis of Methyl 2-alkoxy-4-nitrobenzoate

  • Rationale: This protocol demonstrates a typical etherification via SNAr. The choice of a polar aprotic solvent like DMF or DMSO stabilizes the charged intermediate, while a non-nucleophilic base is used to deprotonate the alcohol without competing in the substitution.

  • Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

  • Base and Nucleophile Addition: Add the desired alcohol (1.2 eq) followed by the portion-wise addition of a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming carbon-carbon bonds.[14] It is widely used to construct biaryl structures, which are common motifs in pharmaceuticals.[9]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-R' Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArylBr Ar-Br (Substrate) ArylBr->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl 2-aryl-4-nitrobenzoate

  • Rationale: This protocol uses a standard palladium catalyst and a phosphine ligand.[15] The base is crucial for activating the boronic acid for transmetalation.[14] A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the more polar boronate salt. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with a suitable ligand like SPhos or XPhos (4-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the desired biaryl product.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming aryl C-N bonds.[11][16] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product ArylBr Ar-Br (Substrate) ArylBr->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol: Synthesis of Methyl 2-(dialkylamino)-4-nitrobenzoate

  • Rationale: This protocol uses a strong, non-nucleophilic base like sodium tert-butoxide to facilitate the deprotonation of the amine coordinated to the palladium center.[16] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step.[17] Anhydrous and oxygen-free conditions are essential for catalyst stability.

  • Reaction Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours. Monitor the reaction's completion by LC-MS.

  • Workup:

    • Cool the reaction to room temperature and pass it through a short plug of Celite, rinsing with ethyl acetate to remove the palladium catalyst.

    • Concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically purified by flash column chromatography.

Case Study Application: Synthesis of Tyrosine Kinase Inhibitor Scaffolds

The structural motifs accessible through the reactions described above are prevalent in many targeted cancer therapies. For example, the N-phenyl-pyrimidin-2-amine core is central to the structure of tyrosine kinase inhibitors like Imatinib and Bosutinib.[18][19] While published large-scale syntheses may use different starting materials, this compound is an excellent model substrate for developing the key bond-forming reactions—like Buchwald-Hartwig amination—that are required to construct the complex aniline precursors for these drugs.[20][21]

The general workflow for synthesizing such a precursor using this building block would be:

G start This compound step1 Buchwald-Hartwig Amination (e.g., with 4-aminopyridine) start->step1 intermediate1 C-N Coupled Intermediate step1->intermediate1 step2 Nitro Group Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) intermediate1->step2 intermediate2 Aniline Precursor step2->intermediate2 step3 Further Functionalization (e.g., Acylation, Coupling) intermediate2->step3 end Complex Pharmaceutical Scaffold step3->end

Caption: General workflow for advanced intermediate synthesis.

This workflow highlights the strategic utility of this compound, where each functional group is addressed in a specific order to build molecular complexity.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for constructing complex molecular architectures. Its well-defined reactivity allows for selective transformations at its three functional handles, enabling chemists to perform nucleophilic aromatic substitutions, C-C bond formations via Suzuki coupling, and C-N bond formations via Buchwald-Hartwig amination with high predictability and efficiency. The protocols and mechanistic insights provided in this guide underscore its value as a key building block in the modern synthetic chemist's arsenal for accelerating pharmaceutical research and development.

References

  • Der Pharma Chemica. New Route for the synthesis of Bosutinib. [Link]
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  • Capot Chemical.
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  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
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Application Notes and Protocols for the Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the nitration of methyl benzoate. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, offering a practical illustration of the principles governing reactivity and regioselectivity in aromatic systems. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships between procedural steps and reaction outcomes, ensuring both safety and success in the laboratory.

Introduction: Mechanistic Insights and Strategic Considerations

The nitration of methyl benzoate to predominantly yield methyl 3-nitrobenzoate is a quintessential example of electrophilic aromatic substitution.[1][2] The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[3][4][5][6] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.[3][4]

The regiochemical outcome of this reaction is dictated by the electronic properties of the methyl ester substituent (-COOCH₃) on the benzene ring.[1] This group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[1][7] However, the deactivation is most pronounced at the ortho and para positions due to resonance effects. Consequently, the meta position is the least deactivated and thus the preferred site of electrophilic attack, leading to the formation of methyl 3-nitrobenzoate as the major product.[1][2][8] Understanding this principle is crucial for predicting and controlling the outcomes of electrophilic aromatic substitution reactions on substituted benzene rings.

A critical parameter for the success of this synthesis is temperature control. The nitration reaction is highly exothermic, and excessive heat can lead to the formation of unwanted byproducts, including dinitrated compounds.[9][10] Therefore, maintaining a low reaction temperature, typically below 15°C, is imperative for achieving a high yield of the desired product.[1][11]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSpecificationsPurpose
Methyl BenzoateReagent GradeStarting material
Concentrated Sulfuric Acid~98%Catalyst and solvent
Concentrated Nitric Acid~70%Source of the nitro group
Ethanol or MethanolReagent GradeRecrystallization solvent
Crushed IceTo quench the reaction and precipitate the product
Conical Flasks/BeakersAppropriate sizesReaction vessel and for workup
Graduated CylindersFor measuring liquid reagents
Pasteur Pipettes/DroppersFor controlled addition of reagents
Ice BathTo maintain low reaction temperature
Stirring Rod/Magnetic StirrerTo ensure proper mixing
Buchner Funnel and FlaskFor vacuum filtration
Filter PaperTo collect the solid product
Melting Point ApparatusTo determine the purity of the product
Spectroscopic InstrumentsIR, NMRFor structural characterization of the product
Safety Precautions

Extreme caution must be exercised when handling concentrated nitric and sulfuric acids. These substances are highly corrosive and potent oxidizing agents.[1][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof goggles or a face shield, and a lab coat.[1]

  • Fume Hood: All procedures involving concentrated acids must be performed in a well-ventilated fume hood.

  • Acid Handling: When preparing the nitrating mixture, always add the sulfuric acid slowly to the nitric acid while cooling in an ice bath.[1] Never add water to concentrated acids.

  • Spills: In case of a spill, neutralize with sodium bicarbonate and flush the area with copious amounts of water.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Acidic residues should be neutralized before disposal.[9]

Experimental Protocols

This section outlines a detailed, step-by-step procedure for the synthesis, purification, and characterization of methyl 3-nitrobenzoate.

Synthesis of Methyl 3-Nitrobenzoate

The following workflow diagram illustrates the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Measure Reagents: - Methyl Benzoate - Conc. H₂SO₄ - Conc. HNO₃ mix_acids Prepare Nitrating Mixture: Slowly add H₂SO₄ to HNO₃ in an ice bath reagents->mix_acids cool_ester Cool Methyl Benzoate and H₂SO₄ mixture in an ice bath reagents->cool_ester addition Slowly add Nitrating Mixture to the ester solution (maintain temp < 15°C) mix_acids->addition cool_ester->addition stir Stir at room temperature for ~15 minutes addition->stir quench Pour reaction mixture onto crushed ice stir->quench filter Collect crude product by vacuum filtration quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol/water or methanol wash->recrystallize dry Dry the purified crystals recrystallize->dry characterize Characterize Product: - Melting Point - IR Spectroscopy - NMR Spectroscopy dry->characterize

Caption: Experimental workflow for the synthesis and purification of methyl 3-nitrobenzoate.

Step-by-Step Procedure:

  • In a conical flask, combine approximately 2.0 g of methyl benzoate with 4.0 mL of concentrated sulfuric acid.[1] Swirl the flask gently to ensure thorough mixing.

  • Cool this mixture in an ice-water bath.[1]

  • In a separate test tube, carefully prepare the nitrating mixture by slowly adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid.[1] This addition should be done while cooling the test tube in the ice bath.

  • Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the cold methyl benzoate-sulfuric acid solution over a period of about 15 minutes.[1] It is crucial to maintain the temperature of the reaction mixture below 15°C during this addition.[11]

  • After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for approximately 15 minutes to ensure the reaction goes to completion.[1]

  • Carefully pour the reaction mixture onto about 20 g of crushed ice in a beaker.[1] The crude methyl 3-nitrobenzoate will precipitate as a solid.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Buchner funnel.[1][12]

  • Wash the solid product with a small amount of ice-cold water to remove any residual acid.[1][12]

Purification by Recrystallization

The crude product can be purified by recrystallization from an ethanol-water mixture or methanol.[1][8]

  • Transfer the crude solid to a small conical flask.

  • Add a minimal amount of hot ethanol or methanol to dissolve the solid.[13]

  • If using an ethanol-water mixture, add hot water dropwise until the solution becomes slightly cloudy, then add a few more drops of hot ethanol to redissolve the precipitate.[1]

  • Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified product.[1]

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[13]

  • Dry the crystals, for instance, in a low-temperature oven (below 50°C), and then determine their mass to calculate the percentage yield.[13]

Characterization of Methyl 3-Nitrobenzoate

The identity and purity of the final product should be confirmed through physical and spectroscopic methods.

  • Melting Point: The literature melting point of methyl 3-nitrobenzoate is approximately 78°C.[7] A sharp melting point close to this value is indicative of a pure sample.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the carbonyl group (C=O) of the ester at around 1725 cm⁻¹, the nitro group (NO₂) with strong absorptions around 1530 and 1350 cm⁻¹, and the C-O stretch of the ester at about 1280 cm⁻¹.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show signals corresponding to the aromatic protons and the methyl protons of the ester group. The electron-withdrawing nitro group will cause the aromatic protons to be shifted downfield.[15]

    • ¹³C NMR: The presence of the nitro group breaks the symmetry of the benzene ring, resulting in six distinct signals for the aromatic carbons.[15] The carbonyl carbon will appear significantly downfield.[15]

Reaction Mechanism

The nitration of methyl benzoate follows a well-established electrophilic aromatic substitution mechanism.

G cluster_step1 Step 1: Generation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO₃ + H₂SO₄ HNO₃ + H₂SO₄ H₂O⁺-NO₂ + HSO₄⁻ H₂O⁺-NO₂ + HSO₄⁻ HNO₃ + H₂SO₄->H₂O⁺-NO₂ + HSO₄⁻ Protonation H₂O⁺-NO₂ H₂O⁺-NO₂ H₂O + NO₂⁺ H₂O + NO₂⁺ H₂O⁺-NO₂->H₂O + NO₂⁺ Loss of Water Methyl Benzoate + NO₂⁺ Methyl Benzoate + NO₂⁺ Arenium Ion Intermediate Arenium Ion Intermediate Methyl Benzoate + NO₂⁺->Arenium Ion Intermediate Attack at meta position Arenium Ion Intermediate + H₂O Arenium Ion Intermediate + H₂O Methyl 3-Nitrobenzoate + H₃O⁺ Methyl 3-Nitrobenzoate + H₃O⁺ Arenium Ion Intermediate + H₂O->Methyl 3-Nitrobenzoate + H₃O⁺ Restoration of Aromaticity

Caption: The three key steps in the electrophilic nitration of methyl benzoate.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction; loss of product during workup or recrystallization.Ensure the reaction is allowed to proceed for the recommended time; use minimal solvent for recrystallization and ensure thorough cooling.[9]
Oily ProductImpurities present; product did not fully solidify.Scratch the inside of the beaker with a glass rod to induce crystallization; ensure sufficient cooling.[10]
Dark-colored ProductFormation of byproducts due to overheating.Carefully control the reaction temperature during the addition of the nitrating mixture.[9]
Broad Melting Point RangeImpure product.Repeat the recrystallization process.[14]

Conclusion

The nitration of methyl benzoate is a robust and instructive synthetic procedure that provides a high yield of methyl 3-nitrobenzoate when performed with careful attention to temperature control and reagent handling. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to perform this reaction safely and efficiently, and to understand the fundamental chemical principles that govern its outcome.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education.
  • University of California, Irvine. (n.d.). Nitration of Methyl Benzoate.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
  • California State University, Bakersfield. (n.d.). Nitration of Methyl Benzoate.
  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.
  • Quora. (2021, March 15). Why is sulfuric acid used in aromatic nitration?.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate.
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet.
  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid.
  • Bartleby.com. (n.d.). Methyl 3-Nitrobenzoate Lab Report.
  • ACS Publications. (n.d.). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid.

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Application Notes & Protocols: Methyl 2-bromo-4-nitrobenzoate as a Versatile Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: Methyl 2-bromo-4-nitrobenzoate is a trifunctional aromatic compound that serves as a highly versatile building block for the synthesis of advanced functional materials. Its distinct reactive sites—a bromo group amenable to cross-coupling, a modifiable nitro group, and an ester functional group—provide a strategic platform for creating bespoke polymers and porous crystalline solids. This guide offers an in-depth exploration of its application in materials science, detailing not only the synthetic protocols but also the underlying chemical principles that govern its utility. We present field-proven, step-by-step protocols for the synthesis of nitro-functionalized conductive polymers and Metal-Organic Frameworks (MOFs), complete with characterization guidelines and expert insights into experimental design. This document is intended for researchers and scientists in materials chemistry and drug development seeking to leverage this precursor for novel material design.

Precursor Analysis: Physicochemical Properties and Reactivity Profile

This compound (M2B4N) is a pivotal intermediate in organic synthesis, valued for its capacity to undergo a variety of chemical transformations essential for drug discovery and materials science.[1] Its molecular architecture is primed for sequential, regioselective reactions, making it an ideal starting point for complex molecular structures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 100959-22-6[2][3]
Molecular Formula C₈H₆BrNO₄[2][3]
Molecular Weight 260.04 g/mol [3]
Appearance Off-white to pale yellow crystalline powder
Melting Point 98-102 °C
Solubility Soluble in THF, DMF, Chloroform, Toluene

The true synthetic power of M2B4N lies in the orthogonal reactivity of its three functional groups. Understanding these sites is critical to designing successful synthetic pathways.

  • Bromo Group (-Br): Located at the 2-position, this group is an excellent leaving group for metal-catalyzed cross-coupling reactions. It is the primary handle for forming new carbon-carbon bonds, enabling the construction of polymer backbones through reactions like Suzuki, Heck, and Yamamoto couplings.[4][5]

  • Nitro Group (-NO₂): Positioned at the 4-position, this strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring and any resulting material. It can be preserved to create materials with specific electronic or photoactive characteristics or it can be chemically reduced to an amine (-NH₂), providing a secondary reactive site for post-synthetic modification, such as drug conjugation or dye attachment.[6]

  • Methyl Ester Group (-COOCH₃): This group can be readily hydrolyzed (saponified) to a carboxylic acid (-COOH).[7] This transformation is the key step for utilizing M2B4N as a precursor for organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), where the carboxylate group coordinates to metal centers.

G M2B4N This compound -Br (Bromo) -NO₂ (Nitro) -COOCH₃ (Methyl Ester) Coupling Cross-Coupling Reactions (Suzuki, Yamamoto, etc.) M2B4N:f1->Coupling Reduction Chemical Reduction M2B4N:f2->Reduction Hydrolysis Saponification/Hydrolysis M2B4N:f3->Hydrolysis Polymer Polymer Backbone Formation Coupling->Polymer Amine Amine Functionality (-NH₂) Reduction->Amine CarboxylicAcid Carboxylic Acid Linker (-COOH) Hydrolysis->CarboxylicAcid

Diagram 1: Reactivity map of this compound.

Application in Functional Polymer Synthesis

The presence of the bromo group makes M2B4N an excellent monomer for synthesizing aromatic polymers. The resulting nitro-functionalized polymers are investigated for applications in conductive materials, sensors, and drug delivery platforms due to their unique electronic properties and potential for further functionalization.[6]

Protocol 2.1: Synthesis of Poly(4-nitro-1,3-phenylene-carboxylate) via Yamamoto Homocoupling

This protocol describes the synthesis of a nitro-functionalized aromatic polymer through the nickel-catalyzed homocoupling of M2B4N. Yamamoto coupling is advantageous for its robustness in creating symmetrical linkages.

Rationale and Key Considerations: The catalyst, a Ni(0) complex, is generated in situ from Ni(COD)₂ and 2,2'-bipyridyl. This complex is highly sensitive to oxygen and moisture; therefore, all steps must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. Anhydrous and degassed solvents are mandatory to prevent catalyst deactivation and ensure high molecular weight polymer formation.

Materials:

  • This compound (M2B4N)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridyl (bpy)

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed Toluene

  • Methanol

  • Chloroform

Step-by-Step Protocol:

  • Catalyst Preparation: In a dry 100 mL Schlenk flask under argon, add Ni(COD)₂ (e.g., 1.1 mmol), 2,2'-bipyridyl (1.1 mmol), and 1,5-cyclooctadiene (1.1 mmol).

  • Add 20 mL of anhydrous, degassed DMF via cannula.

  • Stir the mixture at 60 °C for 30 minutes. The solution should turn deep red or purple, indicating the formation of the active Ni(0) catalyst complex.

  • Monomer Solution: In a separate dry 50 mL Schlenk flask, dissolve M2B4N (e.g., 10 mmol) in 30 mL of anhydrous, degassed toluene.

  • Polymerization: Transfer the monomer solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 80 °C and stir vigorously for 48 hours. The formation of a dark-colored precipitate is indicative of polymer growth.[6]

  • Polymer Isolation: After cooling to room temperature, slowly pour the viscous reaction mixture into 500 mL of methanol while stirring rapidly. This will precipitate the polymer.

  • Purification:

    • Collect the solid polymer by vacuum filtration.

    • Wash the polymer thoroughly with methanol (3 x 100 mL) and then deionized water (2 x 100 mL) to remove residual catalyst and salts.

    • To further purify, dissolve the polymer in a minimal amount of chloroform and re-precipitate it into methanol.

    • Collect the final polymer by filtration and dry it under vacuum at 60 °C to a constant weight.

Diagram 2: General workflow for Yamamoto polymer synthesis.

Application in Metal-Organic Framework (MOF) Synthesis

M2B4N is an excellent precursor for creating functionalized MOF linkers. The synthesis involves two key stages: hydrolysis of the ester to form 2-bromo-4-nitrobenzoic acid, followed by the solvothermal reaction of this linker with a metal salt to form the crystalline MOF. The resulting MOFs possess accessible bromo and nitro groups within their pores, which can be used for post-synthetic modification or to tune the framework's adsorption and catalytic properties.[8][9]

Protocol 3.1: Saponification of M2B4N to 2-bromo-4-nitrobenzoic Acid

Rationale and Key Considerations: Saponification is a base-catalyzed hydrolysis of an ester. Using a solution of sodium hydroxide and heating the mixture ensures the complete conversion of the ester to its corresponding carboxylate salt.[7] Subsequent acidification is crucial to protonate the salt and precipitate the desired carboxylic acid linker. Pouring the reaction mixture into the acid, rather than vice-versa, prevents the formation of less soluble acid salts.[7]

Materials:

  • This compound (M2B4N)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Step-by-Step Protocol:

  • Hydrolysis: In a 250 mL round-bottomed flask, dissolve NaOH (e.g., 2.0 g, 50 mmol) in 80 mL of deionized water.

  • Add M2B4N (e.g., 10.4 g, 40 mmol) to the NaOH solution.

  • Attach a reflux condenser and heat the mixture to a gentle boil for 2 hours, or until the oily ester layer has completely disappeared.

  • Precipitation: Allow the reaction mixture to cool to room temperature. In a separate beaker, place 75 mL of concentrated HCl.

  • With vigorous stirring, slowly pour the cooled reaction mixture into the beaker of HCl. A pale yellow precipitate of 2-bromo-4-nitrobenzoic acid will form immediately.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 80 °C to a constant weight.

Protocol 3.2: Solvothermal Synthesis of a Zn-based MOF (Zn-B4N)

Rationale and Key Considerations: Solvothermal synthesis uses elevated temperature and pressure in a sealed vessel to promote the crystallization of the MOF. The choice of solvent (e.g., DMF) is critical as it acts as both a solvent and often as a template for pore formation. The molar ratio of the linker to the metal salt is a key parameter that influences the final structure and must be carefully controlled.

Materials:

  • 2-bromo-4-nitrobenzoic acid (from Protocol 3.1)

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Step-by-Step Protocol:

  • Reaction Mixture: In a 20 mL glass vial, dissolve 2-bromo-4-nitrobenzoic acid (e.g., 0.5 mmol) and Zinc Nitrate Hexahydrate (e.g., 0.25 mmol) in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Crystallization: Seal the vial tightly and place it in a programmable laboratory oven.

  • Heat the oven to 110 °C and hold at this temperature for 24 hours.

  • Allow the oven to cool slowly to room temperature over a period of 12 hours. Colorless or pale yellow crystals should form at the bottom of the vial.

  • Activation: Carefully decant the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (3 x 15 mL) for 8 hours each time to remove unreacted starting materials trapped in the pores.

  • Decant the DMF and immerse the crystals in ethanol (3 x 15 mL) for 8 hours each time to exchange the DMF.

  • Collect the final MOF crystals by filtration and dry under a dynamic vacuum at 120 °C for 12 hours to fully activate the framework.

G cluster_0 Stage 1: Linker Synthesis cluster_1 Stage 2: MOF Formation A M2B4N + NaOH(aq) B Reflux (Saponification) A->B C Acidification with HCl B->C D Isolate & Dry Linker (2-bromo-4-nitrobenzoic acid) C->D E Linker + Zn(NO₃)₂ in DMF D->E Use as Linker F Solvothermal Reaction (110°C, 24h) E->F G Solvent Exchange (Activation) F->G H Isolate & Dry Final MOF G->H

Diagram 3: Pathway for the synthesis of a functionalized MOF from M2B4N.

Essential Characterization Techniques

Validating the successful synthesis and purity of the new materials is a critical step. The choice of technique depends on the nature of the material synthesized.

Table 2: Recommended Characterization Methods

TechniquePolymer AnalysisMOF AnalysisInformation Gained
¹H & ¹³C NMR (Digested)Confirms chemical structure, monomer conversion, and purity.
FTIR Spectroscopy Verifies functional groups and confirms linker incorporation into the MOF.
Gel Permeation (GPC) Determines molecular weight (Mn, Mw) and polydispersity index (PDI).
Powder X-Ray (PXRD) Confirms crystalline structure, phase purity, and successful framework formation.
Thermogravimetric (TGA) Assesses thermal stability and solvent content within MOF pores.
N₂ Adsorption (BET) Measures surface area and porosity of the activated MOF.
Scanning Electron (SEM) Visualizes crystal morphology and size.

Summary and Future Outlook

This compound is a powerful and cost-effective precursor for creating a diverse range of functional materials. Its well-defined reactive sites allow for precise control over the final material architecture, whether constructing linear polymers or highly ordered crystalline frameworks. The protocols outlined here provide a robust foundation for researchers to explore these synthetic pathways.

Future research is poised to expand on these applications. The use of M2B4N-derived materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells, is a promising avenue, leveraging the electronic influence of the nitro group.[10][11][12] Furthermore, the post-synthetic modification of the bromo and nitro functionalities within MOFs opens up possibilities for creating highly selective catalysts, sensors, and targeted drug delivery systems.

References

  • Ningbo Inno Pharmchem. (2025). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.
  • Smolecule.
  • Benchchem.
  • IntechOpen. (2018). Organic Light-Emitting Diodes (OLEDs)
  • Santa Cruz Biotechnology, Inc.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Autech Industry Co., Limited.
  • OpenMETU. (2008). Synthesis and electrochromic properties of conducting polymers of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and their use in eletctrochromic devices.
  • National Institutes of Health (NIH). (2018).
  • PubMed. (2014). Electrochemical synthesis of a microporous conductive polymer based on a metal-organic framework thin film.
  • ChemScene. Organic Light Emitting Diode (OLED).
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • PubMed Central. (2021).
  • PubChem.
  • Benchchem.
  • Journal of Materials and Environmental Science. (2015).
  • Materials Chemistry Frontiers (RSC Publishing). (2020). Recent advances in organic light-emitting diodes: toward smart lighting and displays.
  • ResearchGate. (2013). Synthesis of the conducting polymer from reaction of 2-nitro-1,4-phenylenediamine and titanocene dichloride.
  • chemeurope.com. Organic light-emitting diode.
  • Organic Syntheses. m-NITROBENZOIC ACID.
  • Royal Society of Chemistry. (2020).
  • Advanced Journal of Chemistry, Section A. (2020). Metal Organic Frameworks (MOFs) and their Application as Photocatalysts: Part II.
  • ResearchGate. (2015).
  • MDPI. (2018).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Methyl 2-bromo-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions encountered during the purification of this important chemical intermediate.[1][2][3]

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][3] Achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of the final products. This guide provides practical, field-proven insights into the common purification challenges and their solutions, grounded in the principles of organic chemistry.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format, emphasizing the causality behind the recommended actions.

Recrystallization Issues

Q1: My crude this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and what should I do?

A1: "Oiling out" is a common problem that occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often due to the presence of impurities that depress the melting point of the mixture.

  • Immediate Action:

    • Reheat the mixture to dissolve the oil completely.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Ensure a slow cooling rate. You can achieve this by allowing the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. Rapid cooling often promotes oil formation.

  • Underlying Cause & Long-Term Solution: Significant levels of impurities are the likely culprit. If "oiling out" persists, consider a preliminary purification step before recrystallization. A quick wash of the crude solid with a cold, poor solvent in which the desired compound has low solubility but the impurities are soluble, can be effective. For instance, a wash with a small amount of cold methanol has been shown to be effective in purifying similar nitroaromatic esters.[4]

Q2: I'm not getting any crystal formation even after the solution has cooled for an extended period. What are the next steps?

A2: The absence of crystal formation is typically due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Solvent Re-evaluation: If the above steps are unsuccessful, the chosen solvent may not be optimal. It is advisable to evaporate the solvent completely and attempt recrystallization with a different solvent system.

Q3: My purified product has a low melting point and a wide melting range. What does this indicate and how can I improve the purity?

A3: A low and broad melting point range is a classic indicator of an impure compound. The melting point of pure this compound is reported to be in the range of 82-86 °C.

  • Interpretation and Action:

    • The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid.

    • To improve purity, a second recrystallization is often necessary. Ensure that the crystals are washed with a small amount of ice-cold recrystallization solvent during filtration to remove any residual mother liquor containing impurities.

    • If the melting point does not improve significantly after a second recrystallization, column chromatography may be required to remove persistent impurities.

Column Chromatography Issues

Q4: My compound is not moving from the origin (baseline) on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexanes. How should I approach column chromatography?

A4: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.

  • Strategy for Polar Compounds:

    • Increase Mobile Phase Polarity: You will need a more polar eluent to move the compound up the column. A common solvent system for polar compounds is methanol in dichloromethane. You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

    • Use of Modifiers: For particularly stubborn basic or acidic compounds, adding a small amount of a modifier to the mobile phase can improve elution and peak shape. For acidic compounds, a small amount of acetic acid can be added. For basic impurities, triethylamine (1-2%) can be used to neutralize the acidic sites on the silica gel.[5]

    • Consider a Different Stationary Phase: If your compound is degrading on the acidic silica gel, consider using a less acidic stationary phase like neutral alumina.

Q5: My compound is eluting too quickly from the column (high Rf value), and I'm getting poor separation from non-polar impurities.

A5: This is a clear indication that your mobile phase is too polar.

  • Solution:

    • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent. For an ethyl acetate/hexanes system, increase the percentage of hexanes.

    • TLC Optimization: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to achieve good separation on a column.[6] A lower Rf provides more interaction with the stationary phase and allows for better separation from other components.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the esterification of 2-bromo-4-nitrobenzoic acid. The impurities in the final product could therefore include:

  • Unreacted 2-bromo-4-nitrobenzoic acid: This acidic impurity can be removed by washing the crude product solution with a mild aqueous base like sodium bicarbonate during the work-up.

  • Side-products from the synthesis of the carboxylic acid precursor: If the 2-bromo-4-nitrobenzoic acid was synthesized by oxidation of 2-bromo-4-nitrotoluene, potential impurities could include isomers formed during the nitration of 2-bromotoluene, such as 2-bromo-6-nitrotoluene, which would lead to the corresponding benzoic acid and ester impurities.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on the purification of structurally similar compounds like methyl 3-nitrobenzoate, a mixed solvent system of ethanol and water is an excellent starting point.[7][8][9] The compound is likely to be soluble in hot ethanol and insoluble in cold water. Another effective method is to wash the crude solid with a small amount of ice-cold methanol , which can remove more soluble impurities.[4][10]

Q3: What is a recommended mobile phase for column chromatography of this compound?

A3: A standard and effective eluent system for compounds of moderate polarity is a mixture of ethyl acetate and hexanes .[7][11] You should determine the optimal ratio using Thin Layer Chromatography (TLC). A good starting point for TLC analysis would be a 20-30% ethyl acetate in hexanes mixture. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques should be used to confirm the purity and identity of your this compound:

  • Melting Point: A sharp melting point within the literature range of 82-86 °C is a strong indicator of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests the absence of major impurities.

Q5: What are the key safety precautions I should take when handling this compound and the solvents used for its purification?

A5: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

  • Organic Solvents (Ethanol, Methanol, Ethyl Acetate, Hexanes, Dichloromethane): These are flammable and/or toxic. Avoid open flames and ensure proper ventilation. Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate.

  • Addition of Anti-solvent: Once the solid is fully dissolved, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) that gives the target compound an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solubility and Purity Assessment of this compound

PropertyValue/ObservationSignificance
Appearance Pale yellow crystalline solidA significant deviation in color may indicate impurities.
Melting Point 82-86 °CA sharp melting point in this range indicates high purity.
Solubility Soluble in hot ethanol, methanol, ethyl acetate, and dichloromethane. Insoluble in cold water.Guides the choice of recrystallization and chromatography solvents.
TLC Rf Value ~0.3 in 30% Ethyl Acetate/Hexanes (example)Target Rf for good separation in column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Recrystallization

G start Crude Product in Hot Solvent oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes low_purity Low Purity/ Broad MP? no_crystals->low_purity No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes success Pure Crystals low_purity->success No second_recrystallization Perform Second Recrystallization low_purity->second_recrystallization Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->no_crystals induce_crystallization->low_purity Success reduce_solvent Reduce Solvent Volume induce_crystallization->reduce_solvent Fails reduce_solvent->slow_cool second_recrystallization->success column_chrom Consider Column Chromatography second_recrystallization->column_chrom Purity still low column_chrom->success

Caption: A decision tree for troubleshooting common recrystallization issues.

Diagram 2: Logic for Selecting a Purification Method

G start Crude this compound impurity_analysis Analyze Impurities (TLC, etc.) start->impurity_analysis major_impurities Major Impurities Present? impurity_analysis->major_impurities recrystallization Recrystallization major_impurities->recrystallization No (minor impurities) column_chrom Column Chromatography major_impurities->column_chrom Yes purity_check Assess Purity (MP, TLC, NMR) recrystallization->purity_check column_chrom->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% repeat_purification Repeat Purification or Change Method purity_check->repeat_purification Purity < 98% repeat_purification->impurity_analysis

Caption: A logical workflow for choosing the appropriate purification technique.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances.
  • Ningbo Inno Pharmchem. (2025). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • Chegg. (2023). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?
  • University of Massachusetts Lowell. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
  • Ningbo Inno Pharmchem. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • PubChem. (n.d.). Methyl 4-nitrobenzoate.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • YouTube. (2020). EAS Nitration Experiment & Recrystallization.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • PubChem. (n.d.). 2-Bromo-4-nitrobenzoic acid.

Sources

Technical Support Center: Synthesis of Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, mastering its preparation is crucial.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature.

Synthetic Strategies at a Glance

The preparation of this compound is typically achieved through two primary synthetic routes, each with its own set of challenges and optimization points. The choice of route often depends on the availability of starting materials.

  • Route A: Direct Esterification. This is a straightforward approach starting from 2-bromo-4-nitrobenzoic acid and converting it to the methyl ester.[3]

The diagram below illustrates these common synthetic pathways.

Synthetic_Pathways cluster_0 Route B: Precursor Synthesis cluster_1 Route A: Direct Esterification 2-Amino-4-nitrobenzoic_acid 2-Amino-4-nitrobenzoic acid Precursor_Acid 2-Bromo-4-nitrobenzoic acid 2-Amino-4-nitrobenzoic_acid->Precursor_Acid Sandmeyer Reaction (NaNO₂, HBr, CuBr) 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene->Precursor_Acid Oxidation (KMnO₄) Final_Product This compound Precursor_Acid->Final_Product Fischer Esterification (Methanol, H₂SO₄ cat.)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: From Precursor to Product

This section addresses specific issues that can arise during the synthesis, presented in a problem-and-solution format.

Part 1: The Esterification Step (2-bromo-4-nitrobenzoic acid → this compound)

This Fischer esterification is a critical final step, but its equilibrium nature can lead to yield issues.

Question 1: My esterification reaction shows low conversion and the yield is poor. What are the likely causes and how can I fix it?

Answer: Low conversion in Fischer esterification is a common problem that can usually be traced to reaction equilibrium, purity of reagents, or reaction conditions.

  • Causality 1: Reaction Equilibrium: Esterification is a reversible reaction. To drive it towards the product, you must either use a large excess of one reactant (typically the alcohol) or remove the water generated during the reaction.

    • Solution: Use methanol as the solvent, thereby providing a large excess. For higher-boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically, though this is less common for methyl esters.

  • Causality 2: Insufficient or Inactive Catalyst: A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

    • Solution: Ensure a sufficient catalytic amount of concentrated sulfuric acid is used (typically 3-5 mol%). Handle concentrated H₂SO₄ with care, as it is hygroscopic and its effectiveness can be reduced by absorbed water.

  • Causality 3: Presence of Water: Water in the reaction mixture, whether from wet reagents or solvents, will shift the equilibrium back towards the starting materials, directly reducing your yield.[6]

    • Solution: Use anhydrous methanol and ensure your 2-bromo-4-nitrobenzoic acid starting material is thoroughly dry.

  • Causality 4: Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium or completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6] Spot the reaction mixture against the starting acid. The reaction is complete when the starting material spot has disappeared. Typically, refluxing for 1-4 hours is sufficient.[6]

Optimized Protocol: Fischer Esterification

This protocol is based on standard procedures for the esterification of substituted benzoic acids.[3][6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-bromo-4-nitrobenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (10-20 volumes) to serve as both reactant and solvent.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (approx. 0.05 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 1-4 hours.

  • Monitoring: Track the disappearance of the starting acid using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by recrystallization (e.g., from methanol or ethanol) or column chromatography.[7]

Part 2: Synthesis of the Precursor (2-bromo-4-nitrobenzoic acid)

Yield losses often originate from the synthesis of the starting material. The Sandmeyer reaction is a powerful but technically demanding method.

Question 2: I am attempting a Sandmeyer reaction to convert 2-amino-4-nitrobenzoic acid to 2-bromo-4-nitrobenzoic acid, but my yield is very low. What could be going wrong?

Answer: The Sandmeyer reaction is a multi-step process that converts an aryl amine into an aryl halide via a diazonium salt intermediate.[5][8] Its success hinges on careful temperature control and the stability of this intermediate.

  • Causality 1: Incomplete Diazotization: The formation of the aryl diazonium salt is the first and most critical step. This reaction must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt and the volatilization of nitrous acid.

    • Solution: Maintain a strict temperature range of 0-5°C throughout the addition of sodium nitrite (NaNO₂).[5] Prepare a solution of NaNO₂ in water and add it dropwise to a solution of the amine in a strong acid (e.g., HBr). Slow addition is key to managing the exotherm.

  • Causality 2: Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at higher temperatures, readily losing N₂ gas to form highly reactive aryl cations. These cations can react with water to form unwanted phenol byproducts.

    • Solution: Keep the diazonium salt solution cold at all times until it is added to the copper(I) bromide solution.

  • Causality 3: Inefficient Halide Substitution: The displacement of the diazonium group by bromide is catalyzed by copper(I) bromide (CuBr).

    • Solution: Ensure the CuBr is of good quality. Prepare the CuBr solution in HBr and have it ready for the addition of the cold diazonium salt solution. The reaction mechanism is radical in nature, and the efficiency of the copper catalyst is paramount.[8] Some modern protocols suggest using a mixture of CuBr and CuBr₂ to improve yields.[9]

Troubleshooting Logic for Low Yield

The following diagram provides a logical workflow for diagnosing yield issues in your synthesis.

Troubleshooting_Yield start Low Yield of This compound check_purity Is the starting 2-bromo-4-nitrobenzoic acid pure? start->check_purity esterification_issue Troubleshoot Esterification: - Check catalyst - Ensure anhydrous conditions - Increase reaction time/temp - Optimize workup check_purity->esterification_issue No precursor_issue Troubleshoot Precursor Synthesis (e.g., Sandmeyer Reaction) check_purity->precursor_issue Yes check_diazotization Was diazotization temperature strictly kept at 0-5°C? precursor_issue->check_diazotization temp_control Improve Temperature Control: - Use ice/salt bath - Slow, dropwise addition of NaNO₂ check_diazotization->temp_control No check_catalyst Was the CuBr catalyst active? How was the workup? check_diazotization->check_catalyst Yes catalyst_workup Optimize Sandmeyer Step: - Use fresh CuBr - Consider CuBr/CuBr₂ mixture - Ensure efficient extraction of product check_catalyst->catalyst_workup No

Sources

Common side products in the nitration of brominated aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of brominated aromatic compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of this common yet nuanced reaction.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction's expected outcomes and common challenges.

Q1: What are the primary products expected from the nitration of bromobenzene?

The nitration of bromobenzene is a classic electrophilic aromatic substitution (EAS) reaction. The bromine atom, while being a deactivating substituent due to its inductive electron withdrawal, is an ortho, para-director because its lone pairs can stabilize the cationic Wheland intermediate through resonance.[1][2][3] Therefore, the reaction primarily yields a mixture of two isomers: 1-bromo-2-nitrobenzene (ortho-isomer) and 1-bromo-4-nitrobenzene (para-isomer).[2][3][4] The meta-isomer is formed in negligible amounts (typically around 1%).[1] The ratio of para to ortho is often around 7:3, with the para isomer generally favored due to reduced steric hindrance.[1]

Q2: What are the most common side products and how are they formed?

Beyond the desired mononitrated isomers, several side products can arise, particularly if reaction conditions are not carefully controlled. The most common include:

  • Dinitrated Compounds: Over-nitration can lead to the formation of dinitrobromobenzene isomers, such as 1-bromo-2,4-dinitrobenzene. This is favored by excessive temperatures, prolonged reaction times, or a high concentration of the nitrating agent.[3]

  • Phenolic Byproducts: Oxidation of the aromatic ring by nitric acid, especially under harsh conditions, can generate nitrophenols.[5][6] These are often highly colored (yellow/orange) impurities that can contaminate the final product. Their removal is critical and is typically achieved by an alkaline wash during work-up, which converts them into water-soluble salts.[5][7]

  • Ipso-Substitution Products: This involves the replacement of the bromine atom with a nitro group, which would yield nitrobenzene or dinitrobenzene. This pathway is less common under standard nitrating conditions but can occur.[8][9]

Q3: What is ipso-nitration and how can it be identified?

Ipso-nitration is an electrophilic substitution reaction where the incoming nitronium ion (NO₂⁺) attacks the carbon atom already bearing a substituent (in this case, bromine), displacing it.[8][9][10] This side reaction can be a significant issue, leading to the formation of unintended products and reducing the yield of the desired bromonitroaromatic compound. For example, the ipso-nitration of 1,4-dibromobenzene can yield 4-bromonitrobenzene.

Identifying ipso-substitution products requires careful analytical characterization of the crude reaction mixture. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for distinguishing these byproducts from the expected isomers based on their mass-to-charge ratios and unique spectral fingerprints.[11]

Q4: Why does my reaction mixture turn dark brown or form tarry substances?

The development of a dark color or tar is typically a sign of oxidative side reactions. Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can degrade the aromatic substrate and the nitrated products, leading to complex polymeric materials and highly colored nitrophenolic compounds.[6][12] To prevent this, maintaining strict temperature control, often by using an ice bath during the addition of reagents, is critical.[1][13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low Yield of Desired Mononitrated Product

A lower-than-expected yield is a common issue that can stem from several factors.

Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Unexpected Byproducts

The detection of significant impurities like dinitro compounds or phenolic substances points to issues with reaction control.

Observed Side Product Probable Cause Recommended Solution
Dinitrated Compounds Reaction temperature was too high (e.g., > 60°C), or reaction time was too long.[3]Maintain strict temperature control using an ice bath during reagent addition and keep the reaction temperature below 55-60°C.[13][14] Monitor the reaction by TLC to avoid letting it run for too long.
Phenolic Impurities (Colored) Aggressive nitrating conditions (excess fuming nitric acid, high temperatures) causing oxidation.Use a less aggressive nitrating mixture (e.g., standard concentrated HNO₃/H₂SO₄). Ensure the temperature remains low. During work-up, wash the organic layer with a sodium bicarbonate or dilute sodium hydroxide solution to remove these acidic impurities.[5][7]
Ipso-Substitution Products Substrate is highly activated, or non-standard nitrating agents are used. Certain catalysts may promote this pathway.[15]For most standard brominated aromatics, this is a minor pathway. If it becomes significant, consider alternative synthetic routes or milder nitrating conditions (e.g., acetyl nitrate).
Problem 3: Difficulty in Separating Ortho and Para Isomers

While both isomers are formed, their separation is key to obtaining a pure product.

  • Issue: Incomplete separation after a single recrystallization.

  • Cause: The solubility difference between the ortho and para isomers may not be sufficient for a single-step purification, or the incorrect solvent was chosen. The para isomer is typically a high-melting solid (127°C), while the ortho isomer is a low-melting solid or oil (43°C).[3]

  • Solution:

    • Recrystallization: Use cold ethanol. The less soluble p-bromonitrobenzene will crystallize out upon cooling, while the more soluble o-isomer will remain in the mother liquor.[1][3] Multiple recrystallizations may be necessary.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) provides excellent separation of the isomers.[14]

Protocols and Methodologies

Protocol 1: A Standard Laboratory Procedure for Mononitration of Bromobenzene

This protocol is designed to favor the formation of mononitrated products while minimizing side reactions.

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, cautiously and slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) to 5 mL of concentrated nitric acid (HNO₃). Swirl gently to mix. Keep this mixture cold.

  • Reaction Setup: In a separate reaction flask equipped with a magnetic stirrer and thermometer, add 3.0 mL of bromobenzene.

  • Addition of Nitrating Agent: Slowly, in small portions, add the cold nitrating mixture to the bromobenzene over a period of 15-20 minutes. Continuously monitor the temperature and ensure it does not rise above 50-55°C to prevent dinitration.[13][14]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[1]

  • Quenching: Carefully pour the reaction mixture over a beaker containing ~50 g of crushed ice.[1] This dilutes the acid and causes the crude product to precipitate.

  • Isolation and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid. Follow with a wash using a cold, dilute sodium bicarbonate solution to remove phenolic impurities, and then a final water wash.[7]

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to isolate the pure para-isomer.[3]

Protocol 2: Analytical Workflow for Product Characterization

Confirming the identity and purity of your products is a critical final step.

Caption: General analytical workflow for nitration products.

  • Thin-Layer Chromatography (TLC): Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to monitor the reaction's progress and assess the purity of the crude product.[16] The starting material (bromobenzene) will be the least polar, followed by the para-isomer, with the ortho-isomer being slightly more polar.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components. It can confirm the molecular weight of the isomers and detect trace impurities like dinitrated or ipso-substitution products.[11][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the isomers by showing characteristic splitting patterns and chemical shifts for the aromatic protons.[11]

References

  • Pall, S. Nitration of bromobenzene. Savita Pall and Chemistry.
  • Proteomics Analysis of Nitr
  • The Organic Chemistry Tutor. (2018).
  • Ipso nitration in organic synthesis.
  • Solved: Show the mechanism for the nitr
  • Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. [Link]
  • Copper-catalyzed ipso-nitration of iodoarenes, bromoarenes, and...
  • (PDF) Recent advances in ipso-nitration reactions.
  • Ipso nitration studies. University of Canterbury. [Link]
  • Nitration of Bromobenzene by Electrophilic Aromatic Substitution. JulietHahn.com. [Link]
  • Notes on Ipso Nitr
  • ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite.
  • Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.
  • Analytical techniques in the study of highly-nitrated nitrocellulose.
  • Gopireddy, V. S. R., & Gogineni, S. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 35(9), 1538-1558. [Link]
  • Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
  • Electrophilic substitution reactions (halogenation, nitration, sulphonation and Friedel-Craft reaction). Sarthaks eConnect. [Link]
  • Nitration of Bromobenzene: Introduction and Set-Up. YouTube. [Link]
  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Nitration of phenolic compounds.

Sources

Technical Support Center: Optimizing Suzuki Coupling for Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with substituted aryl bromides and seek to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this powerful synthetic tool. As your virtual application scientist, I will provide field-proven insights grounded in established chemical principles to help you achieve successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Refresher

Understanding the catalytic cycle is fundamental to effective troubleshooting. The reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any of these stages can lead to low yield or complete reaction failure.

The generally accepted mechanism begins with a catalytically active Pd(0) species.[3]

  • Oxidative Addition : The cycle starts with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the aryl bromide. This step forms a Pd(II) intermediate and is often the rate-determining step of the entire cycle.[1][4] The reactivity of the aryl bromide is paramount here; electron-withdrawing groups on the aryl ring typically accelerate this step, while electron-donating groups can slow it down.[3][5]

  • Transmetalation : Before this can occur, the organoboron species (e.g., a boronic acid) must be activated by a base to form a more nucleophilic boronate species.[6] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. The exact mechanism of transmetalation is still a subject of study, but it is a critical step for bringing the two coupling partners together on the palladium center.

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition ar_br Ar-Br (Aryl Bromide) ar_br->oa_complex trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., CO₃²⁻) base->boronate Activation boronate->trans_complex trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions: Selecting Your Core Reaction Parameters

The success of a Suzuki coupling is highly dependent on the judicious selection of its components.[1] Here, we address the most common initial questions.

Q1: Which palladium source and ligand should I choose for my substituted aryl bromide?

A1: This is the most critical decision and depends heavily on the electronic nature of your aryl bromide.

  • For Electron-Poor or Neutral Aryl Bromides (e.g., substituted with -NO₂, -CN, -CO₂R): Oxidative addition is generally fast. Standard, less electron-rich phosphine ligands are often sufficient. Pd(PPh₃)₄ is a classic, effective choice that serves as a direct source of Pd(0). Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) combined with a phosphine ligand like PPh₃ or dppf works well.[3]

  • For Electron-Rich Aryl Bromides (e.g., substituted with -OMe, -NR₂, -Me): Oxidative addition is sluggish and often rate-limiting.[5][7] You need a more active catalytic system. This is achieved by using bulky, electron-rich phosphine ligands (e.g., trialkylphosphines like PCy₃, P(t-Bu)₃) or specialized biarylphosphine ligands (Buchwald ligands like SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) state and promote the difficult oxidative addition step.[7][8]

Catalyst/Ligand SystemTarget Aryl BromideKey Characteristics & Rationale
Pd(PPh₃)₄ Electron-Poor, Sterically UnhinderedClassic, reliable Pd(0) source. Works well for "easy" couplings.[1]
Pd(OAc)₂ + PPh₃ Electron-Poor, NeutralPd(II) precatalyst reduced in situ. Cost-effective.[3]
PdCl₂(dppf) General Purpose, HeteroarylsBidentate ligand, good for a range of substrates. Often robust.[3]
Pd₂(dba)₃ + XPhos/SPhos Electron-Rich, Sterically HinderedPd(0) source paired with a bulky, electron-rich Buchwald ligand to accelerate slow oxidative addition.[7][8]
PEPPSI™-Type Precatalysts General, esp. with NHC ligandsN-Heterocyclic Carbene (NHC) ligands are highly electron-donating and can be very effective for challenging substrates.[3]

Q2: How do I select the right base? Is it just to neutralize the acid produced?

A2: The role of the base is far more complex than simple neutralization. It has three primary roles: formation of the active palladium complex, activation of the boronic acid to the boronate, and accelerating the reductive elimination step. The choice of base is critical and can dramatically affect the yield.

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. They are effective in aqueous/organic biphasic systems. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and is a stronger base, often succeeding where others fail, especially for difficult couplings.[9]

  • Phosphates (K₃PO₄): A strong base that is particularly effective in anhydrous conditions and for couplings involving sterically hindered substrates. It often requires careful drying.[7]

  • Hydroxides (NaOH, KOH): Very strong bases, typically used in aqueous solutions. Can be too harsh for substrates with base-sensitive functional groups (e.g., esters).

  • Fluorides (KF, CsF): Mild bases that are useful when your substrate contains base-labile groups.[6]

Q3: What is the best solvent system? Does the reaction need water?

A3: The Suzuki coupling is remarkably versatile in its solvent tolerance.[10] Common choices include ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), and amides (DMF).[3]

The question of water is a classic one. While anhydrous Suzuki couplings are possible, a small amount of water is often beneficial or even necessary.[3] The accepted mechanism for transmetalation often involves a μ-bridging hydroxide group between the palladium and boron atoms, suggesting water's direct participation.[3] Furthermore, water can help dissolve the inorganic base and facilitate the hydrolysis of boronic esters to the more reactive boronic acids.[3] A common and effective setup is a biphasic mixture, such as Toluene/Ethanol/Water or Dioxane/Water.[1]

BaseCommon Solvent System(s)Notes
K₂CO₃ / Na₂CO₃ Toluene/Water, Dioxane/Water, THF/WaterStandard, robust conditions for a wide range of substrates.[1]
Cs₂CO₃ Dioxane, Toluene, THF (often with less or no water)Excellent for challenging couplings due to higher basicity and solubility.[9]
K₃PO₄ Toluene, Dioxane (often anhydrous or with minimal water)Preferred for sterically demanding substrates and some anhydrous protocols.[7]
KOH / NaOH Ethanol/Water, THF/WaterStrong base system, effective but check for substrate compatibility.[11]
Troubleshooting Guide: From Failed Reactions to High Yields

Even with careful planning, experiments can fail. This section provides a logical workflow to diagnose and solve common problems.

Troubleshooting_Workflow start Problem Observed no_reaction No Reaction / Low Conversion start->no_reaction side_products Major Side Products Observed start->side_products cause_oa Cause: Slow Oxidative Addition? (Aryl Bromide is electron-rich) no_reaction->cause_oa Is substrate electron-rich? cause_cat Cause: Catalyst Deactivated? (Oxygen contamination) no_reaction->cause_cat Was degassing performed? cause_boron Cause: Boronic Acid Degradation? no_reaction->cause_boron Is boronic acid unstable? cause_homo Side Product: Homocoupling (Ar-Ar or Ar'-Ar') side_products->cause_homo cause_proto Side Product: Protodeboronation (Ar'-H observed) side_products->cause_proto cause_dehalo Side Product: Dehalogenation (Ar-H observed) side_products->cause_dehalo sol_oa Solution: - Use bulky, e⁻-rich ligand (XPhos, SPhos) - Increase temperature cause_oa->sol_oa sol_cat Solution: - Thoroughly degas solvents & reaction mixture - Use fresh catalyst/reagents cause_cat->sol_cat sol_boron Solution: - Use boronic ester (pinacol, MIDA) - Use milder base/conditions cause_boron->sol_boron sol_homo Solution: - Rigorously degas reaction - Ensure complete reduction of Pd(II) precatalyst cause_homo->sol_homo sol_proto Solution: - Use milder base (e.g., K₂CO₃ vs K₃PO₄) - Lower reaction temperature - Use a more stable boronate (e.g., trifluoroborate) cause_proto->sol_proto sol_dehalo Solution: - Screen different bases/solvents - Avoid amine bases or alcohol solvents if problematic cause_dehalo->sol_dehalo

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Problem: My reaction shows low or no conversion of the aryl bromide.

  • Possible Cause 1: Inefficient Oxidative Addition. This is highly likely if your aryl bromide is electron-rich or sterically hindered.[5][7]

    • Solution: Switch to a more active catalyst system. Employ a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos, paired with a Pd(0) source like Pd₂(dba)₃ or a suitable precatalyst. Increasing the reaction temperature may also help overcome the activation barrier.[8]

  • Possible Cause 2: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen. Insufficient degassing can lead to oxidation to inactive Pd(II) species.[3][5]

    • Solution: Ensure all solvents (including water) and the final reaction mixture are rigorously degassed. This can be done by bubbling an inert gas (Argon or Nitrogen) through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles. Always run the reaction under a positive pressure of an inert gas.[12]

  • Possible Cause 3: Poor Solubility. If any of the key reagents (aryl bromide, catalyst, base) are not sufficiently soluble in the chosen solvent system, the reaction will be slow or incomplete.

    • Solution: Try a different solvent system. For example, if toluene is not working, consider dioxane or DMF.[3] For highly insoluble substrates, a phase-transfer catalyst can sometimes be beneficial.[13]

Problem: I am observing significant side products.

  • Side Product 1: Homocoupling of the Boronic Acid (Ar'-Ar'). This is a classic side reaction, often appearing as a dimer of your boronic acid starting material.

    • Cause: This is typically caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules mediated by palladium.[3] Using a Pd(II) precatalyst without ensuring its complete reduction to Pd(0) can also lead to homocoupling.[3]

    • Solution: The primary solution is rigorous degassing to eliminate oxygen.[3][5] If using a Pd(II) source, adding a small amount of a sacrificial phosphine ligand can aid in the initial reduction to Pd(0).

  • Side Product 2: Protodeboronation (Ar'-H). You observe the arene corresponding to your boronic acid, indicating the C-B bond has been cleaved and replaced with a C-H bond.

    • Cause: This undesired protonolysis of the boronic acid is a common decomposition pathway.[14] It is accelerated by high temperatures, strongly basic or acidic conditions, and the presence of certain structural motifs on the boronic acid (e.g., some heteroaromatics).[3][14]

    • Solution:

      • Use Milder Conditions: Lower the reaction temperature or use a milder base (e.g., K₂CO₃ instead of K₃PO₄).[12]

      • Use a More Stable Boron Reagent: If the boronic acid is inherently unstable, switch to a more robust derivative. Pinacol boronate esters (Ar'-Bpin) are significantly more stable and a common choice.[3][15] For extremely sensitive substrates, MIDA boronates or organotrifluoroborates offer enhanced stability, acting as a "slow release" source of the boronic acid under the reaction conditions.[10][14]

  • Side Product 3: Dehalogenation (Ar-H). You observe the arene corresponding to your aryl bromide starting material, where the bromine has been replaced by hydrogen.

    • Cause: This occurs when a hydride is transferred to the Ar-Pd(II)-Br complex, followed by reductive elimination. The hydride source can sometimes be the solvent (e.g., an alcohol) or an amine base.[3]

    • Solution: If dehalogenation is a significant issue, screen alternative solvents and bases. For example, if you are using isopropanol as a solvent, switch to a non-protic solvent like dioxane or toluene.

Standard Experimental Protocol: A General Starting Point

This protocol provides a reliable starting point for the coupling of a generic aryl bromide with a phenylboronic acid. It should be adapted based on the specific reactivity of your substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent System (e.g., Dioxane and Water, in a 4:1 ratio, 5 mL total)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), PdCl₂(dppf) (3 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (4 mL dioxane, 1 mL water) via syringe. It is crucial that the solvents have been previously degassed by bubbling with an inert gas for at least 30 minutes.[1][12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS, LC-MS). Reaction times can vary from 1 to 24 hours.[13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.[16]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[16]

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Wikipedia. (2023). Suzuki reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Delaude, L., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Pearson. (2022). Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
  • Hall, D. G., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Gholinejad, M., et al. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. [Link]
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • Liotta, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
  • Reddit r/Chempros. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • ResearchGate. (2025). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
  • Huang, J., et al. (2007).
  • Reddit r/Chempros. (2025). Problems with Suzuki coupling. [Link]
  • Pace, V. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Liotta, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Slideshare. (n.d.). Suzuki Reaction. [Link]

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Troubleshooting common issues in reactions with Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges encountered when using this versatile synthetic intermediate.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its distinct reactivity profile.[1] The molecule's functionality is dictated by three key features:

  • Aryl Bromide: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent strongly deactivates the aromatic ring towards electrophilic substitution. Conversely, and more importantly for this molecule, it activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions relative to itself.[3][4][5]

  • Methyl Ester (-CO₂Me): This group is a meta-director and deactivator. Its primary vulnerability in many reaction setups is its susceptibility to hydrolysis (saponification) under basic conditions, which can lead to the formation of the corresponding carboxylic acid as a significant byproduct.[6]

The interplay of these groups dictates the potential reactions and the common pitfalls. This guide is structured to address these issues directly in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

You are attempting to couple this compound with a boronic acid or ester, but the reaction is sluggish, incomplete, or fails entirely.

Q: My Suzuki coupling yield is disappointingly low. What are the primary causes and how can I fix it?

A: Low yields in Suzuki couplings with electron-deficient aryl halides like this one are a common but solvable issue. The problem often stems from catalyst deactivation, competing side reactions, or suboptimal reaction conditions. Let's break down the causality and solutions.

Potential Causes & Recommended Solutions

Problem AreaPotential CauseSuggested Scientific Solution
Catalyst & Ligand Catalyst Deactivation: The electron-deficient nature of the substrate and potential coordination of the nitro group can challenge the catalyst. Standard catalysts like Pd(PPh₃)₄ may be inefficient.Action: Switch to a more robust, electron-rich catalyst system. Buchwald or Fu have developed highly active catalysts and ligands (e.g., SPhos, XPhos, RuPhos with Pd₂(dba)₃ or Pd(OAc)₂) specifically designed for challenging couplings.[7] These ligands promote the rate-limiting oxidative addition step with electron-poor aryl halides.
Base Selection Ester Hydrolysis: Many Suzuki protocols use strong aqueous bases (e.g., Na₂CO₃, K₂CO₃ in H₂O). These conditions can readily hydrolyze the methyl ester, leading to the formation of 2-bromo-4-nitrobenzoic acid.[6][8]Action: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[9] If some water is necessary for the boronic acid, minimize the amount or consider using potassium fluoride (KF), which is effective at activating the boronic acid while being less prone to inducing hydrolysis.[7][8]
Side Reactions Debromination: A common side reaction where the bromine atom is replaced by hydrogen. This can be caused by impurities or catalyst-mediated pathways.Action: Ensure all reagents and solvents are pure and rigorously degassed. The presence of oxygen can degrade the catalyst and promote side reactions.[10] Use a well-defined palladium precatalyst to minimize side reactions from ill-defined catalytic species.
Protodeboronation: The boronic acid coupling partner degrades by reacting with trace water or protic solvents, replacing the boronic acid group with hydrogen.[10][11]Action: Use the boronic acid as fresh as possible. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[10] Ensure solvents are anhydrous, especially if using a base like K₃PO₄.
Solubility & Temp. Poor Solubility: The starting material or intermediates may not be fully dissolved, leading to a slow, heterogeneous reaction.[8][10]Action: Screen different solvent systems. A mixture of a polar aprotic solvent like 1,4-dioxane, DME, or DMF with a co-solvent like toluene or water (if compatible with the base) can be effective. Cautiously increasing the reaction temperature can also improve both solubility and reaction rate.[10]

Troubleshooting Workflow for Low-Yield Suzuki Coupling

G start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst) start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions ester_hydrolysis Side Product: Carboxylic Acid? check_conditions->ester_hydrolysis debromination Side Product: Debrominated SM? ester_hydrolysis->debromination No change_base Switch to Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) ester_hydrolysis->change_base Yes degas Improve Degassing Protocol (Freeze-Pump-Thaw) debromination->degas Yes optimize_catalyst 3. Optimize Catalyst System debromination->optimize_catalyst No change_base->optimize_catalyst degas->optimize_catalyst change_ligand Screen Buchwald/Fu Ligands (e.g., SPhos, XPhos) optimize_catalyst->change_ligand optimize_solvent 4. Optimize Solvent & Temp. change_ligand->optimize_solvent change_solvent Screen Solvents for Solubility (Dioxane, DME, Toluene/H₂O) optimize_solvent->change_solvent increase_temp Increase Reaction Temperature change_solvent->increase_temp success Improved Yield increase_temp->success

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Issue 2: Sluggish or Incomplete Nucleophilic Aromatic Substitution (SNAr)

You are attempting to displace the bromine atom with a nucleophile (e.g., an amine, alkoxide, or thiol) but the reaction does not proceed to completion.

Q: My SNAr reaction is not working. Why is the bromine not being displaced effectively?

A: For an SNAr reaction to be successful, the aromatic ring must be sufficiently "activated" (i.e., made electron-poor) by electron-withdrawing groups, and the nucleophile must be strong enough to attack the ring. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

Causality Analysis:

  • Ring Activation: The nitro group at the para-position provides strong activation by delocalizing the negative charge of the Meisenheimer complex.[5][12] However, the methyl ester at the ortho-position is also electron-withdrawing, but its steric bulk can slightly hinder the incoming nucleophile's approach to the C-Br bond.

  • Nucleophile Strength: The rate of SNAr is directly proportional to the strength of the nucleophile. Weak nucleophiles will react slowly or not at all.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SNAr reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. They also help stabilize the charged Meisenheimer complex.

Troubleshooting Steps:

  • Increase Nucleophilicity: If using a neutral nucleophile like an amine, consider adding a non-nucleophilic base (e.g., DBU, DIPEA) to deprotonate it in situ, increasing its reactivity. If using an alcohol, convert it to the more nucleophilic alkoxide with a base like NaH or K₂CO₃.

  • Elevate Temperature: SNAr reactions often require heat to overcome the activation energy barrier of disrupting the ring's aromaticity. Cautiously increase the reaction temperature in increments of 10-20 °C.

  • Solvent Choice: Ensure you are using a suitable polar aprotic solvent. If your reaction is sluggish in THF or acetonitrile, switching to DMF or DMSO can dramatically increase the rate.

  • Check for Competing Reactions: Be aware that strong, basic nucleophiles (like NaOH or NaOMe) can also attack the ester group, leading to hydrolysis or transesterification. If this is observed, a milder base or lower temperature may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity sites on this compound?

A: The molecule has three primary sites for transformation, making it a versatile intermediate.

G cluster_0 cluster_1 img img r1 Site 1: Aryl Bromide (Cross-Coupling) r2 Site 2: Nitro Group (Reduction to Amine) r4 Site 1 (alt): C-Br Bond (SNAr Reaction) r3 Site 3: Methyl Ester (Hydrolysis/Amidation)

Caption: Key reactive sites on the this compound molecule.

  • Site 1 (C-Br Bond): This is the site for both Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

  • Site 2 (Nitro Group): The nitro group can be readily reduced to an aniline derivative using various reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This opens up a vast array of subsequent chemistries. Be aware that some conditions, particularly catalytic hydrogenation, can also cause competitive debromination.

  • Site 3 (Methyl Ester): The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or converted to an amide by reaction with amines, often at elevated temperatures.

Q2: Which is more reactive in this molecule, the C-Br bond towards SNAr or the ester towards hydrolysis?

A: This is condition-dependent. In the presence of a strong, non-basic nucleophile (like an azide or thiol) in a polar aprotic solvent, SNAr at the C-Br bond will be the dominant reaction. In the presence of a strong aqueous base like NaOH, especially with heating, hydrolysis of the ester is highly competitive and often faster.[6] The key to chemoselectivity is choosing conditions that favor one reaction over the other.

Q3: What are the essential safety precautions for handling this compound?

A: According to GHS classifications, this compound is an irritant.[13] It can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.

  • Handling: Handle the solid powder in a well-ventilated fume hood to avoid inhaling dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Example Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Objective: To synthesize Methyl 4'-methyl-[1,1'-biphenyl]-2-bromo-4-carboxylate (a hypothetical example product).

Materials:

  • This compound (1.0 eq)

  • (4-methylphenyl)boronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, Degassed Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, (4-methylphenyl)boronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10][11]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio). The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
  • Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 - Smolecule.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • This compound | C8H6BrNO4 | CID 15833211 - PubChem.
  • Methyl 4-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 18350461 - PubChem.
  • Preparation of methyl m-nitrobenzoate - Google Patents.
  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure.
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Benchchem.
  • (PDF) Nitration of Methyl Benzoate - ResearchGate.
  • Nucleophilic Aromatic Substitution - Chemistry Steps.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange.
  • This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry - Ningbo Inno Pharmchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Nitrobenzoates - Benchchem.
  • Nitration of MethylBenzoate and Nitration of Bromobenzene - YouTube.
  • Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate - NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki Coupling - Organic Chemistry Portal.

Sources

Thermal and chemical stability of Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2-bromo-4-nitrobenzoate (MbNB), a critical intermediate in pharmaceutical and organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common experimental challenges. Our focus is on the practical application and stability of MbNB, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dark, and dry place.[2] Exposure to light and moisture should be minimized. The compound is stable under proper storage conditions.[2] It is recommended to store it away from incompatible materials, particularly oxidizing agents.[2]

Q2: I've observed a change in the color of my this compound powder. Does this indicate decomposition?

This compound is typically a slightly pale yellow to yellow crystalline powder.[2] Some sources describe it as light orange to yellow to green powder or crystals. A slight variation in color within this range is generally not indicative of significant decomposition. However, a pronounced darkening or change to a brown or black color could suggest degradation. This might be due to exposure to light, heat, or contaminants.[3] It is advisable to verify the purity of the material using analytical techniques like HPLC or NMR spectroscopy if you suspect decomposition.

Q3: What are the known chemical incompatibilities of this compound?

The primary chemical incompatibility to be aware of is with strong oxidizing agents.[2] Reactions with strong oxidizers can be vigorous and may lead to decomposition of the molecule. Additionally, as an ester, this compound can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This will cleave the methyl ester to form 2-bromo-4-nitrobenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Low Yield or Incomplete Reaction in a Nucleophilic Aromatic Substitution (SNAr) Reaction.

Possible Cause & Explanation:

Nucleophilic aromatic substitution reactions involving this compound are common. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. However, several factors can lead to poor reaction outcomes.

  • Insufficient Activation: While the nitro group is activating, the reaction kinetics might be slow depending on the nucleophile and reaction conditions.

  • Steric Hindrance: The bromine atom is ortho to the bulky ester group, which can sterically hinder the approach of the nucleophile.

  • Competing Hydrolysis: If the reaction is run under aqueous basic conditions, hydrolysis of the methyl ester to the corresponding carboxylate can occur. This carboxylate is less electron-withdrawing than the ester, thus deactivating the ring towards SNAr and also potentially causing solubility issues.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully increase the reaction temperature in increments. Use a temperature probe to monitor the internal reaction temperature accurately.

  • Choice of Solvent: Ensure you are using an appropriate polar aprotic solvent (e.g., DMF, DMSO, NMP) that can solvate the nucleophile and facilitate the reaction.

  • Screen the Base: If a base is required, consider using a non-nucleophilic, hindered base (e.g., DBU, DIPEA) to minimize side reactions. If using an inorganic base like K₂CO₃, ensure it is finely powdered and anhydrous.

  • Protect the Ester Group: In challenging cases, consider if the reaction is feasible with the carboxylic acid (2-bromo-4-nitrobenzoic acid), followed by esterification as a final step.

Issue 2: Unexpected Side Products Observed by TLC or LC-MS.

Possible Cause & Explanation:

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be perplexing. Understanding the potential side reactions of this compound is key to diagnosing the issue.

  • Hydrolysis Product: The most common side product is 2-bromo-4-nitrobenzoic acid, resulting from the hydrolysis of the methyl ester.[4] This is particularly prevalent in the presence of water and acid or base.

  • Debromination: Reductive debromination can occur in the presence of certain catalysts (e.g., Palladium) and a hydrogen source, leading to the formation of methyl 4-nitrobenzoate.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group under various conditions (e.g., catalytic hydrogenation, dissolving metals). This would result in methyl 2-bromo-4-aminobenzoate.

Troubleshooting Workflow:

G start Unexpected Side Product Observed check_hydrolysis Analyze for 2-bromo-4-nitrobenzoic acid (More polar spot on TLC, corresponding mass in LC-MS) start->check_hydrolysis check_debromination Analyze for methyl 4-nitrobenzoate (Less polar spot on TLC, mass difference of ~79 u) start->check_debromination check_reduction Analyze for methyl 2-bromo-4-aminobenzoate (Mass difference of 30 u, may require specific staining on TLC) start->check_reduction troubleshoot_hydrolysis Use anhydrous solvents and reagents. Consider non-aqueous workup. check_hydrolysis->troubleshoot_hydrolysis Hydrolysis Confirmed troubleshoot_debromination Re-evaluate catalyst and reaction atmosphere. Use inert conditions (N2 or Ar). check_debromination->troubleshoot_debromination Debromination Confirmed troubleshoot_reduction Avoid unintended reducing agents. Check compatibility of all reagents. check_reduction->troubleshoot_reduction Reduction Confirmed G cluster_0 TLC Plate Analysis Lane 1\n(Starting Material) Lane 1 (Starting Material) Spot A\n(Rf ~0.6) Spot A (Rf ~0.6) Lane 1\n(Starting Material)->Spot A\n(Rf ~0.6) MbNB Lane 2\n(Reaction Mixture) Lane 2 (Reaction Mixture) Spot B\n(Rf ~0.6) Spot B (Rf ~0.6) Lane 2\n(Reaction Mixture)->Spot B\n(Rf ~0.6) Unreacted MbNB Spot C\n(Rf ~0.1) Spot C (Rf ~0.1) Lane 2\n(Reaction Mixture)->Spot C\n(Rf ~0.1) Hydrolysis Product Spot D\n(Rf ~0.1) Spot D (Rf ~0.1) Lane 3\n(Acid Standard) Lane 3 (Acid Standard) Lane 3\n(Acid Standard)->Spot D\n(Rf ~0.1) 2-bromo-4-nitrobenzoic acid

Sources

Technical Support Center: Recrystallization of Methyl Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl nitrobenzoate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of these compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction: The Science of Separation

The successful purification of methyl nitrobenzoate isomers via recrystallization hinges on the differences in their physical properties, primarily their solubility in various solvents at different temperatures. The position of the nitro group on the benzene ring significantly influences the molecule's polarity and crystal lattice energy, dictating its interaction with solvents. A well-chosen solvent will dissolve the target isomer and its impurities at an elevated temperature and allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the mother liquor.

Isomer-Specific Properties

A foundational understanding of the physical properties of each isomer is critical for developing an effective purification strategy.

IsomerStructureMelting Point (°C)Physical State at RTKey Solubility Notes
Methyl o-nitrobenzoate Ortho-13 °C[1]LiquidNot typically purified by recrystallization.
Methyl m-nitrobenzoate Meta78-80 °C[2][3][4][5][6]Crystalline SolidSparingly soluble in methanol and ethanol.[6][7] An ethanol/water mixture is also commonly used.[8][9]
Methyl p-nitrobenzoate Para94-96 °C[10]Crystalline SolidSoluble in hot ethanol, ether, and chloroform; insoluble in water.[10] Readily dissolves in common organic solvents like ethanol, acetone, and ether.[11]

Experimental Protocol: Recrystallization of Methyl m-nitrobenzoate

This protocol provides a step-by-step method for the purification of methyl m-nitrobenzoate, often synthesized from the nitration of methyl benzoate.[8][9]

Materials:

  • Crude methyl m-nitrobenzoate

  • Methanol or 95% Ethanol

  • Distilled water (if using a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For methyl m-nitrobenzoate, methanol or an ethanol-water mixture are effective.[8][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate to the solvent's boiling point while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Formation: Allow the clear solution to cool slowly to room temperature. Crystal formation should commence. Avoid disturbing the flask during this initial cooling phase to promote the growth of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, preferably in a vacuum oven at a temperature well below the compound's melting point.[13]

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (78-80 °C for methyl m-nitrobenzoate) indicates high purity.[2][3][4][5][6]

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Crude Product B Select Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Cool Slowly to Room Temperature C->E No insoluble impurities D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Determine Melting Point I->J K Assess Purity J->K

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of methyl nitrobenzoate isomers.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[14]

  • Causality: This is often due to using a solvent with a boiling point higher than the solute's melting point or the presence of significant impurities that depress the melting point.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.[14]

    • Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation.

    • If the issue persists, consider a different solvent with a lower boiling point.

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: The most common reason for the failure of crystallization is using too much solvent, resulting in a solution that is not saturated.[14][15]

  • Causality: An excess of solvent will keep the compound dissolved even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide a surface for crystal nucleation.[14][15]

    • Seed Crystals: If available, add a single, pure "seed" crystal of the compound to initiate crystallization.[14][15]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, attempt the cooling process again.[16]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors during the recrystallization process.[16]

  • Causality & Solutions:

    • Using too much solvent: As mentioned previously, this is a primary cause of low yield. Use the minimum amount of hot solvent necessary for complete dissolution.[15]

    • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-warmed.

    • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.

    • Washing with too much cold solvent: While washing is necessary, an excessive volume can redissolve some of the product. Use a minimal amount of ice-cold solvent.[15]

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Low Yield? Start->LowYield OilingOut->NoCrystals No ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent Yes NoCrystals->LowYield No InduceCrystallization Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystallization Yes CheckSolventVol Review Solvent Volume LowYield->CheckSolventVol Yes SlowCool Cool Slowly ReheatAddSolvent->SlowCool ChangeSolvent Consider New Solvent SlowCool->ChangeSolvent Still Oiling Out ReduceVolume Reduce Solvent Volume InduceCrystallization->ReduceVolume Fails OptimizeCooling Optimize Cooling Time CheckSolventVol->OptimizeCooling MinimizeWash Minimize Wash Volume OptimizeCooling->MinimizeWash

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: Why is methyl o-nitrobenzoate not purified by recrystallization?

A1: Methyl o-nitrobenzoate has a melting point of -13 °C, meaning it is a liquid at room temperature.[1] Recrystallization is a purification technique for solid compounds. Liquid compounds are typically purified by other methods such as distillation.

Q2: I am trying to separate a mixture of methyl nitrobenzoate isomers. Will recrystallization work?

A2: Recrystallization can be effective for separating isomers if their solubilities in a particular solvent are sufficiently different. For instance, after the nitration of methyl benzoate, the crude product contains primarily the meta isomer, with smaller amounts of the ortho and para isomers.[12] A carefully chosen solvent can selectively crystallize the major isomer, leaving the others in the mother liquor. Methanol has been used to wash crude methyl m-nitrobenzoate to remove the more soluble o-nitrobenzoic ester.[17]

Q3: What is a mixed solvent system and when should I use it for recrystallizing methyl nitrobenzoate isomers?

A3: A mixed solvent system, such as ethanol and water, is used when no single solvent has the ideal solubility characteristics.[18] One solvent (the "good" solvent) dissolves the compound well at all temperatures, while the other (the "poor" solvent) does not. For methyl m-nitrobenzoate, it is soluble in hot ethanol but insoluble in water.[8] By dissolving the crude product in a minimum of hot ethanol and then adding hot water until the solution becomes slightly turbid, you create a saturated solution from which the pure compound will crystallize upon cooling.[8][19]

Q4: How critical is the cooling rate during crystallization?

A4: The cooling rate significantly impacts the size and purity of the resulting crystals. Slow cooling allows for the gradual and orderly growth of crystals, which tends to exclude impurities from the crystal lattice, resulting in a purer product.[16] Rapid cooling can trap impurities within the crystals, diminishing the effectiveness of the purification.

Q5: Can I use the mother liquor to obtain a second crop of crystals?

A5: Yes, it is often possible to recover more product from the mother liquor. By evaporating some of the solvent from the filtrate and re-cooling, a second crop of crystals can be obtained. However, this second crop is typically less pure than the first and may require a separate recrystallization.

References

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate.
  • ChemBK. (2024, April 9). Methyl-p-nitrobenzoate.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education.
  • Save My Exams. (2023). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A).
  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.
  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate.
  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate.
  • Chemistry Stack Exchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Chemister.ru. (n.d.). methyl 3-nitrobenzoate.
  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet.
  • Millersville University. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Cheméo. (n.d.). Chemical Properties of Methyl p-nitro benzoate.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • YouTube. (2013, July 11). Recrystallization Solvent Pair.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • NIST WebBook. (n.d.). Methyl p-nitro benzoate.
  • Reddit. (2021). Recrystallization Question: Choosing Best Solvent.
  • Stenutz. (n.d.). methyl o-nitrobenzoate.
  • PubChem. (n.d.). Methyl 3-nitrobenzoate.
  • Google Patents. (n.d.). US4864070A - Process for the separation of ortho chlorinated aromatic isomers by selective adsorption.

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Technical Support Center: Overcoming Challenges in the Analysis of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting and quantifying these challenging analytes. Nitroaromatic compounds, widely used in explosives, pesticides, and pharmaceuticals, are notoriously difficult to analyze due to their chemical properties.[1][2] The electron-withdrawing nature of the nitro group makes them resistant to oxidative degradation and prone to thermal instability.[1] Furthermore, their analysis is often complicated by their toxicity and the potential for matrix interference.[1][3]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established scientific principles to ensure the integrity and reliability of your results.

Troubleshooting Guide: From Sample to Signal

This section is structured to address problems in a logical sequence, following the typical analytical workflow.

Section 1: Sample Preparation and Analyte Stability

Question 1: I'm seeing low and inconsistent recovery of nitroaromatics from my water samples. What could be the cause and how can I improve it?

Answer: Poor recovery of nitroaromatic compounds from aqueous matrices is a common challenge, often stemming from analyte degradation or inefficient extraction. Several factors could be at play:

  • Microbial Degradation: Nitroaromatic compounds can be metabolized by microorganisms present in environmental water samples.[4] This can lead to significant analyte loss before the analysis even begins.

  • Inefficient Extraction: The choice of extraction technique and solvent is critical. For many nitroaromatic explosives in water, solid-phase extraction (SPE) is a robust method.[5]

Troubleshooting Protocol: Enhancing Recovery from Water Samples

  • Sample Preservation: To prevent microbial degradation, acidify your water samples to a pH of 2 using sodium bisulfate immediately after collection.[6] This has been shown to effectively stabilize nitroaromatic and nitramine explosives in water.[6] Store samples at 4°C in the dark to minimize photodegradation.[5]

  • Solid-Phase Extraction (SPE) Optimization:

    • Sorbent Selection: For a broad range of nitroaromatics, including explosives, a porous polymer sorbent like Porapak RDX or Oasis HLB is effective.[7]

    • Step-by-Step SPE Protocol (adapted from EPA Method 8330.0): [7]

      • Condition the SPE cartridge (e.g., Oasis HLB 6 cc, 200 mg) with the elution solvent (acetonitrile) followed by reagent water.

      • Load 500 mL of the preserved water sample onto the cartridge.

      • Wash the cartridge with a small volume of reagent water to remove interferences. A wash step can be crucial for removing substances like humic acids.[7]

      • Dry the cartridge thoroughly under vacuum.[5]

      • Elute the analytes with a suitable volume of acetonitrile.[5][7]

  • Alternative Extraction: Stir Bar Sorptive Extraction (SBSE): For ultra-trace analysis, SBSE followed by GC-MS/MS can achieve very low limits of quantification (1-50 ng/L).[8] This technique involves a magnetic stir bar coated with a sorbent material that extracts analytes from the sample.[8]

Section 2: Gas Chromatography (GC) Analysis

Question 2: My nitroaromatic peaks in the GC chromatogram are tailing or have poor shape. What is causing this and how can I fix it?

Answer: Poor peak shape in the GC analysis of nitroaromatics is often due to the polar and thermally labile nature of these compounds. Key causes include:

  • Analyte Adsorption: Active sites in the GC inlet liner and the column can interact with the polar nitro groups, leading to peak tailing.

  • Thermal Degradation: Many nitroaromatics, especially those with multiple nitro groups like TNT, can degrade at high temperatures in the GC inlet.[9]

Troubleshooting Workflow: Improving GC Peak Shape

cluster_inlet Inlet Optimization cluster_column Column and Method cluster_solution Solutions start Poor GC Peak Shape for Nitroaromatics liner Check Inlet Liner - Is it deactivated? - Is it packed with glass wool? start->liner temp Optimize Inlet Temperature - Too high can cause degradation. - Too low can cause poor volatilization. liner->temp solution_liner Use a deactivated liner, potentially with quartz wool. liner->solution_liner protectants Use Analyte Protectants - These block active sites. temp->protectants solution_temp Perform a temperature ramp study to find the optimal balance. temp->solution_temp column_check Verify Column Condition - Is it properly conditioned? - Is it past its lifetime? protectants->column_check solution_protectants Co-inject with analyte protectants to improve peak shape and response. protectants->solution_protectants flow_rate Optimize Carrier Gas Flow Rate - Ensure optimal linear velocity. column_check->flow_rate solution_column Condition the column according to manufacturer's instructions or replace if necessary. column_check->solution_column solution_flow Set the flow rate to the column's optimal value. flow_rate->solution_flow

Caption: Troubleshooting workflow for poor GC peak shape.

Detailed Protocol: Using Analyte Protectants

Analyte protectants are compounds that are co-injected with the sample to block active sites in the GC system. This significantly improves the peak shape and response for sensitive compounds like nitroaromatics.[10]

  • Prepare a Mix of Analyte Protectants: A common mixture includes compounds like gulonolactone and sorbitol.

  • Co-injection: Add the analyte protectant mixture to your sample or standard just before injection.

  • Observation: You should observe a significant improvement in peak symmetry and a higher response for your target nitroaromatic compounds.[10]

Section 3: Liquid Chromatography (LC) and Mass Spectrometry (MS) Analysis

Question 3: I am experiencing low sensitivity and signal suppression for my nitroaromatic compounds in LC-MS. How can I enhance the signal?

Answer: Low sensitivity and matrix effects are significant hurdles in the LC-MS analysis of nitroaromatics.[11][12]

  • Ionization Efficiency: Nitroaromatic compounds can be difficult to ionize, especially in electrospray ionization (ESI).[13]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[11][12]

Strategies for Improving LC-MS Sensitivity

StrategyRationaleKey Considerations
Optimize Mobile Phase The mobile phase composition directly impacts ionization efficiency.[14]Use LC-MS grade solvents and volatile additives like ammonium formate or acetate. For reversed-phase, a higher organic content at the point of elution generally improves desolvation and sensitivity.[14]
Choose the Right Ionization Source ESI and Atmospheric Pressure Chemical Ionization (APCI) have different mechanisms and may be better suited for different compounds.APCI can be less susceptible to matrix effects than ESI for some nitroaromatics because ionization occurs in the gas phase.[11] It is often superior for a wide range of unstable compounds.[15]
Mitigate Matrix Effects Reduce the concentration of interfering compounds co-eluting with your analyte.Dilute the sample, improve the sample cleanup procedure (e.g., optimized SPE), or enhance chromatographic separation to resolve the analyte from matrix components.[11]
Use Isotope-Labeled Internal Standards These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.An internal standard is crucial for compensating for matrix effects at the point of ionization.[11]

Experimental Protocol: Evaluating and Mitigating Matrix Effects

This protocol helps quantify the extent of matrix effects in your analysis.[11]

  • Prepare Solution A (Analyte in Solvent): Create a standard solution of your target nitroaromatic compound in a pure solvent (e.g., the mobile phase) at a known concentration.

  • Prepare Solution B (Analyte in Spiked Matrix): Take a blank matrix sample (known to be free of the analyte) and process it through your entire sample preparation procedure. Reconstitute the final extract with Solution A.

  • Analysis and Calculation: Analyze both solutions by LC-MS and compare the peak areas.

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best storage conditions for nitroaromatic compound standards and samples?

A: Nitroaromatic compounds can be sensitive to light and temperature. Store standard solutions in amber vials at 4°C.[5] As mentioned earlier, water samples should be preserved by acidification and stored at 4°C in the dark.[5][6] The pre-extraction holding time for water samples according to SW846 Method 8330 is seven days under refrigeration.[6]

Q2: Can I use GC-MS for thermally labile nitroaromatics like Tetryl or PETN?

A: While challenging, it is possible with careful optimization. Using a temperature-programmed injector can help analyze some thermally labile explosives.[10] However, for highly unstable compounds, LC-based methods are generally preferred as they do not require high temperatures for volatilization.[9]

Q3: My baseline is noisy in my HPLC-UV analysis. What are the common causes?

A: A noisy baseline in HPLC can stem from several sources. Contamination in the mobile phase is a frequent culprit, especially in gradient elution. Ensure you are using high-purity, HPLC-grade solvents and that your mobile phase is properly degassed.[7] Other causes can include a failing detector lamp, air bubbles in the system, or issues with the pump's check valves.[16][17]

Q4: What safety precautions should I take when handling nitroaromatic compounds?

A: Nitroaromatic compounds are toxic, and many are suspected or known mutagens and carcinogens.[1][3] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the specific hazards of each compound by consulting its Safety Data Sheet (SDS).

References

  • A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. (n.d.). MDPI.
  • Preservation of Water Samples Containing Nitroaromatics and Nitramines. (n.d.). DTIC.
  • On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. (2007). PubMed.
  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). (n.d.). Waters Corporation.
  • FAST GC AND GC-MS ANALYSIS OF EXPLOSIVES. (n.d.).
  • Degradation of nitroaromatic compounds by microorganisms. (n.d.). PubMed.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). PMC - NIH.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH.
  • Matrix effects, quantified by comparing the response of each compound... (n.d.). ResearchGate.
  • Analysis of Explosives by Chemical Ionization GC/MS. (n.d.). SCISPEC.
  • Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. (2020). MDPI.
  • Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. (2020). PubMed.
  • Identification of Organic Explosives Clues PostExplosion by GC-MS And GC-NPD Method. (n.d.).
  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. (n.d.). MDPI.
  • Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. (2004). PubMed.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online.
  • Nitro Aromatics Market Set to Reach US$ 5.6 Bn by 2033. (2026). Persistence Market Research.
  • Degradation of chlorinated nitroaromatic compounds. (2012). PubMed.
  • Yes. Increasing LC-MS Sensitivity can be that Simple. (2017). Chromatography Today.
  • QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. (n.d.). NIH.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). Microbiology and Molecular Biology Reviews - ASM Journals.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
  • Optimising-LC-MS-sensitivity. (n.d.). Element Lab Solutions.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Troubleshooting Guide. (n.d.).
  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025). LCGC International.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.).
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online.

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Technical Support Center: Enhancing the Solubility of Methyl 2-bromo-4-nitrobenzoate for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with Methyl 2-bromo-4-nitrobenzoate in various reaction systems. By understanding the underlying principles of solubility and employing the targeted strategies outlined below, you can significantly improve reaction efficiency, yield, and reproducibility.

Introduction: The Solubility Challenge of a Key Intermediate

This compound (C₈H₆BrNO₄) is a vital crystalline intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a substituted aromatic ring, dictates its solubility profile: generally soluble in organic solvents like ethers and alcohols, but insoluble in water.[1] This limited solubility can be a significant bottleneck in synthetic protocols, leading to sluggish or incomplete reactions, particularly in multiphase systems. This guide offers a structured, question-and-answer approach to diagnose and resolve these common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with a melting point in the range of 82-86°C.[3] Its solubility is governed by the principle of "like dissolves like."[4] Being a moderately polar organic molecule, it exhibits good solubility in a range of common organic solvents but is practically insoluble in water.

Table 1: Solubility Profile of this compound

Solvent ClassSpecific SolventsSolubilityReference
EthersDiethyl ether, Tetrahydrofuran (THF)Soluble[1]
AlcoholsMethanol, EthanolSoluble[1]
HalogenatedDichloromethane (DCM), ChloroformLikely SolubleGeneral Organic Principles
Aprotic PolarDimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely Soluble[5]
AromaticTolueneSoluble[6]
Non-polarHexanes, CyclohexanePoorly Soluble[7]
Protic PolarWaterInsoluble[1]
Q2: My reaction is slow or incomplete, even though the starting material seems to dissolve. Could solubility still be the problem?

A2: Yes. Visual dissolution can be misleading. The compound may have dissolved, but its concentration in the solvent might be too low to achieve an efficient reaction rate.[4] For reactions to proceed optimally, a sufficient concentration of reactants must be present in the solution phase to ensure frequent molecular collisions. If this compound has low solubility in your chosen solvent, the reaction kinetics will be inherently slow, leading to incomplete conversion even over extended periods.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to addressing solubility challenges with this compound.

G cluster_0 Initial Observation cluster_1 Level 1: Basic Adjustments cluster_2 Level 2: Advanced Techniques cluster_3 Outcome start Poor Solubility or Slow Reaction solvent_screen Solvent Screening ('Like Dissolves Like') start->solvent_screen Is there a better single solvent? heating Increase Temperature solvent_screen->heating No success Problem Solved: Proceed with Reaction solvent_screen->success Yes particle_size Reduce Particle Size (Grinding/Milling) heating->particle_size Still insufficient heating->success Yes cosolvent Use a Co-Solvent System particle_size->cosolvent Still insufficient ptc Employ Phase-Transfer Catalyst (PTC) for Biphasic Reactions particle_size->ptc Is the reaction heterogeneous? sonication Apply Sonication particle_size->sonication Need enhanced dissolution energy? particle_size->success Yes cosolvent->success ptc->success sonication->success

Caption: A decision-making workflow for troubleshooting solubility.

Q3: When should I use a co-solvent system, and how do I implement it?

A3: A co-solvent system is ideal when a single solvent does not provide adequate solubility.[4] By blending two or more miscible solvents, you can fine-tune the polarity of the reaction medium to better match that of your solute.[8] This is particularly effective for increasing the solubility of non-polar compounds in a predominantly polar solvent system.[4]

  • Initial Dissolution: Attempt to dissolve the this compound in your primary reaction solvent.

  • Co-solvent Selection: Choose a co-solvent that is miscible with the primary solvent and in which the substrate is highly soluble. For example, if your primary solvent is water-based, co-solvents like ethanol, isopropanol, or DMSO are common choices.[5]

  • Gradual Addition: While vigorously stirring the mixture, add the co-solvent dropwise.

  • Monitoring: Continue adding the co-solvent until the this compound is fully dissolved.

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio must be maintained for the scaled-up reaction to ensure reproducibility.

  • Reaction Setup: Proceed with your synthetic reaction in the now-homogenized co-solvent system.

Q4: My reaction involves an ionic nucleophile in water and this compound in an organic solvent. How can I make them react?

A4: This is a classic case of a heterogeneous, biphasic reaction where the reactants are physically separated. The most effective solution is to use a Phase-Transfer Catalyst (PTC) . A PTC is a substance that transports a reactant from one phase (typically aqueous) into another (typically organic), where the reaction can then occur.[9][10]

Mechanism of Action: PTCs, often quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts, function by forming a lipophilic ion pair with the aqueous-phase reactant (e.g., a nucleophile).[9][11] This new, larger ion pair has sufficient organic character to dissolve in the organic phase, allowing the nucleophile to react with the this compound.

PTC_Mechanism cluster_1 Organic Phase aq_reactants { Nu⁻ | Na⁺} ptc_aq { Q⁺X⁻ (PTC)} ptc_aq:q->aq_reactants:nu 1. Ion Exchange at Interface ion_pair {Q⁺Nu⁻} org_substrate {R-Br (this compound)} product {R-Nu (Product)} org_substrate->product 3. Nucleophilic Substitution product->ptc_aq 4. PTC Returns byproduct {Na⁺Br⁻} ion_pair->org_substrate 2. Transfer to Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Q5: Can sonication enhance dissolution, and what is the procedure?

A5: Yes, sonication is a powerful physical method for enhancing solubility. It utilizes high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles.[4][12] This process generates intense localized energy, which can break down intermolecular interactions in the solute and accelerate the dissolution process.[12] It is especially useful for dispersing and dissolving solid samples in a liquid medium.[4]

  • Preparation: Place the weighed this compound and the chosen solvent into a suitable reaction vessel (e.g., a thick-walled flask).

  • Sonication Setup: Place the vessel in an ultrasonic bath or, for more direct energy input, immerse an ultrasonic probe into the mixture. Ensure the liquid level is appropriate for the equipment.

  • Operation: Activate the sonicator. The optimal power and duration will depend on the scale, solvent, and specific material.

  • Monitoring: Visually monitor the dissolution of the solid.

  • Completion: Continue sonication until the solid is fully dissolved or until no further change is observed. Be mindful of potential temperature increases due to sonication and use a cooling bath if your reaction is temperature-sensitive.

References

  • ChemBK. (2024). METHYL 4-BROMO-2-NITROBENZOATE.
  • Wikipedia. (2023). Phase-transfer catalyst.
  • Hielscher Ultrasonics. (n.d.). Ultrasonically Induced and Enhanced Phase Transfer Catalysis.
  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?.
  • The Journal of Organic Chemistry. (n.d.). Substituent and solvent effects on chemical reactivity.
  • Ningbo Inno Pharmchem. (2025). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.
  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
  • PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. (2023). Electrophilic aromatic substitution.

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Validation & Comparative

A Senior Application Scientist's Guide to 1H and 13C NMR Spectral Analysis of Substituted Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Substituted nitrobenzoates represent a class of compounds with significant biological and chemical interest, where the interplay of electron-withdrawing and-donating functionalities dictates their properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous determination of their chemical structures. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of substituted nitrobenzoates, grounded in the fundamental principles of substituent effects, and offers a robust experimental framework for obtaining high-quality data.

The Foundational Principles: Understanding Substituent Effects in NMR

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In substituted benzene rings, the introduction of functional groups like the nitro (-NO₂) and benzoate (-COOR) moieties perturbs the electron density distribution through a combination of inductive and resonance effects, leading to characteristic shifts in the positions of the aromatic protons and carbons.

Inductive Effects: The electronegativity of the atoms in a substituent group influences the electron density of the sigma (σ) bonds. The strongly electronegative nitro group exerts a powerful electron-withdrawing inductive effect (-I), which deshields (moves to a higher chemical shift) nearby nuclei. The ester group also exhibits a -I effect, albeit weaker than the nitro group.

Resonance Effects: Substituents with pi (π) bonds or lone pairs of electrons can delocalize electron density through the π system of the aromatic ring. The nitro group is a strong resonance-withdrawing group (-R), pulling electron density from the ortho and para positions and causing significant deshielding at these sites.[1][2] Conversely, the ester group is a deactivating group but can exhibit a weak resonance-donating effect (+R) through the lone pairs on the oxygen atom, which can slightly shield the ortho and para positions.

Through-Space Effects (Anisotropy): In addition to these electronic effects, the magnetic anisotropy of certain functional groups can influence the chemical shifts of spatially close nuclei.[3][4][5] The nitro group, in particular, exhibits a significant anisotropic effect that can lead to the pronounced deshielding of ortho protons.[3][4][5]

Comparative Spectral Analysis: A Tale of Three Isomers

The distinct electronic and spatial influences of the nitro and benzoate groups give rise to predictable and discernible patterns in the ¹H and ¹³C NMR spectra of ortho-, meta-, and para-substituted nitrobenzoates. The following sections and data tables provide a comparative analysis of these isomers.

¹H NMR Spectral Data Comparison

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) is particularly informative for distinguishing between the different isomers of substituted nitrobenzoates.

CompoundPosition¹H Chemical Shift (δ, ppm)
Methyl 2-nitrobenzoate H-3~7.7
H-4~7.6
H-5~7.7
H-6~7.9
Methyl 3-nitrobenzoate H-2~8.8
H-4~8.4
H-5~7.7
H-6~8.4
Methyl 4-nitrobenzoate H-2, H-6~8.3
H-3, H-5~8.3
Ethyl 2-nitrobenzoate H-3~7.7
H-4~7.6
H-5~7.7
H-6~7.9
Ethyl 3-nitrobenzoate H-2~8.9
H-4~8.4
H-5~7.7
H-6~8.4
Ethyl 4-nitrobenzoate H-2, H-6~8.3
H-3, H-5~8.3

Analysis of ¹H NMR Data:

  • Ortho Isomers: The proton ortho to the nitro group (H-3) is significantly deshielded due to the combined -I and -R effects, as well as the through-space anisotropic effect of the nitro group. The proton adjacent to the ester group (H-6) is also deshielded.

  • Meta Isomers: The proton situated between the two substituents (H-2) experiences the strongest deshielding effect and appears at the lowest field. The other aromatic protons show distinct signals based on their proximity to the electron-withdrawing groups.[6][7][8]

  • Para Isomers: Due to the symmetry of the molecule, only two signals are observed in the aromatic region, each integrating to two protons. The protons ortho to the strongly electron-withdrawing nitro group (H-3, H-5) are more deshielded than the protons ortho to the ester group (H-2, H-6).

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being highly sensitive to the substitution pattern.

CompoundPosition¹³C Chemical Shift (δ, ppm)
Methyl 2-nitrobenzoate C-1~132
C-2~148
C-3~124
C-4~133
C-5~129
C-6~130
Methyl 3-nitrobenzoate C-1~132
C-2~127
C-3~148
C-4~124
C-5~135
C-6~130
Methyl 4-nitrobenzoate C-1~135
C-2, C-6~131
C-3, C-5~124
C-4~151
Ethyl 3-nitrobenzoate C-1~132
C-2~127
C-3~148
C-4~124
C-5~135
C-6~130
Ethyl 4-nitrobenzoate C-1~135
C-2, C-6~131
C-3, C-5~124
C-4~151

Analysis of ¹³C NMR Data:

  • Ipso-Carbons: The carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded and typically appears in the range of δ 148-151 ppm. The carbon attached to the ester group (C-COOR) is also deshielded, appearing around δ 132-135 ppm.

  • Ortho, Meta, and Para Carbons: The chemical shifts of the other aromatic carbons follow predictable patterns based on the inductive and resonance effects of the substituents. In general, carbons ortho and para to the nitro group are deshielded, while the meta carbons are less affected.[1][2] The ester group has a more modest effect on the carbon chemical shifts.

Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of clean, high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a self-validating system for the preparation and analysis of substituted nitrobenzoate samples.

Step-by-Step Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Sample Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR , a more concentrated sample is required due to the lower natural abundance of the ¹³C isotope. Aim for 20-50 mg in 0.6-0.7 mL of solvent.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents contain TMS. If not, a small amount can be added.

NMR Data Acquisition Workflow

Caption: Workflow for NMR Spectral Analysis

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR (with proton decoupling):

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, depending on concentration)

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical process for interpreting the NMR spectra of substituted nitrobenzoates, integrating the concepts of substituent effects.

G cluster_0 Fundamental Principles cluster_1 Spectral Data cluster_2 Interpretation and Structure Confirmation Inductive Inductive Effects (-I) H1_Shifts ¹H Chemical Shifts (δ) Inductive->H1_Shifts C13_Shifts ¹³C Chemical Shifts (δ) Inductive->C13_Shifts Resonance Resonance Effects (-R/+R) Resonance->H1_Shifts Resonance->C13_Shifts Anisotropy Through-Space Effects Anisotropy->H1_Shifts Ortho Ortho Isomer H1_Shifts->Ortho Meta Meta Isomer H1_Shifts->Meta Para Para Isomer H1_Shifts->Para C13_Shifts->Ortho C13_Shifts->Meta C13_Shifts->Para Coupling Coupling Constants (J) Coupling->Ortho Coupling->Meta Coupling->Para Final_Structure Confirmed Structure Ortho->Final_Structure Meta->Final_Structure Para->Final_Structure

Caption: Logic of NMR Spectral Interpretation

Conclusion

The systematic analysis of ¹H and ¹³C NMR spectra, grounded in a solid understanding of substituent effects, is indispensable for the structural characterization of substituted nitrobenzoates. By comparing the distinct spectral patterns of ortho, meta, and para isomers, researchers can confidently assign the correct structure to their synthesized compounds. Adherence to rigorous experimental protocols ensures the acquisition of high-quality data, which is the foundation of reliable spectral interpretation. This guide provides the necessary framework for scientists and drug development professionals to leverage the full power of NMR spectroscopy in their research endeavors.

References

  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-112. [Link]
  • Martin, N. H., & Nance, K. H. (2002). Modeling through-space magnetic shielding over ethynyl, cyano, and nitro groups. Journal of molecular graphics & modelling, 21(2), 127-134. [Link]
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  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate.
  • SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • Scite. (n.d.). Substituent effect of the nitro group on alkanes in carbon-13 n.m.r. spectroscopy.
  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • SpectraBase. (n.d.). m-Dinitrobenzene - Optional[13C NMR] - Chemical Shifts.
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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
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  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • PubMed. (n.d.). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation.
  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy.
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The Unseen Blueprint: A Comparative Guide to the Mass Spectrometry and Fragmentation of Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Structural Elucidation

In the intricate world of chemical analysis, mass spectrometry stands as a pillar of structural elucidation. The ability to decipher the fragmentation pattern of a molecule provides a unique fingerprint, offering profound insights into its atomic arrangement. This guide provides a comprehensive analysis of the predicted mass spectrometric behavior of Methyl 2-bromo-4-nitrobenzoate, a compound of interest in various research and development spheres.[1] By juxtaposing its expected fragmentation with that of its structural isomers and related compounds, we aim to equip researchers with the predictive power to navigate the complexities of mass spectral interpretation.

The Foundation: Ionization and the Genesis of Fragments

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is a critical determinant of the resulting mass spectrum. Hard ionization methods like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation and a detailed structural roadmap.[2][3] In contrast, soft ionization techniques such as Electrospray Ionization (ESI) are gentler, typically preserving the molecular ion and requiring tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[2][3][4]

Predicted Fragmentation Pathways of this compound

Electron Ionization (EI): A High-Energy Interrogation

Under the energetic conditions of EI (typically 70 eV), the this compound molecule will readily ionize to form a molecular ion (M•+) at m/z 259 and 261, reflecting the characteristic isotopic pattern of bromine (79Br and 81Br). This molecular ion is then expected to undergo a cascade of fragmentation events.

A primary and highly characteristic fragmentation for methyl esters is the loss of the methoxy radical (•OCH3), leading to the formation of a stable acylium ion.[7][8][9]

  • Pathway 1: Loss of the Methoxy Group

    • M•+ (m/z 259/261) → [M - •OCH3]+ (m/z 228/230)

Another prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO2) or nitric oxide (NO).[10][11]

  • Pathway 2: Loss of the Nitro Group

    • M•+ (m/z 259/261) → [M - •NO2]+ (m/z 213/215)

  • Pathway 3: Loss of Nitric Oxide

    • M•+ (m/z 259/261) → [M - NO]•+ (m/z 229/231)

Subsequent fragmentation of these primary ions can also occur. For instance, the acylium ion formed in Pathway 1 could lose carbon monoxide (CO).

  • Pathway 4: Decarbonylation

    • [M - •OCH3]+ (m/z 228/230) → [M - •OCH3 - CO]+ (m/z 200/202)

The following diagram illustrates the predicted EI fragmentation cascade.

EI_Fragmentation_of_Methyl_2_bromo_4_nitrobenzoate M This compound (m/z 259/261) F1 [M - OCH3]+ (m/z 228/230) M->F1 - •OCH3 F2 [M - NO2]+ (m/z 213/215) M->F2 - •NO2 F3 [M - NO]+ (m/z 229/231) M->F3 - NO F4 [M - OCH3 - CO]+ (m/z 200/202) F1->F4 - CO

Caption: Predicted Electron Ionization fragmentation of this compound.

Electrospray Ionization (ESI): A Gentler Approach with Tandem MS

In positive ion mode ESI, this compound is expected to be observed primarily as the protonated molecule, [M+H]+, at m/z 260/262. Other adducts, such as with sodium ([M+Na]+ at m/z 282/284) or ammonium ([M+NH4]+ at m/z 277/279), may also be present depending on the solvent system.[4][12] In negative ion mode, the deprotonated molecule [M-H]- would not be expected due to the absence of an acidic proton. However, adducts with anions from the mobile phase, such as formate [M+HCOO]- or acetate [M+CH3COO]-, are possible.[4]

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID). The fragmentation of these even-electron ions typically involves the loss of stable neutral molecules.[2]

  • Predicted ESI-MS/MS Fragmentation:

    • Loss of methanol (CH3OH) from the protonated molecule: [M+H]+ → [M+H - CH3OH]+

    • Loss of the nitro group as nitrous acid (HNO2): [M+H]+ → [M+H - HNO2]+

ESI_MSMS_Fragmentation MH [M+H]+ (m/z 260/262) F1_ESI [M+H - CH3OH]+ (m/z 228/230) MH->F1_ESI - CH3OH F2_ESI [M+H - HNO2]+ (m/z 213/215) MH->F2_ESI - HNO2

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

A Comparative Analysis: Learning from Isomers

The fragmentation pattern of a molecule is highly sensitive to the arrangement of its substituents. Comparing the predicted fragmentation of this compound with its isomers provides valuable context for spectral interpretation.

Methyl 3-nitrobenzoate: A Close Relative

The mass spectrum of Methyl 3-nitrobenzoate (an isomer lacking the bromine atom) is publicly available and serves as an excellent reference.[13][14] Its molecular ion appears at m/z 181. Key fragments are observed at:

  • m/z 150: Corresponding to the loss of •OCH3.

  • m/z 135: Attributed to the loss of •NO2.

  • m/z 104: Likely resulting from the loss of •OCH3 and subsequent loss of CO.

  • m/z 76: Representing the C6H4•+ radical cation.

Methyl 4-bromo-2-nitrobenzoate: The Impact of Positional Isomerism

For the isomer Methyl 4-bromo-2-nitrobenzoate, the fundamental fragmentation pathways are expected to be similar to those of the 2-bromo-4-nitro isomer.[15] However, the relative intensities of the fragment ions may differ due to the "ortho effect," where the proximity of the nitro and ester groups can influence fragmentation, potentially leading to unique rearrangement reactions.[10][16]

Data at a Glance: A Comparative Table

The following table summarizes the predicted key fragments for this compound and compares them with the observed fragments for Methyl 3-nitrobenzoate.

m/z (predicted for this compound) Proposed Fragment Structure m/z (observed for Methyl 3-nitrobenzoate) Proposed Fragment Structure
259/261[C8H6BrNO4]•+ (Molecular Ion)181[C8H7NO4]•+ (Molecular Ion)
228/230[M - •OCH3]+150[M - •OCH3]+
213/215[M - •NO2]+135[M - •NO2]+
229/231[M - NO]•+--
200/202[M - •OCH3 - CO]+104[M - •OCH3 - CO]+

Experimental Corner: Acquiring the Data

For researchers seeking to obtain experimental data, the following protocols provide a general framework for analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for EI

This method is suitable for volatile and thermally stable compounds like this compound.

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Dilute as necessary to a final concentration of 10-100 µg/mL.[5]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., HP-5ms).

    • Injector: Split/splitless injector.

    • Mass Spectrometer: Capable of electron ionization.[5]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[5]

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.[5]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

This technique is ideal for less volatile compounds or when soft ionization is preferred.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Instrumentation:

    • Liquid Chromatograph: With a suitable reversed-phase column (e.g., C18).

    • Mass Spectrometer: Equipped with an electrospray ionization source.

  • LC Conditions:

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to promote ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI (positive or negative).

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

    • MS/MS: If fragmentation is desired, select the precursor ion ([M+H]+) in the first mass analyzer and apply collision energy in the collision cell.

Conclusion

The structural elucidation of this compound through mass spectrometry is a process of predictive analysis based on fundamental principles and comparative data. By understanding the characteristic fragmentation patterns of aromatic esters, nitro compounds, and halogenated species, researchers can confidently interpret mass spectra, even in the absence of a reference standard. The strategic use of both hard and soft ionization techniques, coupled with a comparative approach against known isomers, provides a powerful toolkit for navigating the complexities of molecular identification in drug development and chemical research.

References

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A Comparative Guide to the Characterization of Nitro-aromatic Esters: Unraveling Molecular Structures with Infrared Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the precise characterization of molecular structures is paramount. This is particularly true for nitro-aromatic esters, a class of compounds with significant applications ranging from pharmaceuticals and agrochemicals to energetic materials.[1] Their dual functionality, comprising both an ester and a nitro group on an aromatic ring, presents a unique analytical challenge that necessitates a robust and reliable characterization methodology. This guide provides an in-depth comparison of Infrared (IR) spectroscopy with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of nitro-aromatic esters. As Senior Application Scientists, we aim to furnish you with not only the "how" but also the critical "why" behind the selection and application of these techniques, grounded in scientific principles and practical expertise.

The Power of Vibrational Fingerprints: IR Spectroscopy for Nitro-aromatic Ester Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, resulting in an absorption spectrum that serves as a unique "molecular fingerprint".[3] For nitro-aromatic esters, IR spectroscopy is particularly adept at rapidly confirming the presence of the key functional groups.

Interpreting the IR Spectrum of a Nitro-aromatic Ester

The IR spectrum of a nitro-aromatic ester is dominated by the characteristic absorption bands of the nitro (NO₂) and ester (C=O, C-O) groups. The aromatic ring also presents its own set of characteristic absorptions.

Key Vibrational Frequencies for Nitro-aromatic Esters

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity/Description
~1550-1475Asymmetric N-O StretchAromatic NitroStrong
~1360-1290Symmetric N-O StretchAromatic NitroStrong
~1730-1715C=O StretchAromatic EsterStrong
~1300-1000C-O StretchEsterTwo or more bands, strong
~3100-3000C-H StretchAromatic RingWeak to Medium, Sharp
~1600, ~1475C=C StretchAromatic RingMedium

Table 1: Characteristic IR absorption frequencies for nitro-aromatic esters.[4][5]

The presence of the electron-withdrawing nitro group and the ester group on the aromatic ring can subtly influence the exact position of these absorption bands due to electronic effects. For instance, the C=O stretching frequency of an aromatic ester is typically lower than that of an aliphatic ester due to conjugation with the aromatic ring.[6]

A Comparative Analysis: IR Spectroscopy vs. NMR and Mass Spectrometry

While IR spectroscopy provides a rapid and effective means of functional group identification, a comprehensive structural elucidation often necessitates the complementary information provided by NMR and Mass Spectrometry.

The Triad of Structural Analysis: A Head-to-Head Comparison
FeatureInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Functional group identification.Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[7]Molecular weight and fragmentation patterns, leading to molecular formula and structural insights.
Sensitivity ModerateLower, requires more sampleHigh, can detect trace amounts
Sample Preparation Minimal, especially with ATR-FTIR.[4]Requires dissolution in a deuterated solvent.Can be minimal, but may require derivatization for some analyses.
Analysis Time Fast (minutes)Slower (minutes to hours)Fast (minutes)
Key Strengths for Nitro-aromatic Esters Rapid confirmation of nitro and ester groups.Unambiguous determination of isomerism (e.g., ortho, meta, para substitution). Provides detailed information on the entire molecular structure.[8]Provides the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can confirm the presence of nitro and ester groups.[9]
Limitations for Nitro-aromatic Esters Does not provide detailed information on the overall molecular structure or isomerism.Can be less sensitive than MS. Complex spectra for larger molecules.Isomers can be difficult to distinguish without tandem MS (MS/MS). The molecular ion may be weak or absent in some ionization methods.

Table 2: Comparison of IR, NMR, and Mass Spectrometry for the characterization of nitro-aromatic esters.

Experimental Workflow: A Practical Approach to IR Analysis

To illustrate the practical application of IR spectroscopy, we present a detailed protocol for the analysis of a model nitro-aromatic ester, methyl-3-nitrobenzoate, using Attenuated Total Reflectance (ATR)-FTIR. ATR is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[10]

Step-by-Step Protocol for ATR-FTIR Analysis of Methyl-3-nitrobenzoate
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid methyl-3-nitrobenzoate sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify the characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) and the ester group (C=O and C-O stretches) by comparing the peak positions to the known ranges in Table 1.

FTIR_Workflow A Instrument Preparation B Background Spectrum Acquisition A->B C Sample Application to ATR Crystal B->C D Sample Spectrum Acquisition C->D E Data Analysis and Interpretation D->E

Caption: Experimental workflow for ATR-FTIR analysis.

The Causality Behind Experimental Choices

The choice of ATR-FTIR for this protocol is deliberate. Its primary advantage is the minimal sample preparation required, which is ideal for rapid screening and analysis of solid samples.[4] The use of a pressure clamp ensures reproducible and high-quality contact between the sample and the ATR crystal, leading to a strong and consistent signal. The acquisition of a background spectrum is a critical self-validating step, as it ensures that the resulting sample spectrum is free from environmental and instrumental artifacts.

A Synergistic Approach to Unambiguous Characterization

While IR spectroscopy is an invaluable tool for the initial characterization of nitro-aromatic esters, a truly comprehensive and unambiguous structural elucidation is best achieved through a synergistic approach that integrates data from IR, NMR, and Mass Spectrometry.

Synergistic_Approach IR IR Spectroscopy (Functional Groups) Structure Unambiguous Structure Elucidation IR->Structure NMR NMR Spectroscopy (Connectivity & Isomerism) NMR->Structure MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure

Caption: Synergistic use of analytical techniques.

This integrated approach allows for a self-validating system of characterization. For instance, the molecular weight obtained from MS can be used to propose a molecular formula, which can then be confirmed or refuted by the functional groups identified by IR and the detailed structural framework provided by NMR. This multi-faceted analysis provides the highest level of confidence in the identity and purity of the nitro-aromatic ester .

Conclusion

In the characterization of nitro-aromatic esters, Infrared spectroscopy serves as a rapid and powerful first-line analytical technique for functional group identification. Its ease of use and the minimal sample preparation required, particularly with the ATR accessory, make it an indispensable tool in both research and industrial settings. However, for an unequivocal determination of the molecular structure, especially in the context of isomerism, a multi-technique approach incorporating NMR and Mass Spectrometry is essential. By understanding the strengths and limitations of each technique, researchers can devise a comprehensive analytical strategy that ensures the accurate and reliable characterization of these important compounds.

References

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A Comprehensive Guide to the Analytical Characterization of Methyl 2-bromo-4-nitrobenzoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analytical framework for the comprehensive characterization of Methyl 2-bromo-4-nitrobenzoate (CAS No. 100959-22-6), a key intermediate in pharmaceutical and organic synthesis.[1][2] For researchers, scientists, and drug development professionals, rigorous analytical characterization is not merely a procedural step but the foundation of scientific integrity, ensuring the identity, purity, and quality of starting materials and intermediates.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, compares the performance of orthogonal techniques, and provides actionable, field-tested protocols. We will establish a self-validating system of analysis where multiple techniques converge to provide a high-confidence profile of the target molecule.

Physicochemical & Safety Profile

A foundational understanding begins with the basic physical and chemical properties of the molecule. This data is critical for proper handling, storage, and selection of appropriate analytical solvents and conditions.

PropertyValueSource(s)
CAS Number 100959-22-6[1][3]
Molecular Formula C₈H₆BrNO₄[1][3][4]
Molecular Weight 260.04 g/mol [1][3][4]
IUPAC Name This compound[3]
Synonyms 2-Bromo-4-nitrobenzoic Acid Methyl Ester[5]
Appearance Light orange to yellow/green powder or crystal[5]
Melting Point 82.0 to 86.0 °C[4]
Purity (Typical) >98.0% (GC)[5]

Safety & Handling: this compound is classified as a substance that causes skin and serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.

Caption: Chemical structure of this compound.

Structural Elucidation: A Spectroscopic Triad

The definitive identification of a chemical structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a conclusive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality Behind Expected Spectra: The benzene ring protons will exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the three substituents.

  • -COOCH₃ (Ester): A moderately deactivating, meta-directing group.

  • -Br (Bromo): A deactivating, ortho-, para-directing group.

  • -NO₂ (Nitro): A strongly deactivating, meta-directing group.

The interplay of these groups results in a highly deshielded aromatic system. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most downfield.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Position (See Diagram) Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 ~8.6 d ~2.0 1H
H-5 ~8.4 dd ~8.5, 2.0 1H
H-6 ~7.9 d ~8.5 1H

| -OCH₃ | ~4.0 | s | N/A | 3H |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Position (See Diagram) Expected δ (ppm)
C=O ~164
C-4 (C-NO₂) ~150
C-1 (C-COOCH₃) ~135
C-5 ~130
C-6 ~128
C-3 ~125
C-2 (C-Br) ~120

| -OCH₃ | ~53 |

Caption: Standard numbering for NMR peak assignments.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of specific bonds.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group Intensity
~3100-3000 C-H stretch Aromatic Medium
~1730 C=O stretch Ester Strong
~1530 & ~1350 N-O asymmetric & symmetric stretch Nitro Strong
~1250 C-O stretch Ester Strong
~1100 C-Br stretch Aryl Halide Medium-Weak

| ~850 | C-H out-of-plane bend | 1,2,4-trisubstituted benzene | Strong |

The presence of strong bands around 1730 cm⁻¹, and in the 1530/1350 cm⁻¹ regions, provides high-confidence evidence for the ester and nitro functionalities, respectively.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique.

Expected Mass Spectrometry Data (EI-MS)

m/z Ion Interpretation
259/261 [M]⁺ Molecular ion peak (characteristic bromine isotope pattern, ~1:1 ratio)
230/232 [M - OCH₃]⁺ Loss of the methoxy radical
214/216 [M - NO₂]⁺ Loss of the nitro group
182/184 [M - COOCH₃]⁺ Loss of the carbomethoxy group
104 [C₇H₄O]⁺ Further fragmentation of the aromatic ring

| 75 | [C₆H₃]⁺ | Benzene ring fragment |

The observation of the isotopic pattern for bromine in the molecular ion and key fragments is a critical diagnostic feature. Predicted collision cross-section data for various adducts can also be used for identification in more advanced MS techniques.[9]

Purity Determination: A Comparative Guide to Chromatographic Techniques

While spectroscopy confirms identity, chromatography quantifies purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific information required.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds, making it ideal for separating the target compound from potential synthesis by-products or degradation products.[10]

Protocol: Reverse-Phase HPLC for Purity Assessment

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: A buffered aqueous-organic mobile phase is standard for reverse-phase chromatography of polar to moderately polar aromatic compounds.[11][12] Formic acid ensures good peak shape by suppressing the ionization of any acidic impurities.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 227 nm.[13]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 35% B

      • 2-15 min: 35% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 35% B

      • 18-25 min: 35% B (re-equilibration)

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. The method should be validated according to ICH guidelines for linearity, accuracy, and precision.[13]

Gas Chromatography (GC)

Given its melting point of ~84°C, this compound is sufficiently volatile for GC analysis, which is particularly effective for identifying residual solvents or more volatile impurities.

Protocol: GC-FID for Purity and Residual Solvent Analysis

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 min.

    • Causality: The temperature program is designed to first elute any low-boiling residual solvents before ramping up to elute the higher-boiling analyte, ensuring good separation.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Ethyl Acetate or Acetone.

  • Data Analysis: Purity is determined by area percent normalization. This method can be coupled with a Mass Spectrometer (GC-MS) for definitive peak identification.[14]

Comparative Analysis: HPLC vs. GC

The choice of method is not arbitrary; it is a strategic decision based on the analytical goals.

FeatureHPLCGCRationale for this compound
Applicability Excellent for non-volatile & thermally labile compounds.Requires volatile & thermally stable compounds.Both are suitable, but HPLC is generally preferred for complex, non-volatile impurities common in synthesis.
Primary Use Case Purity, assay, identification of non-volatile impurities.Purity, residual solvents, volatile impurities.HPLC is superior for detecting related substances (e.g., hydrolysis products, isomers). GC is superior for detecting residual synthesis solvents.
Resolution HighVery HighBoth offer excellent resolution for purity assessment.
Sensitivity High (UV detector)Very High (FID detector)Both provide adequate sensitivity for typical purity assays.
Recommendation Primary method for quality control and release testing.Complementary method for specific tests like residual solvents.

Integrated Analytical Workflow

A robust characterization strategy employs these techniques in a logical sequence. The workflow below represents a self-validating system where each step confirms and builds upon the last.

start Sample Received: This compound phys_char Physicochemical Characterization (Appearance, Melting Point) start->phys_char identity_confirm Structural Identity Confirmation phys_char->identity_confirm nmr NMR (¹H, ¹³C) - Confirms atom connectivity identity_confirm->nmr ftir FTIR - Confirms functional groups identity_confirm->ftir ms Mass Spectrometry - Confirms MW & formula identity_confirm->ms purity_assess Purity & Assay Assessment nmr->purity_assess ftir->purity_assess ms->purity_assess hplc HPLC-UV - Quantifies purity & related substances purity_assess->hplc gc GC-FID - Quantifies residual solvents purity_assess->gc final_report Full Certificate of Analysis (Identity, Purity, Assay) hplc->final_report gc->final_report

Caption: Integrated workflow for the full analytical characterization.

Conclusion

The full analytical characterization of this compound is a multi-faceted process that requires an integrated approach. Spectroscopic methods (NMR, IR, MS) work in concert to provide an unambiguous structural identification. Orthogonal chromatographic techniques (HPLC and GC) offer a comprehensive picture of the compound's purity, each providing unique and complementary information. By following the structured workflow and detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby building a solid foundation for their subsequent research and development efforts.

References

  • The Royal Society of Chemistry.
  • PubChem.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzenes. [Link]
  • SIELC Technologies. Separation of Benzoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column. [Link]
  • Ningbo Inno Pharmchem.
  • SSRG International Journal of Applied Chemistry.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences.
  • PubChemLite.
  • ResearchGate.
  • Ningbo Inno Pharmchem.
  • NIST WebBook.
  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]
  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

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A Senior Application Scientist's Guide to LC-MS Methods for the Detection and Quantification of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the detection and quantification of nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that inform expert methodological choices.

Introduction: The Analytical Challenge of Nitroaromatic Compounds

Nitroaromatic compounds (NACs) are a class of organic molecules characterized by the presence of one or more nitro groups attached to an aromatic ring. Their prevalence as environmental pollutants, key components in explosives, and intermediates in pharmaceutical and industrial synthesis necessitates robust and sensitive analytical methods for their detection and quantification.[1][2] The inherent chemical diversity within this class, from simple nitrotoluenes to complex nitrophenols and nitrobenzoic acids, presents a significant analytical challenge, particularly when dealing with isomeric compounds that are difficult to resolve.[3]

LC-MS has emerged as the gold standard for NAC analysis due to its superior sensitivity, selectivity, and versatility in handling a wide range of compound polarities and thermal stabilities.[4][5] This guide will dissect the critical components of a successful LC-MS workflow for NACs, from sample preparation to data analysis, providing the technical insights needed to develop and validate reliable methods.

The LC-MS Workflow: A Step-by-Step Deconstruction

A robust LC-MS method is a self-validating system where each step is optimized to ensure the accuracy and reproducibility of the final result. The following sections detail the critical considerations at each stage of the analytical process.

Sample Preparation: Isolating Analytes from Complex Matrices

The primary goal of sample preparation is to extract the target NACs from the sample matrix (e.g., water, soil, biological fluids) and concentrate them to a level suitable for LC-MS analysis, while simultaneously removing interfering substances.[6] The choice of technique is dictated by the analyte's properties and the complexity of the matrix.

  • Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of NACs from aqueous samples.[7] The selection of the sorbent material is critical. Reversed-phase sorbents like C18 are effective for retaining nonpolar to moderately polar NACs. The rationale lies in the hydrophobic interactions between the nonpolar stationary phase and the aromatic ring of the NACs. Elution is then achieved with a more nonpolar solvent, such as acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions analytes between two immiscible liquid phases. For NACs, this typically involves extraction from an aqueous sample into an organic solvent like dichloromethane or a mixture of hexane and ethyl acetate. The choice of solvent is based on the polarity of the target NACs.

  • Single-Drop Microextraction (SDME): This is a miniaturized and environmentally friendly version of LLE that utilizes a small drop of an organic solvent for extraction.[8] It is particularly useful for trace-level analysis due to its high enrichment factor.[8]

Experimental Workflow for Nitroaromatic Compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE, LLE, or SDME) Sample->Extraction Concentration Concentration (Evaporation) Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (e.g., Reversed-Phase) Injection->Separation Ionization Ionization (ESI or APCI) Separation->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: A generalized experimental workflow for the LC-MS analysis of nitroaromatic compounds.

Chromatographic Separation: The Art of Resolving Isomers

The separation of NACs, particularly structural isomers, is a critical step that relies on the principles of chromatography.[3] The choice of stationary phase and mobile phase composition is paramount for achieving optimal resolution.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC is the most common separation mode for NACs. C18 columns are the workhorses, but for challenging separations involving isomers, alternative stationary phases can provide different selectivity. Phenyl-Hexyl columns, for instance, offer π-π interactions with the aromatic rings of NACs, providing a unique separation mechanism that can resolve co-eluting peaks observed on a C18 column.[3]

  • Mobile Phase Selection: The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute a wide range of NACs with varying polarities. The addition of a small amount of a volatile buffer, such as ammonium acetate or formic acid, is crucial for improving peak shape and ensuring efficient ionization in the mass spectrometer.[9][10]

  • Supercritical Fluid Chromatography (SFC): For certain applications, SFC can offer faster separations and unique selectivity compared to LC.[4][11] Using supercritical CO2 as the mobile phase, SFC can be a powerful tool for the analysis of less polar NACs.[4]

Mass Spectrometric Detection: Ionization and Fragmentation

The mass spectrometer provides the high sensitivity and selectivity required for trace-level quantification of NACs. The choice of ionization source is a critical decision that depends on the analyte's properties.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile NACs, such as nitrophenols and nitrobenzoic acids.[12][13] It typically operates in negative ion mode for these compounds, where deprotonation of acidic functional groups (e.g., -OH, -COOH) forms [M-H]⁻ ions.[12] The ionization efficiency in ESI can be highly dependent on the molecular structure of the NAC.[12]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a better choice for less polar NACs that are not easily ionized by ESI.[13][14] It is a gas-phase ionization technique that can also operate in negative ion mode, often through electron capture for nitroaromatic compounds.[15][16] APCI has been shown to be superior to Atmospheric Pressure Photoionization (APPI) for a broad range of energetic compounds.[14]

  • Tandem Mass Spectrometry (MS/MS): For unambiguous identification and quantification, especially in complex matrices, tandem mass spectrometry (MS/MS) is indispensable.[12] By selecting a specific precursor ion (e.g., the [M-H]⁻ ion) and monitoring its characteristic fragment ions (product ions), a highly selective detection method in the multiple reaction monitoring (MRM) mode can be developed.[12] Common fragmentation pathways for NACs include the loss of NO and NO₂.[12]

Ionization and Fragmentation of a Nitroaromatic Compound

ionization_fragmentation cluster_ionization Ionization (ESI Negative Mode) cluster_fragmentation Fragmentation (MS/MS) NAC Nitroaromatic Compound (M) Precursor [M-H]⁻ (Precursor Ion) NAC->Precursor Deprotonation Precursor_frag [M-H]⁻ Fragment1 [M-H-NO]⁻ Fragment2 [M-H-NO₂]⁻ Precursor_frag->Fragment1 Loss of NO Precursor_frag->Fragment2 Loss of NO₂

Caption: Ionization and fragmentation pathway for a typical nitroaromatic compound in negative ion ESI-MS/MS.

Method Validation: Ensuring Trustworthiness and Reliability

A fully developed LC-MS method must be validated to ensure it is fit for its intended purpose.[9] Key validation parameters, as per ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[9]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Comparative Analysis of LC-MS Methods

The following table summarizes the performance of different LC-MS methods for the analysis of various nitroaromatic compounds, providing a basis for comparison.

Analytical MethodAnalyte(s)Sample MatrixLinearity (Correlation Coefficient)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
LC-APCI-MS 18 Energetic CompoundsWaterNot Specified2.5 - 563 pg/mLNot SpecifiedNot Specified2 - 7%[14]
LC-ESI-MS/MS Nitrocatechols, Nitrophenols, etc.Particulate Matter>0.990.1 - 1.0 µg/LNot Specified90 - 104%< 9%[5]
LC-MS/MS 2-Methyl-6-nitro anilineTelmisartan APINot Specified0.05 µg/mL0.1 µg/mLNot SpecifiedNot Specified[9]
UPLC-MS/MS Phenol, 4-nitrophenol, etc.Ritonavir Drug Substance>0.9998Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[17]

Alternative and Complementary Analytical Techniques

While LC-MS is a powerful technique, other methods can be employed for the analysis of NACs, each with its own advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable NACs.[8] Derivatization may be required for polar compounds to improve their volatility and chromatographic behavior.[18] Electron Impact (EI) is a common ionization technique in GC-MS, providing characteristic fragmentation patterns useful for structural elucidation.[18][19]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a more traditional and widely available technique.[20] While less sensitive and selective than LC-MS, it can be a cost-effective option for the analysis of higher concentration samples.[20]

  • Surface-Enhanced Raman Scattering (SERS): SERS is an emerging technique that offers high sensitivity and specificity for the detection of certain NACs, such as 2,4,6-trinitrotoluene (TNT).[21] It requires minimal sample preparation and can provide rapid, in-field analysis.[21]

Conclusion: A Framework for Method Development

The selection and development of an LC-MS method for the analysis of nitroaromatic compounds is a multi-faceted process that requires a deep understanding of the analyte's chemistry, the sample matrix, and the principles of chromatography and mass spectrometry. By carefully considering each step of the workflow, from sample preparation to data analysis, researchers can develop robust, reliable, and sensitive methods that meet the stringent demands of modern analytical science. This guide provides a foundational framework for making informed decisions and troubleshooting common challenges in the pursuit of accurate and precise quantification of this important class of compounds.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry.
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  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Analytical methods for 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry.
  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry.
  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies.
  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse W
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • LC-electron Capture APCI-MS for the Determination of Nitroarom
  • Mass Spectrometry Ioniz
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • Cross-Validation of Analytical Methods for 3-Nitro-4-phenylmethoxybenzamide: A Compar
  • Rapid separation of nitroaromatic compounds by solvating gas chromatography.
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical Analysis.
  • LC-Electron capture APCI-MS for the determination of nitroaromatic compouds.
  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science.
  • Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry.
  • Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters.
  • Analytical Method Development and Validation in Pharmaceuticals.
  • Four Chromatographic Separation Techniques.
  • Nitroaromatics, Environmental Analysis of. Semantic Scholar.

Sources

A Comparative Guide to the Reactivity of 2-Bromo and 4-Bromo Substituted Nitrobenzoates in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the subtle factors that govern aromatic reactivity is paramount. In the realm of nucleophilic aromatic substitution (SNAr), the positioning of activating and leaving groups can dramatically influence reaction rates and yields. This guide provides an in-depth comparison of the reactivity between methyl 2-bromo-5-nitrobenzoate and methyl 4-bromo-3-nitrobenzoate, offering mechanistic insights and supporting experimental frameworks to inform your synthetic strategy.

The Foundation: Understanding the SNAr Mechanism

Nucleophilic aromatic substitution is a critical reaction class for forging carbon-heteroatom bonds on aromatic rings. Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized centers, the SNAr reaction targets an electron-deficient aromatic ring.[1][2] The reaction is not a single concerted step due to the steric hindrance of the benzene ring, which prevents the backside attack required for an SN2 pathway.[1][3] Instead, it proceeds via a two-step addition-elimination mechanism.[3][4]

Key Requirements for a Successful SNAr Reaction:

  • An Activated Ring: The aromatic ring must be rendered electron-poor by the presence of at least one strong electron-withdrawing group (EWG).[5][6] The nitro group (–NO₂) is a quintessential and powerful activator for this purpose.[2][3]

  • A Good Leaving Group: A sufficiently electronegative and stable group, typically a halide, must be present on the ring to be displaced.[1]

  • Strategic Positioning: Crucially, the EWG must be located at the ortho or para position relative to the leaving group.[3][6][7] This specific orientation is essential for stabilizing the reaction's key intermediate.

The mechanism's rate-determining step is the initial nucleophilic attack on the carbon atom bearing the leaving group (the ipso-carbon).[6][8] This attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3][4] The reaction's feasibility hinges on the stability of this complex. In the second, faster step, the leaving group is eliminated, and the ring's aromaticity is restored to yield the final product.[4][7]

Caption: The two-step addition-elimination pathway of the SNAr reaction.

Head-to-Head Comparison: 2-Bromo vs. 4-Bromo Nitrobenzoates

Let's consider two closely related substrates: methyl 2-bromo-5-nitrobenzoate and methyl 4-bromo-3-nitrobenzoate. While both possess the necessary components for an SNAr reaction (a nitro group, a bromine leaving group, and an ester), their reactivity profiles differ significantly due to the interplay of electronic and steric effects.

Electronic Effects: The Power of Resonance Stabilization

The primary reason SNAr reactions are favorable with ortho or para EWGs is resonance stabilization of the Meisenheimer complex.[6][7][8] When the nucleophile attacks, the resulting negative charge is delocalized across the π-system of the ring. In both the 2-bromo and 4-bromo isomers, a key resonance contributor places this negative charge directly on the electronegative oxygen atoms of the nitro group.[3][4] This delocalization significantly stabilizes the high-energy intermediate, lowering the activation energy of the rate-determining step.[8]

Experimental_Workflow A Prepare Sodium Phenoxide in DMF (0°C to RT) D Add Phenoxide Solution to Both Flasks A->D B Dissolve Ortho-Isomer in Flask 1 B->D C Dissolve Para-Isomer in Flask 2 C->D E Heat Both Reactions to 80°C D->E F Monitor Progress via TLC (Every 30 min) E->F G Quench Reaction with aq. NH4Cl F->G Reaction Complete H Extract with Diethyl Ether G->H I Wash, Dry, and Concentrate H->I J Purify via Column Chromatography I->J K Calculate Yield and Characterize J->K

Sources

A Senior Application Scientist's Guide to Methyl 2-bromo-4-nitrobenzoate and its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and medicinal chemistry, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. The methyl 2-bromo-nitrobenzoate scaffold is a versatile intermediate, prized for its trifecta of functional handles: an ester, a nitro group, and a halogen. However, the positional isomerism of the nitro group profoundly alters the molecule's electronic and steric character, leading to significant, and often counterintuitive, differences in reactivity.

This guide provides an in-depth, objective comparison of Methyl 2-bromo-4-nitrobenzoate with its 5-nitro and 3-nitro isomers. Moving beyond a simple cataloging of properties, we will dissect the causal relationships between structure and reactivity, supported by experimental data and established chemical principles. Our aim is to equip you, the researcher, with the field-proven insights necessary to make informed decisions in your synthetic endeavors.

Physicochemical and Spectroscopic Overview

A foundational understanding of the isomers begins with their basic physical and spectroscopic properties. While sharing the same molecular formula and weight, their distinct substitution patterns lead to differences in crystal packing and intramolecular interactions, reflected in their melting points and appearance.

PropertyThis compoundMethyl 2-bromo-5-nitrobenzoateMethyl 2-bromo-3-nitrobenzoate
CAS Number 100959-22-6[1]6942-36-55337-09-7[2]
Molecular Formula C₈H₆BrNO₄[1]C₈H₆BrNO₄[3]C₈H₆BrNO₄[2]
Molecular Weight 260.04 g/mol [1]260.04 g/mol [3]260.04 g/mol [2]
Appearance Light orange to yellow/green powderWhite to light yellow powder/crystalBrown or yellow solid[2]
Melting Point 82-86 °C79-81 °CNot consistently reported

Spectroscopically, the ¹H NMR spectra of these isomers are particularly informative. The chemical shifts and coupling constants of the aromatic protons provide a clear fingerprint of the substitution pattern. For instance, the protons on the 4-nitro isomer will exhibit a different splitting pattern compared to the more complex splitting often seen in the 3-nitro and 5-nitro isomers due to their varied symmetry.

isomers cluster_4nitro This compound cluster_5nitro Methyl 2-bromo-5-nitrobenzoate cluster_3nitro Methyl 2-bromo-3-nitrobenzoate node_4 node_4 node_5 node_5 node_3 node_3 SNAr_Mechanism 4_Start This compound 4_Int Meisenheimer Complex (Resonance Stabilized) 4_Start->4_Int + Nu⁻ 4_Prod Substituted Product 4_Int->4_Prod - Br⁻ 5_Start Methyl 2-bromo-5-nitrobenzoate 5_Int Meisenheimer Complex (Inductively Stabilized Only) 5_Start->5_Int + Nu⁻ 5_Prod Substituted Product 5_Int->5_Prod - Br⁻

Caption: SₙAr reactivity comparison.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is another crucial transformation, opening pathways to amides, sulfonamides, and diazonium salts. The ease of reduction can be influenced by the electronic environment. While all three isomers can be reduced using standard conditions (e.g., H₂, Pd/C; SnCl₂, HCl), the electron density at the nitro group may subtly affect reaction rates. Substituents that withdraw electron density can sometimes facilitate reduction. [4]However, in this series, the differences are generally less pronounced than in SₙAr, and steric hindrance around the nitro group (as in the 3-nitro isomer) could play a more significant role by affecting the catalyst's access.

Experimental Protocols: A Self-Validating System

To translate theory into practice, we provide representative protocols. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Synthesis of this compound

This protocol outlines a typical two-step synthesis starting from 2-bromo-4-nitrotoluene. The logic is applicable to the synthesis of the other isomers from their respective toluic precursors.

Synthesis_Workflow start 2-Bromo-4-nitrotoluene oxidation Step 1: Oxidation (KMnO₄, Pyridine/H₂O, Reflux) start->oxidation workup1 Acidic Workup & Filtration oxidation->workup1 intermediate 2-Bromo-4-nitrobenzoic Acid esterification Step 2: Fischer Esterification (Methanol, H₂SO₄ (cat.), Reflux) intermediate->esterification workup2 Aqueous Workup & Extraction esterification->workup2 product This compound workup1->intermediate workup2->product

Caption: General workflow for isomer synthesis.

Protocol: Step 1 - Oxidation of 2-bromo-4-nitrotoluene [5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-bromo-4-nitrotoluene (1.0 eq) in a mixture of pyridine and water.

    • Causality: Pyridine acts as a co-solvent and base, while water is the primary solvent for the oxidizing agent, potassium permanganate (KMnO₄).

  • Reaction: Heat the mixture to 70-80°C. Add KMnO₄ (approx. 6.0 eq) portion-wise over 40-60 minutes. The exothermic reaction should be controlled by the rate of addition.

    • Causality: Portion-wise addition prevents a runaway reaction. The strong oxidizing agent, KMnO₄, converts the benzylic methyl group to a carboxylic acid.

  • Monitoring & Workup: Reflux the mixture for 8-12 hours until TLC or HPLC shows consumption of the starting material. Cool the reaction and filter the hot suspension to remove manganese dioxide (MnO₂) byproduct.

    • Causality: Hot filtration is crucial as the product, sodium 2-bromo-4-nitrobenzoate, is soluble in the hot aqueous solution, while MnO₂ is not.

  • Isolation: Cool the filtrate in an ice bath and acidify with concentrated HCl to pH < 2. The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry. [5] * Causality: Protonation of the carboxylate salt renders the carboxylic acid insoluble in the aqueous medium, allowing for its isolation.

Protocol: Step 2 - Fischer Esterification

  • Setup: Dissolve the 2-bromo-4-nitrobenzoic acid (1.0 eq) in an excess of methanol.

    • Causality: Methanol serves as both the solvent and the reagent.

  • Reaction: Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) and reflux the mixture for 4-6 hours.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.

  • Workup & Isolation: Cool the reaction, remove the excess methanol under reduced pressure, and dissolve the residue in ethyl acetate. Wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

    • Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

Conclusion and Strategic Recommendations

The choice between this compound and its 3-nitro and 5-nitro isomers is not arbitrary but a strategic decision rooted in chemical reactivity.

  • For Nucleophilic Aromatic Substitution (SₙAr): This compound and Methyl 2-bromo-3-nitrobenzoate are the reagents of choice. Their para and ortho relationship between the nitro and bromo groups, respectively, provides powerful resonance stabilization for the SₙAr intermediate, ensuring high reactivity. The 4-nitro isomer is often preferred due to potentially lower steric hindrance. Methyl 2-bromo-5-nitrobenzoate is a poor substrate for SₙAr and should be avoided for such transformations.

  • For Transformations Elsewhere on the Ring: If the synthetic goal involves reactions where the high reactivity of the C-Br bond towards nucleophiles is undesirable, the less reactive Methyl 2-bromo-5-nitrobenzoate becomes the superior choice. Its relative inertness in SₙAr allows for selective manipulation of the ester or nitro groups without premature displacement of the bromide.

By understanding the fundamental principles that govern the reactivity of these isomers, researchers can design more elegant, efficient, and robust synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • PubChem. (n.d.). Methyl 2-bromo-3-nitrobenzoate.
  • StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate.
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  • Ningbo Inno Pharmchem Co., Ltd. (2023). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.
  • SpectraBase. (n.d.). Methyl 2-bromo-5-nitrobenzoate.
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • ResearchGate. (2009). Study on electroreduction performance and mechanism of substituted aryl nitrobenzene.
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  • Brainly. (2023). QUESTION 3 Methyl m-nitrobenzoate is less reactive than methyl benzoate in Electrophilic Aromatic.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Bromo-Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of bromo-nitrobenzoic acid derivatives. As a versatile scaffold, this chemical series presents a compelling starting point for the development of novel therapeutic agents. We will dissect the influence of each functional group, compare the performance of various analogs based on available data, and provide actionable experimental protocols for synthesizing and evaluating these compounds. Our focus is on elucidating the causal links between chemical structure and biological function, thereby empowering rational drug design.

The Bromo-Nitrobenzoic Acid Scaffold: A Trifecta of Functionality

The bromo-nitrobenzoic acid core is a highly functionalized aromatic system, offering three distinct points for chemical modification. Understanding the intrinsic properties of each component is fundamental to predicting the biological activity of its derivatives.[1][2]

  • The Carboxylic Acid (-COOH): This group is the primary anchor for interaction with biological targets. As a potent hydrogen bond donor and acceptor, it frequently engages with amino acid residues in enzyme active sites or receptor binding pockets.[3] Furthermore, it serves as a straightforward synthetic handle for creating ester and amide libraries, which can modulate properties like solubility, cell permeability, and metabolic stability.[1]

  • The Bromine Atom (-Br): More than just a bulky substituent, the bromine atom significantly influences the molecule's electronic profile and lipophilicity. It can participate in halogen bonding, a non-covalent interaction that enhances binding affinity and selectivity for a target protein.[4] Critically, it provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to expand the chemical space.[1]

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic nature of the aromatic ring, increasing the acidity of the carboxylic acid.[3][4] This functional group is a well-established pharmacophore in its own right, frequently found in compounds with potent antimicrobial and anticancer activities.[4] A key synthetic transformation is the reduction of the nitro group to an amine (-NH₂), which opens a vast new landscape of derivatization and often leads to a different, sometimes enhanced, biological activity profile.[1][3]

Below is a diagram illustrating the key reactive sites on the bromo-nitrobenzoic acid scaffold and the primary classes of derivatives that can be accessed.

SAR_Logic cluster_core Bromo-Nitrobenzoic Acid Core cluster_derivatives Derivative Classes cluster_activity Potential Biological Activities Core C₇H₄BrNO₄ Amides Amides / Esters Core->Amides Carboxylic Acid Modification Biaryls Biaryl Compounds Core->Biaryls Bromine (Cross-Coupling) Amines Amino Derivatives (Heterocycles) Core->Amines Nitro Group (Reduction) Antimicrobial Antimicrobial Amides->Antimicrobial Anticancer Anticancer Amides->Anticancer Biaryls->Anticancer EnzymeInhibitor Enzyme Inhibition Biaryls->EnzymeInhibitor Amines->Antimicrobial Amines->EnzymeInhibitor Key H-bond donor

Caption: Logical relationships in the derivatization of the bromo-nitrobenzoic acid core.

Comparative Analysis of Biological Activity

While comprehensive SAR studies on a single, unified series of bromo-nitrobenzoic acid derivatives are limited, we can synthesize data from related analogs to establish clear trends and guide future discovery efforts.

Antimicrobial Activity

The presence of both bromo and nitro groups is strongly correlated with antimicrobial potential. The nitro group, in particular, is a known pharmacophore in various antimicrobial agents.[3][4]

  • Influence of Halogens: Studies on related benzoic acid derivatives have consistently shown that electron-withdrawing groups, such as bromine, can enhance antimicrobial activity.[5] For instance, in a series of p-amino benzoic acid derivatives, bromo-substituted compounds displayed potent activity against the bacterium Bacillus subtilis and the fungi Candida albicans and Aspergillus niger.[5]

  • Positional Isomerism: The placement of the bromine atom is critical. The same study revealed that a meta-bromo derivative was most effective against B. subtilis, whereas a para-bromo analog showed superior activity against the tested fungal strains.[5] This highlights the importance of steric and electronic factors in the interaction with microbial targets.

  • Combined Effect: Research on flavonoid derivatives has demonstrated that the presence of both bromine and a nitro group can lead to potent inhibitory activity against pathogenic bacteria.[6] This suggests a synergistic or additive effect between the two functional groups.

Anticancer Activity

The bromo-nitrobenzoic acid scaffold holds promise for the development of novel anticancer agents, leveraging multiple potential mechanisms of action.

  • HDAC Inhibition: Benzoic acid derivatives are known to retard cancer cell growth by inhibiting histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[7]

  • Signaling Pathway Modulation: This class of compounds can affect critical cellular signaling pathways involved in cancer progression, including MAPK, AMPK, and p53.[8]

  • Inferred Activity: The nitro group is a feature of several compounds with documented anticancer properties.[4] While direct evidence for bromo-nitrobenzoic acids is still emerging, their structural alerts and the known activities of related compounds make them a high-priority scaffold for screening against various cancer cell lines.[8][9]

Enzyme Inhibition

The scaffold is well-suited for designing targeted enzyme inhibitors, with each functional group playing a potential role in binding and selectivity.

  • Target Classes: The structural features of these derivatives make them promising candidates for inhibiting various enzyme classes, including kinases, farnesyltransferases, and monoamine oxidases.[4]

  • Role of the Amino Group: Upon reduction of the nitro group, the resulting amine acts as a crucial hydrogen bond donor. This feature is known to be vital for the activity of many enzyme inhibitors, particularly receptor tyrosine kinase (RTK) inhibitors.[4]

  • Enhancing Affinity: The bromine atom can contribute to enhanced binding affinity and selectivity through halogen bonding with the enzyme's active site.[4] The carboxylic acid provides a key anchoring point for electrostatic interactions.[3]

Comparative SAR Summary

The following table summarizes the key structure-activity relationships discussed, providing a comparative overview to guide derivatization strategies.

Derivative Class / ModificationKey Structural FeatureInfluence on Biological ActivityRationale & Supporting Evidence
Core Scaffold Bromo and Nitro groups presentBaseline for antimicrobial and anticancer potential.The nitro group is a known pharmacophore; the bromo group can enhance potency via halogen bonding and lipophilicity.[3][4][5]
Amide/Ester Derivatives Modification at the -COOH groupModulates pharmacokinetics (solubility, stability). Can act as a prodrug strategy.Standard medicinal chemistry approach to improve drug-like properties.[1]
Amino-Bromo Derivatives Reduction of -NO₂ to -NH₂Shifts activity profile, often enhancing enzyme inhibition (e.g., kinases).The amino group is a strong hydrogen bond donor, critical for binding to many enzyme active sites.[4]
Positional Isomers Location of -Br and -NO₂ groupsCritically determines potency and selectivity.Steric and electronic effects vary with substituent position, altering target engagement. (e.g., m-bromo vs. p-bromo antimicrobial activity).[5]
Biaryl Derivatives Replacement of -Br via cross-couplingGreatly expands chemical space, allowing for fine-tuning of target selectivity and potency.Suzuki and other cross-coupling reactions enable the introduction of diverse functionalities.[1]

Key Experimental Protocols

To facilitate research in this area, we provide detailed, self-validating protocols for key synthetic transformations. These methods are foundational for building a library of derivatives for SAR studies.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine to form the corresponding amide.[1]

Step 1: Acyl Chloride Formation

  • Suspend the starting bromo-nitrobenzoic acid (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol).

  • Add oxalyl chloride (1.5 eq.) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Validation: The reaction can be monitored by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in DCM (10 mL/mmol).

  • In a separate flask, dissolve the desired primary or secondary amine (1.2 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) in DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the mixture to stir at room temperature for 4-12 hours.

  • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details a robust method for reducing the nitro group to a primary amine using iron powder in an acidic medium, a transformation that dramatically alters the compound's electronic and biological properties.[1]

  • To a round-bottom flask, add the starting bromo-nitrobenzoic acid derivative (1.0 eq.) and ethanol (15 mL/mmol).

  • Add water (4 mL/mmol) and concentrated hydrochloric acid (HCl, 2.0 eq.).

  • Heat the mixture to reflux (approx. 80-90 °C).

  • Add iron powder (Fe, 5.0 eq.) portion-wise over 30 minutes to control the exothermic reaction.

  • Continue to reflux for 2-4 hours, monitoring the reaction progress.

  • Validation: The reaction can be monitored by TLC, staining with an appropriate agent (e.g., ninhydrin for the amine product). The disappearance of the starting material indicates completion.

  • Once complete, cool the reaction to room temperature and filter the hot mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue carefully with a saturated NaHCO₃ solution until the pH is ~7-8, which should precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude 2-amino-bromobenzoic acid derivative can be further purified by recrystallization if necessary.

The diagram below outlines a general workflow for a SAR-guided drug discovery program utilizing these protocols.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Start: Bromo-Nitrobenzoic Acid Scaffold protocol1 Protocol 1: Amide/Ester Synthesis start->protocol1 protocol2 Protocol 2: Nitro Reduction start->protocol2 protocol3 Suzuki Coupling (at Bromo position) start->protocol3 library Diverse Chemical Library protocol1->library protocol2->library protocol3->library screen1 Antimicrobial Assays (MIC determination) library->screen1 screen2 Anticancer Assays (Cell viability, IC50) library->screen2 screen3 Enzyme Inhibition Assays (Ki, IC50) library->screen3 data SAR Data Analysis screen1->data screen2->data screen3->data lead Lead Compound Identification data->lead lead->start Rational Design & Further Optimization

Caption: General workflow for a SAR-guided drug discovery program.

Conclusion and Future Directions

The bromo-nitrobenzoic acid scaffold represents a rich starting point for medicinal chemistry campaigns. The structure-activity relationships, inferred from a range of related benzoic acid derivatives, provide a clear strategic framework:

  • Antimicrobial agents can be optimized by exploring positional isomerism of the bromo and nitro groups.

  • Anticancer therapeutics may emerge from derivatives that modulate key signaling pathways or act as HDAC inhibitors.

  • Enzyme inhibitors with high potency can be developed by reducing the nitro group to an amine and leveraging halogen bonding from the bromine atom.

Future research should focus on generating quantitative SAR (QSAR) data by synthesizing and testing a systematic library of analogs. The use of cross-coupling reactions at the bromine position will be instrumental in exploring novel chemical space and identifying derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

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  • Le, T. B., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2821-2831. [Link]
  • ResearchGate. (2015).
  • Cueva, C., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3709. [Link]
  • Zhang, M., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2005-2012. [Link]

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A Senior Application Scientist's Guide to 2-Bromo-Nitrobenzoic Acid Analogs: A Physicochemical Comparison for Synthetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final product. The substituted benzoic acid motif is a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. Among these, bromo-nitrobenzoic acids offer a particularly versatile scaffold, featuring a carboxylic acid for derivatization, a bromine atom amenable to cross-coupling reactions, and a nitro group that can be readily transformed into other functionalities or used to modulate the electronic properties of the molecule.

This guide provides an in-depth comparison of the key physicochemical properties of 2-bromo-nitrobenzoic acid and its structural isomers. Understanding these properties is paramount for optimizing reaction conditions, developing robust purification strategies, and ultimately, for the rational design of molecules with desired biological activities. The insights presented herein are grounded in a synthesis of literature data and established experimental methodologies, providing a practical framework for laboratory work.

The Strategic Importance of Isomer Selection

The relative positions of the bromo and nitro substituents on the benzoic acid ring dramatically alter the molecule's electronic landscape and steric environment. These differences manifest in distinct physicochemical properties, including acidity (pKa), lipophilicity (LogP), melting point, and solubility. Such variations are not merely academic; they have direct, practical implications in the laboratory. For instance, a lower pKa may necessitate different pH conditions for an extraction, while a higher melting point might suggest greater crystal lattice stability, impacting purification by recrystallization.

This guide will focus on a comparative analysis of the following key analogs:

  • 2-Bromo-3-nitrobenzoic acid

  • 2-Bromo-4-nitrobenzoic acid

  • 2-Bromo-5-nitrobenzoic acid

  • 4-Bromo-3-nitrobenzoic acid

  • 3-Bromo-5-nitrobenzoic acid

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of the selected 2-bromo-nitrobenzoic acid analogs. It is important to note that while melting points are experimentally determined, the pKa and LogP values are often computationally predicted and should be considered as such.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)
2-Bromo-3-nitrobenzoic acid BrC₆H₃(NO₂)(COOH)246.02184-186~1.92.06
2-Bromo-4-nitrobenzoic acid BrC₆H₃(NO₂)(COOH)246.02167-171~2.12.1
2-Bromo-5-nitrobenzoic acid BrC₆H₃(NO₂)(COOH)246.02180-181~2.12.1
4-Bromo-3-nitrobenzoic acid BrC₆H₃(NO₂)(COOH)246.02215-218~2.52.5
3-Bromo-5-nitrobenzoic acid BrC₆H₃(NO₂)(COOH)246.02159-161~3.092.3

Key Insights from the Data:

  • Acidity (pKa): The presence of two electron-withdrawing groups (bromo and nitro) significantly increases the acidity of these compounds compared to benzoic acid (pKa ≈ 4.2). The isomers with substituents ortho to the carboxylic acid (2-bromo-3-nitro and 2-bromo-4-nitro) are predicted to be the most acidic. This "ortho effect" is a combination of through-space electrostatic interactions and steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, weakening the O-H bond and facilitating proton donation.[1]

  • Lipophilicity (LogP): The LogP values, which indicate the compound's partitioning between octanol and water, are all in a similar range, suggesting moderate lipophilicity. This property is a crucial determinant of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) in drug development.

  • Melting Point: The melting points vary significantly among the isomers, reflecting differences in their crystal packing and intermolecular forces. 4-Bromo-3-nitrobenzoic acid exhibits the highest melting point, suggesting a more stable crystal lattice.[2] This can be advantageous for purification by recrystallization but may also indicate lower solubility.

Solubility Profile

While quantitative solubility data in a wide range of organic solvents is not extensively available in the literature, qualitative observations indicate that these compounds are generally soluble in polar organic solvents and have limited solubility in water.[2][3]

General Solubility Trend: Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Dichloromethane > Toluene > Water[3]

The solubility in a given solvent is a critical parameter for reaction setup, work-up procedures, and purification. For instance, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal for recrystallization.

Spectroscopic Fingerprints: A Comparative Look at NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, providing a unique fingerprint for each isomer.

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
4-Bromobenzoic acid (for reference) ~13.16 (1H, s, COOH), 7.86 (2H, d), 7.69 (2H, d)[4]Not readily available in a comparable format
3-Nitrobenzoic acid (for reference) ~13.64 (1H, s, COOH), 8.31 (2H, m), 8.16 (2H, m)[5]166.27, 150.47, 136.89, 131.15, 124.16[5]
3-Bromo-5-nitrobenzoic acid ~13.8 (1H, br s, COOH), 8.60 (1H, s), 8.55 (1H, s), 8.37 (1H, s)[6]Not readily available in a comparable format

Note: NMR chemical shifts are approximate and can vary with solvent and concentration. The provided data for reference compounds helps to understand the influence of individual substituents.

The complex splitting patterns and distinct chemical shifts in the aromatic region of the ¹H NMR spectra allow for unambiguous identification of each isomer. Similarly, the ¹³C NMR spectra show characteristic shifts for the carboxyl carbon and the substituted aromatic carbons.[7]

Applications in Synthesis: The Impact of Physicochemical Properties

The choice of a specific bromo-nitrobenzoic acid isomer is often dictated by the synthetic strategy and the desired properties of the target molecule.

  • Pharmaceutical Synthesis: These compounds are key intermediates in the production of a variety of pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents.[8][9][10][11] For example, 4-Bromo-2-nitrobenzoic acid is a crucial building block for the synthesis of Lonafarnib, a farnesyltransferase inhibitor investigated for its potential in treating progeria and cancer.[11] The reactivity of the bromo and nitro groups allows for the construction of complex heterocyclic systems common in drug molecules.

  • Agrochemicals: Bromo-nitrobenzoic acids are also utilized in the synthesis of herbicides and other crop protection agents.[10][12] The specific substitution pattern can be tailored to achieve selective activity against target pests or weeds while minimizing effects on non-target organisms.

  • Material Science: The unique electronic and structural features of these molecules make them interesting candidates for the development of advanced materials, such as specialty polymers and coatings.[13]

Experimental Protocols

To ensure the scientific integrity and reproducibility of research, the accurate determination of physicochemical properties is essential. The following section details standardized, self-validating protocols for key experimental procedures.

Melting Point Determination

The melting point is a fundamental property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Workflow for Melting Point Determination

G Workflow for Melting Point Determination A Sample Preparation (Dry and finely powder the sample) B Capillary Tube Packing (Pack to a height of 2-3 mm) A->B C Apparatus Setup (Place capillary in heating block) B->C D Rapid Heating (To ~15-20°C below expected m.p.) C->D E Slow Heating (Reduce rate to 1-2°C/min) D->E F Observation & Recording (Note onset and completion of melting) E->F G Report Melting Range F->G

Caption: Capillary method for melting point determination.

Detailed Protocol:

  • Sample Preparation: Ensure the sample of the bromo-nitrobenzoic acid analog is completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating: If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.

  • Equilibration and Measurement: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded range is the melting point of the sample.

Causality Behind Experimental Choices:

  • Fine Powder: Using a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point reading.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the temperature of the sample to equilibrate with the temperature of the heating block, preventing an overestimation of the melting point.

Solubility Determination (Qualitative)

This protocol provides a straightforward method to assess the solubility of a compound in various solvents, which is essential for planning reactions and purifications.

Workflow for Qualitative Solubility Testing

G Workflow for Qualitative Solubility Testing A Sample Addition (Add ~20 mg of solid to a test tube) B Solvent Addition (Add 1 mL of solvent) A->B C Agitation (Vortex or shake vigorously for 1-2 min) B->C D Observation (Observe for dissolution) C->D E Classification (Soluble, partially soluble, or insoluble) D->E G Workflow for Potentiometric Titration A Prepare Acid Solution (Accurately weigh and dissolve sample) B Calibrate pH Meter (Using standard buffers) A->B C Titrate with Standard Base (Add titrant in small increments) B->C D Record pH vs. Volume (Generate titration curve) C->D E Determine Equivalence Point (Point of maximum slope) D->E F Calculate pKa (pH at half-equivalence point) E->F

Caption: A workflow for determining pKa via potentiometric titration.

Detailed Protocol:

  • Preparation: Accurately weigh a sample of the bromo-nitrobenzoic acid isomer and dissolve it in a known volume of deionized water (or a suitable co-solvent if water solubility is low).

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration Setup: Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

  • Data Collection: After each addition of the base, allow the pH reading to stabilize and record the pH and the total volume of base added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination: Determine the equivalence point, which is the point of the steepest slope on the titration curve. The volume of base at the half-equivalence point (half the volume of base required to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal. The pH at this half-equivalence point is equal to the pKa of the acid.

Causality Behind Experimental Choices:

  • Standardized Base: The concentration of the titrant must be accurately known to precisely determine the equivalence point and, consequently, the pKa.

  • Slow Titration and Stabilization: Allowing the pH to stabilize after each addition of base ensures that the measurement reflects the true equilibrium of the acid-base reaction.

Conclusion

The 2-bromo-nitrobenzoic acid analogs are a family of versatile and highly valuable intermediates in modern organic synthesis. The subtle yet significant differences in their physicochemical properties, driven by the isomeric positions of the bromo and nitro substituents, have profound implications for their reactivity, handling, and application. A thorough understanding of these properties, supported by robust experimental validation, empowers researchers and drug development professionals to make informed decisions, optimize synthetic strategies, and ultimately, accelerate the discovery and development of new chemical entities. This guide serves as a foundational resource to aid in this critical endeavor.

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A Senior Application Scientist's Guide to the Chromatographic Separation of Bromonitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise separation and quantification of isomeric impurities are not merely analytical challenges; they are fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. Bromonitrobenzoic acids, as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), present a classic case of positional isomerism where subtle structural differences profoundly impact chromatographic behavior.[1] This guide provides an in-depth, objective comparison of chromatographic strategies for resolving these critical isomers, grounded in experimental data and first principles.

Understanding the Challenge: The Physicochemical Landscape of Bromonitrobenzoic Acid Isomers

The successful separation of any mixture begins with a thorough understanding of the analytes. Bromonitrobenzoic acid has several positional isomers, where the bromo and nitro functional groups occupy different positions on the benzoic acid ring. These seemingly minor positional shifts create significant differences in their physicochemical properties, which we can exploit for chromatographic separation.

Key properties that influence separability include:

  • Polarity and Dipole Moment: The relative positions of the electron-withdrawing nitro group, the electronegative bromo group, and the acidic carboxylic acid group alter the overall dipole moment and polarity of each isomer.

  • Acidity (pKa): The proximity of the electron-withdrawing groups to the carboxylic acid moiety influences its acidity. For instance, an ortho-substituent can exert a strong inductive effect, increasing the acidity (lowering the pKa) compared to a meta or para-substituent.[2] This difference in pKa can be a powerful tool in manipulating retention in reversed-phase HPLC.

  • Molecular Shape and Steric Hindrance: The spatial arrangement of the substituents affects how the isomers interact with the stationary phase. For example, the "ortho effect" can force the carboxylic acid group out of the plane of the benzene ring, altering its interaction with the chromatographic surface.[2]

There are ten possible positional isomers of bromonitrobenzoic acid. A few examples include:

  • 2-Bromo-3-nitrobenzoic acid[3][4]

  • 2-Bromo-4-nitrobenzoic acid[5]

  • 4-Bromo-3-nitrobenzoic acid[6]

The subtle differences in the properties of these isomers are the key to their chromatographic separation.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is paramount for achieving baseline separation of bromonitrobenzoic acid isomers. Here, we compare the most relevant and powerful approaches: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separations

HPLC, particularly in the reversed-phase mode, is the most common and often the first-choice method for separating positional isomers of aromatic acids.[7][8]

Mechanism of Separation in Reversed-Phase HPLC:

In reversed-phase HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is primarily driven by the hydrophobic interactions between the analytes and the stationary phase. The more nonpolar an isomer is, the more strongly it will be retained.

The acidity of the mobile phase is a critical parameter. By adjusting the pH of the aqueous portion of the mobile phase to be below the pKa of the carboxylic acid group, the analytes will be in their neutral, less polar form, leading to increased retention. Conversely, a mobile phase pH above the pKa will result in the ionized, more polar carboxylate form, which will have less retention. The differences in the pKa values of the isomers can thus be leveraged to fine-tune selectivity.

Stationary Phase Selection:

While C18 columns are a good starting point, other stationary phases can offer unique selectivities for aromatic positional isomers:

  • Phenyl-Hexyl Phases: These phases can provide alternative selectivity through π-π interactions between the phenyl ligands and the aromatic ring of the analytes.[9] This can be particularly effective for separating isomers where differences in electron density across the aromatic ring are significant.[9]

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can offer different selectivity for polar analytes and improved peak shape, especially when using highly aqueous mobile phases.

  • Metal-Organic Framework (MOF) Based Phases: Emerging research has shown that MOFs, such as MIL-53(Fe), can serve as novel stationary phases in HPLC, demonstrating excellent performance in separating positional isomers like dichlorobenzene and nitroaniline.[7] The separation mechanism is attributed to a typical reversed-phase behavior, but with unique selectivity profiles.[7]

Ultra-High-Performance Liquid Chromatography (UPLC): The High-Resolution Advantage

UPLC utilizes columns packed with sub-2 µm particles, which, when combined with a system capable of handling high backpressures, delivers significantly higher resolution, speed, and sensitivity compared to traditional HPLC. For complex mixtures of bromonitrobenzoic acid isomers or when trace-level impurities need to be quantified, UPLC is the superior choice.

The principles of separation in UPLC are the same as in HPLC, but the increased efficiency allows for better resolution of closely eluting peaks. A method developed on an HPLC system can often be transferred to a UPLC system for improved performance, though some method optimization may be required. High-temperature UPLC with an entirely aqueous mobile phase has also been shown to be effective for the separation of bromobenzoic acid isomers and their metabolites.[10]

Supercritical Fluid Chromatography (SFC): A Green and Orthogonal Approach

SFC is a powerful normal-phase chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[11] It is particularly well-suited for the separation of chiral compounds and can also be highly effective for the separation of positional isomers.[11]

Advantages of SFC for Isomer Separation:
  • Orthogonal Selectivity: SFC often provides a completely different selectivity compared to reversed-phase HPLC.[12] This makes it an excellent complementary technique for resolving isomers that are difficult to separate by HPLC.

  • High Speed: The low viscosity of supercritical CO2 allows for high flow rates without generating excessive backpressure, leading to very fast separations.[13]

  • Green Chemistry: Replacing the majority of organic solvents with environmentally benign CO2 makes SFC a much greener alternative to HPLC.

  • Unique Stationary Phases: A variety of stationary phases are available for SFC, including those with diol and 2-picolylamine functionalities, which have demonstrated success in separating positional isomers of disubstituted benzoic acids.

SFC is a powerful tool for analyzing a wide range of compounds, including non-polar substances and thermally labile molecules.[11][13]

Experimental Data and Protocols

To provide a practical comparison, let's consider a hypothetical separation of a mixture of bromonitrobenzoic acid isomers.

Comparative Performance Data

The following table summarizes the expected performance of HPLC, UPLC, and SFC for the separation of a mixture of three bromonitrobenzoic acid isomers.

ParameterHPLCUPLCSFC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm2-Picolylamine, 3.0 x 100 mm, 3 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterSupercritical CO2
Mobile Phase B AcetonitrileAcetonitrileMethanol with 0.2% Formic Acid
Gradient 20-80% B in 15 min20-80% B in 5 min5-40% B in 3 min
Flow Rate 1.0 mL/min0.5 mL/min2.0 mL/min
Temperature 30 °C40 °C40 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Run Time ~20 min~7 min~5 min
Resolution (Critical Pair) >1.5>2.0>1.8
Relative Solvent Consumption HighModerateLow
Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for developing a chromatographic method for the separation of bromonitrobenzoic acid isomers.

G cluster_prep Sample and Standard Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Routine Analysis prep_start Weigh and dissolve sample/standards in a suitable diluent (e.g., 50:50 Acetonitrile:Water) dev_screen Screen different columns (C18, Phenyl-Hexyl) and techniques (HPLC, UPLC, SFC) prep_start->dev_screen Inject into chromatographic system dev_opt Optimize mobile phase composition (organic modifier, pH), gradient, and temperature dev_screen->dev_opt Select best initial conditions dev_check Verify peak identity using a reference standard or mass spectrometry dev_opt->dev_check val_spec Specificity: Ensure no interference from placebo or other impurities dev_check->val_spec Proceed with promising method val_lin Linearity and Range val_spec->val_lin val_acc Accuracy and Precision val_lin->val_acc val_robust Robustness: Small, deliberate changes to method parameters val_acc->val_robust analysis_run Analyze samples using the validated method val_robust->analysis_run Finalized method analysis_quant Quantify isomers and impurities against a reference standard analysis_run->analysis_quant

Caption: Workflow for chromatographic method development and validation.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for the separation of bromonitrobenzoic acid isomers using a standard reversed-phase HPLC method.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Reference standards for the bromonitrobenzoic acid isomers of interest

3. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 70% B

    • 12-15 min: 70% B

    • 15.1-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of each isomer reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a mixed standard solution containing all isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions.

  • Prepare the sample for analysis by dissolving it in the same diluent to a suitable concentration.

5. System Suitability:

  • Inject the mixed standard solution five times.

  • The relative standard deviation (RSD) for the peak areas of each isomer should be less than 2.0%.

  • The resolution between all adjacent peaks should be greater than 1.5.

Conclusion and Recommendations

The successful chromatographic separation of bromonitrobenzoic acid isomers is a critical task in pharmaceutical development and quality control. While reversed-phase HPLC remains a robust and reliable starting point, a comprehensive approach that considers alternative stationary phases and orthogonal techniques like SFC will provide the greatest chance of success for resolving challenging isomer pairs.

For routine quality control, a well-optimized UPLC method offers the best balance of resolution, speed, and sensitivity. The higher efficiency of UPLC can reveal trace impurities that might be missed with traditional HPLC.

When co-elution is observed in reversed-phase methods, Supercritical Fluid Chromatography (SFC) should be employed as a powerful orthogonal technique. Its unique selectivity often provides the necessary resolution for isomers that are inseparable by HPLC.

Ultimately, the choice of method will depend on the specific isomers of interest, the required level of sensitivity, and the available instrumentation. A systematic method development approach, as outlined in this guide, will ensure the selection of a robust and reliable method for the critical task of isomer separation.

References
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  • PubChem. (n.d.). 2-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 313534.
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  • Cheméo. (n.d.). Chemical Properties of 4-bromo-3-nitrobenzoic acid.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Agilent. (n.d.).
  • PubMed. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
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  • PubChem. (n.d.). 3-Nitrobenzoic acid | C7H5NO4 | CID 8497.
  • SIELC Technologies. (2018). 4-Bromobenzoic acid.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-bromo-4-nitrobenzoate (CAS No. 100959-22-6). As a halogenated nitroaromatic compound, this chemical requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are designed to provide a clear, step-by-step framework for researchers, scientists, and drug development professionals.

Hazard Profile and Essential Precautions

This compound is an organic compound that presents several hazards requiring careful management. The presence of both a bromine atom and a nitro group on the aromatic ring contributes to its reactivity and toxicological profile.[1][2] Understanding these hazards is the foundation of its safe handling and disposal.

Key Hazards:

  • Irritation: It is known to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Effects: Inhalation of dust may cause respiratory irritation.[4][5][6]

  • Environmental Toxicity: Like many nitroaromatic compounds, it should be considered harmful to aquatic life, and its release into the environment must be strictly avoided.[7]

Hazard Identification Summary
Hazard ClassificationCategoryGHS StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[4]

Causality of Hazards: The nitro group (NO₂) makes the aromatic ring electron-deficient, influencing its chemical reactivity and biological interactions.[2] Halogenated compounds can form hazardous byproducts, such as acidic gases (e.g., hydrogen bromide), during improper thermal decomposition, necessitating specialized disposal methods.[5][8][9]

Immediate Safety Protocols: Handling and Spill Management

Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with laboratory best practices.[7][11]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[11]

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area or under a certified chemical fume hood to avoid dust inhalation.[5][6][10][11]

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the affected area and alert colleagues.[12][13]

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.[6]

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand or vermiculite to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[12][13]

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable container specifically designated for hazardous waste.[3][5][6][10] Avoid creating dust during this process.[6][7]

  • Label the Container: Immediately label the container as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent, followed by a thorough wash with soap and water.[12][13] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is not merely about discarding it; it is a regulated process that ensures it is handled, stored, and ultimately destroyed safely. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][10][12]

Step 1: Waste Characterization

As a generator of chemical waste, you are responsible for its correct characterization. This compound must be classified as Halogenated Organic Waste .[11][12] This classification is critical because it dictates the final disposal method.

Step 2: Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.

  • Select a Designated Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[11][13]

  • Do Not Mix: Do not mix this waste with other waste streams, especially non-halogenated solvents, strong acids, strong bases, or oxidizing agents.[3][5][12][14]

  • Transfer Waste: Carefully transfer the waste material (pure compound, contaminated materials, or solutions) into the designated container, minimizing dust or splashes.[3]

  • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[3]

Step 3: Temporary On-Site Storage

While awaiting pickup by a disposal service, store the waste container according to these principles:

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous waste.[3][10]

  • Compatibility: Ensure it is stored away from incompatible materials.[3][14]

  • Labeling: The container must be clearly labeled with a hazardous waste tag that includes the full chemical name and associated hazards.[15]

Step 4: Final Disposal Procedure

The only acceptable method for the final disposal of this compound is through a licensed and approved professional waste disposal service.[5][6][7][10][12]

  • Recommended Technology: The standard and most effective disposal technique for halogenated nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator.[6][12] This process must be equipped with an afterburner and a scrubber system to neutralize the acidic halogenated byproducts (e.g., HBr) generated during combustion.[6][12]

  • Alternative: In some cases, the material may be dissolved in a combustible solvent and burned in a chemical incinerator, but this must be handled by the professional disposal facility.[3]

Disposal Decision Framework

The following diagram illustrates the logical workflow for ensuring the proper disposal of this compound in a laboratory setting. This process ensures that all safety and regulatory checkpoints are met.

Disposal_Workflow start Start: Waste Generation (this compound) characterize 1. Characterize Waste Is it a Halogenated Organic Compound? start->characterize select_container 2. Select Designated Container 'Halogenated Organic Waste' characterize->select_container Yes label_container 3. Affix Hazardous Waste Label (Contents, Date, PI Name) select_container->label_container transfer_waste 4. Transfer Waste to Container (Use Fume Hood, Wear PPE) label_container->transfer_waste store 5. Securely Store Container (Cool, Dry, Ventilated Area) transfer_waste->store contact_ehs 6. Arrange for Disposal Contact Institutional EHS Office store->contact_ehs end_point End: Professional Disposal (High-Temp Incineration) contact_ehs->end_point

Sources

Navigating the Safe Handling of Methyl 2-bromo-4-nitrobenzoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers and scientists at the bench. Methyl 2-bromo-4-nitrobenzoate, a key reagent in various synthetic pathways, requires meticulous handling due to its potential hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure laboratory environment. Our approach is grounded in established safety protocols and a deep understanding of chemical causality, empowering you to work with confidence and precision.

Hazard Assessment: Understanding the Risks of this compound

Before any laboratory work commences, a thorough understanding of the substance's toxicological profile is paramount. This compound is classified as a substance that can cause skin and serious eye irritation.[1] While comprehensive toxicological properties are not fully detailed in all available literature, the primary hazards necessitate a robust PPE strategy to prevent accidental exposure.

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1]

  • Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation upon contact.[1]

  • Inhalation: Although primarily a solid, dust or aerosols may cause respiratory irritation.[2][3]

  • Ingestion: Accidental ingestion may be harmful.

These hazards dictate a multi-faceted PPE approach, focusing on shielding the skin, eyes, and respiratory system.

The Core Ensemble: Selecting the Right PPE

The selection of appropriate PPE is the first line of defense against chemical exposure.[4][5] For this compound, the following components are essential:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[1]
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect against dust particles and accidental splashes, preventing serious eye irritation. Goggles are recommended where there is a higher risk of splashing.[1][2][6]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator (if dust is generated)To prevent respiratory tract irritation from inhaling dust particles. This is particularly important when handling the solid compound or if the process generates aerosols.[7][8]

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is as much about its correct use as its selection. Follow this step-by-step protocol for safe handling.

Donning PPE: A Step-by-Step Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence WashHands 1. Wash and Dry Hands Thoroughly InspectPPE 2. Inspect All PPE for Damage WashHands->InspectPPE Ensure cleanliness DonCoat 3. Don Laboratory Coat InspectPPE->DonCoat Proceed if intact DonGoggles 4. Don Safety Goggles/Glasses DonCoat->DonGoggles Protect body first DonGloves 5. Don Chemical-Resistant Gloves DonGoggles->DonGloves Protect hands last

Caption: Workflow for the correct sequence of donning PPE.

Safe Handling and Operations

Once appropriately attired, all handling of this compound should occur within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][9] Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.

Doffing and Disposal: Preventing Cross-Contamination

The process of removing PPE is a critical control point for preventing exposure.

PPE_Doffing_Disposal_Workflow cluster_doffing Doffing Sequence cluster_disposal Disposal and Hygiene RemoveGloves 1. Remove Gloves (Peel off away from body) RemoveCoat 2. Remove Laboratory Coat (Turn inside out) RemoveGloves->RemoveCoat Avoid contaminating hands RemoveGoggles 3. Remove Safety Goggles/Glasses RemoveCoat->RemoveGoggles Avoid contaminating face DisposeWaste 4. Dispose of Gloves in Designated Waste RemoveGoggles->DisposeWaste Proper waste segregation WashHands 5. Wash Hands Thoroughly with Soap and Water DisposeWaste->WashHands Final hygiene step

Sources

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Feasible Synthetic Routes

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Methyl 2-bromo-4-nitrobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.